molecular formula C7H7N3 B132443 Imidazo[1,2-a]pyridin-3-amine CAS No. 28036-33-1

Imidazo[1,2-a]pyridin-3-amine

Numéro de catalogue: B132443
Numéro CAS: 28036-33-1
Poids moléculaire: 133.15 g/mol
Clé InChI: RTOFMMILZZGGNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,2-a]pyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFMMILZZGGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330753
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28036-33-1
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of imidazo[1,2-a]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of specific experimental pKa values in publicly accessible literature, this document focuses on the structural factors influencing its basicity, a comparison with related heterocyclic systems, and detailed experimental protocols for the precise determination of its pKa.

Core Concepts: Understanding the Basicity of this compound

The basicity of this compound is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and interaction with biological targets. The overall basicity is a composite of the contributions from the nitrogen atoms within the fused ring system and the exocyclic amino group.

The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring. In this system, the pyridine-like nitrogen (N1) is generally considered the most basic site. The lone pair of electrons on this sp²-hybridized nitrogen is not involved in the aromatic sextet and is readily available for protonation.[1] In contrast, the nitrogen at position 4 (the bridgehead nitrogen) is sp²-hybridized, and its lone pair is part of the aromatic π-system, rendering it significantly less basic.[1]

The presence of the amino group at the 3-position introduces another potential site for protonation. However, the basicity of this exocyclic amino group is expected to be reduced due to the electron-withdrawing nature of the fused aromatic ring system.

Key Factors Influencing Basicity:

  • Hybridization: The sp² hybridization of the ring nitrogens leads to a lower basicity compared to sp³-hybridized aliphatic amines because the increased s-character holds the lone pair electrons closer to the nucleus.[1][2]

  • Aromaticity: The delocalization of lone pairs to maintain aromaticity, as is the case for the bridgehead nitrogen, significantly decreases basicity.[1]

  • Inductive and Resonance Effects: The electron-donating or -withdrawing nature of substituents on the ring system can modulate the electron density on the nitrogen atoms, thereby altering their basicity. The amino group at the 3-position, while a potential basic center, will have its basicity influenced by the electronic landscape of the entire fused ring.

Comparative Basicity

To estimate the basicity of this compound, it is useful to compare it with related heterocyclic compounds.

CompoundpKa of Conjugate AcidNotes
Pyridine5.2The lone pair on the sp² nitrogen is available for protonation.[3]
Imidazole6.95The pyridine-like nitrogen is readily protonated, and the resulting cation is resonance-stabilized.[2][3]
Aniline4.6The lone pair of the amino group is delocalized into the benzene ring, reducing its basicity.[1]

Based on these comparisons, the pKa of the conjugate acid of this compound is anticipated to be influenced by both the pyridine-like nitrogen in the ring and the exocyclic amino group. The protonation is most likely to occur at the N1 position, analogous to imidazole, but the overall basicity will be modulated by the fused pyridine ring and the 3-amino substituent.

Experimental Determination of pKa

Precise determination of the pKa value for this compound requires experimental measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[4]

Experimental Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[5][6]

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 1 mM.[5] If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be for that specific solvent system.

  • Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5]

  • Initial Acidification: For a basic compound, add a stoichiometric excess of standardized 0.1 M HCl to fully protonate the sample.

  • Titration: Titrate the acidified sample solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[6]

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve. More accurately, the pKa corresponds to the pH at which half of the compound is in its protonated form. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Experimental Protocol 2: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[4][7]

Materials and Equipment:

  • This compound sample

  • A series of buffer solutions with known pH values spanning a range of at least 3-4 pH units around the expected pKa.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution into each of the buffer solutions to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.2 to 1.0).

  • Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.[7]

  • Data Analysis:

    • Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

    • Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[4]

    • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form (at low pH), and A_B is the absorbance of the free base form (at high pH).

Visualization of Protonation

The protonation equilibrium of this compound, with the most likely site of protonation being the N1 position, can be visualized as follows:

Caption: Protonation equilibrium of this compound.

Conclusion

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridin-3-amine: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyridin-3-amine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. The guide covers its chemical structure, IUPAC nomenclature, synthetic methodologies, and a detailed exploration of its biological activities and associated signaling pathways, with a focus on its potential in drug discovery and development.

Chemical Structure and Nomenclature

This compound is a bicyclic aromatic compound featuring a fused imidazole and pyridine ring system. The presence of an amine group at the 3-position is a key feature influencing its chemical reactivity and biological properties.

IUPAC Name: this compound[1][2][3]

Synonyms: 3-Aminoimidazo[1,2-a]pyridine[2][3]

Chemical Formula: C7H7N3[4]

SMILES: C1=CC2=NC=C(N2C=C1)N[1][2]

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] This core is present in several marketed drugs, including the sedative Zolpidem and the antiulcer agent Soraprazan (which was in Phase II trials).[5][6]

Synthesis Protocols

The synthesis of this compound and its derivatives is most notably achieved through the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[7][8] This one-pot reaction offers an efficient and cost-effective method for generating structural diversity at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.[7]

General Experimental Protocol for Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

This protocol describes a general method for the synthesis of N-(4-chlorophenyl)-2-substituted-imidazo[1,2-a]pyridin-3-amines, as reported in a study on their anticancer activities.[7]

Materials:

  • 2-aminopyridine

  • Various aldehydes (e.g., m-tolualdehyde, 2-furaldehyde, 3-indolcarbaldehyde)

  • 4-chlorophenyl isocyanide

  • Scandium (III) triflate (Sc(OTf)3) or p-toluenesulfonic acid monohydrate as a catalyst

  • Anhydrous sodium sulfate (Na2SO4)

  • Methanol (MeOH) and Dichloromethane (CH2Cl2) as solvents

Procedure:

  • A mixture of 2-aminopyridine (2.0 mmol), the corresponding aldehyde (2.0 mmol), the catalyst (0.1 mmol Sc(OTf)3 or 0.4 mmol p-toluenesulfonic acid), and anhydrous Na2SO4 (200 mg) in the appropriate solvent (e.g., 10 mL of MeOH or a 1:1 mixture of MeOH:CH2Cl2) is stirred under a nitrogen atmosphere for one hour at 50°C.

  • Following the initial condensation, a solution of 4-chlorophenyl isocyanide (2.2 mmol) in MeOH (2 mL) is added to the reaction mixture.

  • The reaction is then subjected to the general work-up procedure as described for the synthesis of compound 9 in the cited literature, which typically involves solvent removal, extraction, and purification by chromatography to yield the final 3-aminoimidazo[1,2-a]pyridine derivative.[7]

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiulcer, and antituberculosis properties.[2][4][9]

Anticancer Activity

Derivatives of 3-aminoimidazo[1,2-a]pyridine have demonstrated significant cytotoxic activity against various cancer cell lines.[7][10] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Data on Cytotoxicity:

CompoundR Group at C-2Cancer Cell LineIC50 (µM)Reference
11 1H-indol-3-ylMCF-720.47 ± 0.10[7]
12 2-nitrophenylHT-294.15 ± 2.93[7][10]
14 m-tolylB16F1021.75 ± 0.81[7][10]
18 2,4-difluorophenylMCF-714.81 ± 0.20[7]
18 2,4-difluorophenylB16F1014.39 ± 0.04[7]

Note: The core structure for these compounds is N-(4-chlorophenyl)this compound with substitutions at the 2-position.

Experimental Protocol for Cytotoxicity Assay (Trypan Blue Exclusion Assay): [7]

  • Cancer cell lines (MCF-7, HT-29, and B16F10) and a normal cell line (MEF) are cultured in appropriate media.

  • Cells are seeded in 24-well plates and incubated until they reach approximately 80% confluency.

  • The synthesized imidazo[1,2-a]pyridine compounds are dissolved in DMSO and added to the cell cultures at various concentrations.

  • After a 24-hour incubation period, the cells are harvested by trypsinization.

  • The cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

  • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Certain derivatives of imidazo[1,2-a]pyridine have shown potent anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways.[1]

Signaling Pathways

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are linked to their ability to modulate specific intracellular signaling pathways.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[1] This pathway is crucial in inflammation and cancer.

STAT3_NFkB_pathway LPS LPS NFkB NF-κB LPS->NFkB Activates STAT3 STAT3 LPS->STAT3 Activates MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->NFkB Inhibits MIA->STAT3 Inhibits Curcumin Curcumin Curcumin->NFkB Inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 STAT3->iNOS STAT3->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: Inhibition of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[11] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, demonstrating their potential as anticancer agents.[12] Some of these compounds act as PI3Kα inhibitors with IC50 values in the nanomolar range.[12]

PI3K_AKT_mTOR_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of compounds for drug discovery and development. Their versatile synthesis, particularly through the GBB-3CR, allows for the creation of diverse chemical libraries for screening. The demonstrated anticancer and anti-inflammatory activities, coupled with the ability to modulate key signaling pathways such as STAT3/NF-κB and PI3K/Akt/mTOR, underscore their therapeutic potential. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their promise into clinical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.[1] The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" and is a key component in several marketed drugs, highlighting its therapeutic potential.[2] Derivatives of this compound have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of the parent compound, this compound, including its synthesis, spectral characterization, and known biological context.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Melting Point 114-126 °C[4]
Appearance Powder[4]
Solubility Slightly soluble in water.[5]
pKa (Predicted) 8.01 ± 0.50[6]

Spectral Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. While specific spectral data for the unsubstituted parent compound is not always discretely presented in the literature, the following represents characteristic data for the imidazo[1,2-a]pyridine scaffold and related 3-amino derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the imidazo[1,2-a]pyridine ring system typically shows characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts are influenced by the electronic environment and the presence of substituents. For the parent imidazo[1,2-a]pyridine, signals are observed in the aromatic region.[7][8] In derivatives, the position of these signals can shift significantly.[5][9]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the fused ring system of imidazo[1,2-a]pyridine derivatives give rise to a series of signals in the aromatic region of the spectrum.[5][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. For a primary aromatic amine, key vibrational modes include:

  • N-H stretching: Typically, two bands are observed in the region of 3400-3250 cm⁻¹.

  • N-H bending: A band is expected in the 1650-1580 cm⁻¹ region.

  • C-N stretching: For aromatic amines, this band usually appears between 1335-1250 cm⁻¹.

  • N-H wagging: A broad band can be seen in the 910-665 cm⁻¹ range.[11][12] The spectrum of the parent imidazo[1,2-a]pyridine has been computationally studied to assign its vibrational frequencies.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (133.15). The fragmentation pattern of the imidazo[1,2-a]pyridine core has been studied, providing insights into its gas-phase chemistry.[15] Studies on derivatives have shown characteristic fragmentation pathways that can help in the identification of this class of compounds.[4]

Experimental Protocols: Synthesis

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented, with several methods available for the construction of this bicyclic system. One of the most common and versatile methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][12] This reaction allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives from an aldehyde, an isocyanide, and a 2-aminopyridine.

General Protocol for the Groebke-Blackburn-Bienaymé Reaction

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Isocyanide

  • Catalyst (e.g., Sc(OTf)₃, p-toluenesulfonic acid)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 2-aminopyridine and the aldehyde is prepared in the chosen solvent.

  • A catalytic amount of an acid catalyst and a drying agent like anhydrous sodium sulfate are added to the mixture.

  • The reaction mixture is stirred, typically at an elevated temperature (e.g., 50 °C), for a set period (e.g., 1 hour) under an inert atmosphere.

  • A solution of the isocyanide in the same solvent is then added to the reaction mixture.

  • The reaction is allowed to proceed until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure, followed by purification of the crude product.

  • Purification is commonly achieved by flash column chromatography on silica gel, followed by recrystallization to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction_Mixture One-Pot Reaction 2-Aminopyridine->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Isocyanide Isocyanide Isocyanide->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Temperature Temperature Temperature->Reaction_Mixture Purification Purification (Chromatography, Recrystallization) Reaction_Mixture->Purification Final_Product 3-Aminoimidazo[1,2-a]pyridine Derivative Purification->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->IKK Inhibition MIA->pSTAT3 Inhibition of Phosphorylation Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB_n->Gene_Expression Transcription pSTAT3_dimer->Gene_Expression Transcription Cytokine Inflammatory Cytokine (e.g., IL-6) Cytokine->Receptor

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridin-3-amine (CAS: 28036-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound belonging to the imidazopyridine class, a group recognized as a "privileged structure" in medicinal chemistry.[1] This core scaffold is present in several commercially available drugs, including Zolpidem and Olprinone, highlighting its therapeutic relevance.[1][2] The 3-amino substitution, in particular, serves as a crucial building block for synthesizing a diverse library of molecules with a wide therapeutic spectrum, including anticancer, antituberculosis, and antiulcer agents.[3][4][5][6] This document provides a comprehensive technical overview of its chemical properties, synthesis, biological activities, and experimental protocols, intended to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is typically a powder at room temperature, with slight solubility in water.[7][8] Its planar, aromatic structure, comprising fused imidazole and pyridine rings, facilitates interactions with various biological targets.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 28036-33-1[7][8][10][11][12]
Molecular Formula C₇H₇N₃[7][8][9]
Molecular Weight 133.15 g/mol [7][12]
Appearance Powder[7]
Melting Point 114-126 °C[7]
SMILES Nc1cnc2ccccn12[7]
InChI Key RTOFMMILZZGGNS-UHFFFAOYSA-N[7][8]

Table 2: Representative Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives

TechniqueData PointInterpretationReference
IR (KBr, cm⁻¹) 3300-3200NH₂ Stretching[13]
1620-1500C=N and Aromatic C=C Stretching[13]
¹H NMR (CDCl₃, δ ppm) 4.6 (s, 2H)NH₂ Protons[13]
6.6-9.2 (m)Aromatic Protons[13]
¹³C NMR (CDCl₃, δ ppm) 108-154Aromatic Carbons[13]

Note: Specific spectral data for the parent compound (CAS 28036-33-1) is limited; the data presented is representative of the core scaffold and its common derivatives.

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, including the classical condensation of 2-aminopyridines with α-haloketones and copper-catalyzed aerobic oxidative couplings.[14][15] However, for the specific preparation of 3-amino-substituted derivatives, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is considered one of the most efficient and versatile methodologies.[5][16]

Key Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

This one-pot, multicomponent reaction provides a direct and atom-economical route to 3-aminoimidazo[1,2-a]pyridines.[5][17]

Reaction: 2-aminopyridine + Aldehyde + Isonitrile → 3-aminoimidazo[1,2-a]pyridine

Detailed Methodology: [5][18]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) and the desired aldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH·H₂O) or scandium triflate (Sc(OTf)₃) (e.g., 10 mol%).

  • Reaction Initiation: Stir the mixture at 50 °C. After a short period (e.g., 15 minutes), add the isonitrile component (1.0 eq).

  • Reaction Monitoring: Continue stirring at 50 °C for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

GBB_Reaction_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Pathway r1 2-Aminopyridine int1 Iminium Intermediate r1->int1 + Catalyst r2 Aldehyde r2->int1 + Catalyst r3 Isonitrile r3->int1 cat Acid Catalyst (e.g., Sc(OTf)₃) cat->int1 sol Solvent (MeOH) 50 °C sol->int1 int2 Cyclization & Rearomatization int1->int2 p1 This compound Product int2->p1

Caption: Workflow for the GBB Three-Component Reaction.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of biological activities.[4] The 3-amino functional group provides a key vector for chemical modification to optimize potency and selectivity against various targets.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against multiple cancer cell lines.[5] Structure-activity relationship (SAR) studies indicate that substitutions at the C-2 and C-3 positions are critical for modulating this activity.[1] For instance, specific derivatives have shown potent inhibition of colon (HT-29) and melanoma (B16F10) cancer cells.[18]

Table 3: Selected Anticancer Activity of this compound Derivatives

Compound IDDescriptionTarget Cell LineIC₅₀ (µM)Reference
Compound 12 C-2: Nitro group; C-3: p-chlorophenyl amineHT-29 (Colon)4.15 ± 2.93[18]
Compound 14 C-2: Tolyl group; C-3: p-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[18]
Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for novel therapeutics. The imidazo[1,2-a]pyridine scaffold is featured in the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis (Mtb).[6] Furthermore, 3-amino-imidazo[1,2-a]-pyridine derivatives have been identified as inhibitors of Mtb glutamine synthetase (MtGS), an essential enzyme for nitrogen metabolism in the bacterium.[6]

Mtb_GS_Inhibition cluster_pathway Mtb Nitrogen Metabolism glutamate Glutamate enzyme Mtb Glutamine Synthetase (MtGS) glutamate->enzyme atp ATP atp->enzyme nh3 NH₃ nh3->enzyme glutamine Glutamine (Essential for Mtb survival) enzyme->glutamine Catalyzes inhibitor This compound Derivative inhibitor->enzyme Binds to ATP site inhibition INHIBITION

Caption: Mechanism of Mtb Glutamine Synthetase Inhibition.
Other Activities

The therapeutic applications of this scaffold are extensive, with various derivatives reported to possess antiulcer, antiviral, antifungal, anti-inflammatory, and anthelmintic properties.[3][4][16] Additionally, some analogues have been investigated as bradycardic agents and as inhibitors of platelet-derived growth factor receptor (PDGFR).[19][20]

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[21][22]

Table 4: GHS Safety Information for Imidazo[1,2-a]pyridine Scaffolds

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed[7]
H315: Causes skin irritation[23]
H319: Causes serious eye irritation[23]
H335: May cause respiratory irritation[23]
Precautionary P261: Avoid breathing dust.[22]
Statements P280: Wear protective gloves/eye protection.[22]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]

Conclusion

This compound (CAS 28036-33-1) is a high-value heterocyclic building block with significant potential in drug discovery and development. Its versatile synthesis, particularly via the Groebke-Blackburn-Bienaymé reaction, allows for the creation of diverse chemical libraries. The demonstrated broad-spectrum biological activity of its derivatives, especially in oncology and infectious diseases, confirms the importance of the imidazo[1,2-a]pyridine scaffold. This guide provides foundational data to support further research and development of novel therapeutics based on this privileged core structure.

References

The Imidazo[1,2-a]pyridine Scaffold: A Journey from Serendipitous Discovery to a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features and diverse biological activities have led to its classification as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the imidazo[1,2-a]pyridine scaffold, alongside a detailed exploration of its role in modulating key signaling pathways.

Discovery and Early History: The Tschitschibabin Synthesis

The journey of the imidazo[1,2-a]pyridine scaffold began in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin. In a seminal discovery, he reported the synthesis of this bicyclic heterocycle through the reaction of 2-aminopyridine with bromoacetaldehyde.[1] This condensation reaction, conducted at high temperatures (150-200 °C) in a sealed tube, marked the first successful synthesis of the imidazo[1,2-a]pyridine core.[1] While the initial reported yields were modest, this discovery laid the fundamental groundwork for all subsequent explorations of this versatile scaffold.[1]

The Tschitschibabin synthesis, a classic method for the formation of N-fused heterocyclic systems, involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the carbonyl carbon of an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration.

Evolution of Synthetic Methodologies

Since Tschitschibabin's initial discovery, the synthesis of imidazo[1,2-a]pyridines has undergone a significant evolution, driven by the need for more efficient, versatile, and environmentally friendly methods. The development of modern synthetic strategies has expanded the chemical space accessible to researchers, enabling the creation of diverse libraries of imidazo[1,2-a]pyridine derivatives for biological screening.

Advancements on the Classical Approach

Early improvements to the Tschitschibabin synthesis focused on enhancing yields and broadening the substrate scope. The use of various α-haloketones, in place of bromoacetaldehyde, allowed for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. Furthermore, catalyst- and solvent-free conditions have been developed, offering a greener alternative to the original high-temperature protocol.[2]

The Advent of Multi-Component Reactions (MCRs)

A paradigm shift in the synthesis of imidazo[1,2-a]pyridines came with the application of multi-component reactions (MCRs). These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, often in the presence of a Lewis or Brønsted acid catalyst.[3][4] The GBB reaction has proven to be highly versatile, tolerating a wide range of functional groups on all three components and providing access to a vast array of substituted imidazo[1,2-a]pyridines.[4][5]

dot

Caption: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Other Modern Synthetic Approaches

Beyond MCRs, a plethora of other modern synthetic methods have been developed, including:

  • Copper-catalyzed reactions: Utilizing copper catalysts for C-N and C-C bond formation to construct the imidazo[1,2-a]pyridine ring.[6]

  • Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.[7]

  • Flow chemistry: Utilizing continuous flow reactors for safer and more scalable synthesis.

dot

Synthetic_Evolution Tschitschibabin Tschitschibabin Synthesis (1925) Classical_Mods Modifications to Classical Synthesis Tschitschibabin->Classical_Mods Improvements MCRs Multi-Component Reactions (e.g., GBB) Classical_Mods->MCRs Increased Efficiency & Diversity Modern_Methods Other Modern Methods (Cu-catalyzed, Microwave, etc.) MCRs->Modern_Methods Further Optimization & Specialization

Caption: Evolution of synthetic strategies for the imidazo[1,2-a]pyridine scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of imidazo[1,2-a]pyridine derivatives.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

Synthetic MethodTypical ReactantsCatalyst/ConditionsYield Range (%)Reference
Tschitschibabin 2-Aminopyridine, Bromoacetaldehyde150-200 °C, Sealed tubeModest (often < 50%)[1]
Catalyst-free Condensation 2-Aminopyridine, α-Haloketone60 °C, Solvent-free70-95%[2]
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideLewis/Brønsted Acid67-98%[4][5][8][9]
Copper-catalyzed 2-Aminopyridine, Ketone/AlkyneCu(I) or Cu(II) salt60-90%[6]
Microwave-assisted VariousMicrowave irradiationOften > 80%[5][7]

Table 2: Selected Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget/ActivityCell LineIC50 (µM)Reference
PI3Kα Inhibitors PI3Kα-0.002 (2 nM)
Anticancer Proliferation InhibitionA375 (Melanoma)9.7 - 44.6
Anticancer Proliferation InhibitionHeLa (Cervical)9.7 - 44.6
Anticancer Proliferation InhibitionHCC1937 (Breast)45 - 79.6[3]
c-Met Inhibitors c-Met Kinase-0.0039 (3.9 nM)[10]
c-Met Inhibitors Proliferation InhibitionEBC-1 (Lung)0.045[10]

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with and modulate various key signaling pathways implicated in disease, particularly cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[11][12][13] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

dot

AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of p53-mediated Apoptosis

Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines can lead to the upregulation of the tumor suppressor protein p53.[12] Activated p53 can then induce the expression of downstream targets such as p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, and Bax, a pro-apoptotic protein, which triggers the intrinsic apoptotic cascade.

dot

p53_Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine p53 p53 Imidazopyridine->p53 upregulates p21 p21 p53->p21 induces Bax Bax p53->Bax induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-mediated apoptosis induced by imidazo[1,2-a]pyridines.

Targeting the c-Met Receptor Tyrosine Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.[10][14][15][16] A number of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of c-Met kinase activity.[10][17] These inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.

dot

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT activates HGF HGF HGF->cMet binds & activates Proliferation Cell Proliferation, Migration, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine c-Met Inhibitor Imidazopyridine->cMet inhibits

Caption: Inhibition of the c-Met signaling pathway by imidazo[1,2-a]pyridines.

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines

The following is a general experimental protocol for the synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB reaction, as adapted from the literature.[5][8]

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Isocyanide (1.0-1.2 equiv)

  • Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, HClO₄, 10-20 mol%)

  • Solvent (e.g., methanol, dichloromethane, or a mixture)

Procedure:

  • To a solution of the 2-aminopyridine derivative and the aldehyde in the chosen solvent, add the isocyanide and the catalyst.

  • The reaction mixture is stirred at room temperature or heated (conventional heating or microwave irradiation) for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

From its initial discovery by Tschitschibabin nearly a century ago, the imidazo[1,2-a]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. The development of a rich and diverse synthetic toolbox, particularly the advent of multi-component reactions, has unlocked the vast potential of this privileged core. The ability of imidazo[1,2-a]pyridine derivatives to potently and selectively modulate key signaling pathways, such as the PI3K/AKT/mTOR and c-Met pathways, has solidified their importance in the development of novel therapeutics for a range of diseases, most notably cancer. As our understanding of the intricate cellular signaling networks continues to grow, the versatile and adaptable imidazo[1,2-a]pyridine scaffold is poised to remain a central focus of drug discovery efforts for the foreseeable future.

References

The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic scaffold, consisting of an imidazole ring fused to a pyridine ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its rigid structure and the presence of nitrogen atoms in both rings allow for diverse substitutions, leading to a wide array of pharmacological effects. This guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyridine core, including its role in anticancer, antimicrobial, antiviral, and anti-inflammatory therapies, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[1][2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
Modulation of STAT3/NF-κB Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating these pathways.[3][4]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->Nucleus Translocation GeneExpression Target Gene Expression (e.g., COX-2, iNOS, Bcl-2) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibition of Phosphorylation Imidazopyridine->IKK Inhibition

STAT3/NF-κB Signaling Pathway Modulation
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives, represented by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[5]
WM115 (Melanoma)<12[5]
HeLa (Cervical Cancer)35.0[5]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Carcinoma)11[6]
A375 (Human Skin Cancer)11[6]
Compound 9d HeLa (Cervical Cancer)10.89[5]
MCF-7 (Breast Cancer)2.35[5]
IP-5 HCC1937 (Breast Cancer)45[7][8]
IP-6 HCC1937 (Breast Cancer)47.7[7][8]
IP-7 HCC1937 (Breast Cancer)79.6[7][8]
PI3Kα Inhibitor (12) A375 (Melanoma)0.14[9]
HeLa (Cervical Cancer)0.21[9]
PI3K/mTOR Dual Inhibitor (7) HCT-116 (Colon Cancer)0.01[10][11]

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel antibacterial and antifungal agents, with some derivatives showing potent activity against multidrug-resistant strains.

Antibacterial Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes.

Antifungal Activity

Derivatives of this scaffold have also been investigated for their antifungal properties, showing efficacy against various fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis (replicating)0.4 - 1.9[12]
Mycobacterium tuberculosis (MDR)0.07 - 2.2[12]
Mycobacterium tuberculosis (XDR)0.07 - 0.14[12]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis (DS)0.069 - 0.174[12]
Imidazo[1,2-a]pyridine-3-carboxamide (9) Mycobacterium tuberculosis H37Rv0.004[13]
Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i) Candida albicans41.98[14]

Antiviral Activity

The imidazo[1,2-a]pyridine core has been explored for its potential in developing antiviral agents. Certain derivatives have shown promising activity against a variety of viruses.[15]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[16]

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of selected imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
Carboxylic acid derivative (4a) COX-12.72[16]
COX-21.89[16]
Carboxylic acid derivative (4b) COX-13.94[16]
COX-22.39[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

General Procedure for Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

A common method for the synthesis of this class of compounds involves the condensation of a 2-aminopyridine with an α-haloketone or a related multicomponent reaction.[13][17][18][19][20]

Materials:

  • 2-Aminopyridine derivative

  • Aryl methyl ketone or aldehyde and terminal alkyne

  • Catalyst (e.g., I2, CuSO4·5H2O)

  • Solvent (e.g., ethanol, water with surfactant)

Procedure:

  • To a solution of the 2-aminopyridine derivative in the chosen solvent, add the aryl methyl ketone (or aldehyde and alkyne) and the catalyst.

  • The reaction mixture is stirred at a specified temperature (e.g., 70 °C or 50 °C) for a period ranging from a few hours to overnight.[13][18]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The crude product is purified by column chromatography to yield the desired 2-aryl-imidazo[1,2-a]pyridine.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 Treat Treat with Imidazo[1,2-a]pyridine derivatives (various conc.) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance (e.g., 570 nm) AddSolubilizer->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

MTT Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivative and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[21]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15][22]

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.[21]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.[23]

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[23][24]

  • Analyze the stained cells by flow cytometry within one hour.[23]

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][4][9][25]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Imidazo[1,2-a]pyridine derivative

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine derivative in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Conclusion

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility and the ease of structural modification have made it a focal point for the development of novel therapeutic agents. The potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties of its derivatives underscore the immense potential of this heterocyclic system in addressing a wide range of diseases. Further exploration of the structure-activity relationships and mechanisms of action of imidazo[1,2-a]pyridine-based compounds will undoubtedly lead to the discovery of new and improved drug candidates in the future.

References

A Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing analytical workflows.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(4-Nitrophenyl)this compoundDMSO-d68.86 (d, J = 29.0 Hz, 1H, H-5, Py), ... [Data for other protons not fully specified][1]
Substituted 3-aminoimidazo[1,2-a]pyridinesCDCl₃General range for pyridine protons: 6.7-9.0 ppm[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
2-phenylthis compound derivatives-Pyridine core carbons: 118.00, 121.38, 127.80, 146.31[3]

Table 3: IR Spectroscopic Data

CompoundSample Prep.Key Vibrational Frequencies (ν, cm⁻¹)
2-(4-Nitrophenyl)this compoundKBr3208 (N-H)[1]
General Imidazo[1,2-a]pyridines-Adamantyl C-H: ~2900, ~2850; Phenyl C-H: ~3000[4]

Table 4: Mass Spectrometry Data

CompoundIonizationm/z (Observed)Molecular Formula[M+H]⁺ (Calculated)
2-phenylthis compound derivativesESI⁺365.139C₂₁H₁₈N₄O₂365.140

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Imidazo[1,2-a]pyridine derivatives, based on standard laboratory practices.

2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation and phase correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

2.2 IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer is used.[6]

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: High-resolution mass spectra are typically obtained using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5][6]

  • Acquisition:

    • Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range is typically set to scan from m/z 50 to 1000.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Spectroscopic_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crude Product Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report Confirmed Structure

References

Solubility Profile of Imidazo[1,2-a]pyridin-3-amine in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of imidazo[1,2-a]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various laboratory solvents is critical for its synthesis, purification, formulation, and biological screening. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and visualizes relevant biological pathways and synthetic workflows.

Core Concepts and Physicochemical Properties

This compound is a fused heterocyclic organic compound with a molecular formula of C₇H₇N₃. Its structure, featuring both a pyridine and an imidazole ring, imparts a unique combination of aromaticity, polarity, and hydrogen bonding capabilities. These characteristics govern its solubility in different solvent systems. The presence of the amino group at the 3-position can enhance its reactivity and potential for hydrogen bonding. The solubility and stability of this compound can be influenced by the solvent and environmental conditions, which is an important consideration in experimental design.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a key datapoint for its solubility in an aqueous medium has been reported.

SolventChemical FormulaTypeSolubility (g/L)Temperature (°C)Citation
WaterH₂OPolar Protic4.925[1]

Qualitative Solubility and Observations from Synthetic Procedures

While comprehensive quantitative data is limited, qualitative information regarding the solubility of this compound and its derivatives can be inferred from various synthetic and analytical procedures reported in the literature. The use of specific solvents for reactions, extractions, and purifications suggests at least partial solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are frequently used in the synthesis of imidazo[1,2-a]pyridine derivatives, indicating that the scaffold generally possesses good solubility in lower alcohols. For instance, syntheses have been carried out using methanol and ethanol as the reaction medium.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile, DMF, DMSO): Dichloromethane is commonly used for extraction and purification of imidazo[1,2-a]pyridine derivatives, suggesting good solubility. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have also been employed as solvents in synthetic protocols, indicating their utility in dissolving these compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Toluene has been used in some synthetic procedures, suggesting some degree of solubility, particularly for less polar derivatives. Hexane is often used as an anti-solvent or in solvent mixtures for chromatography, which implies lower solubility of the more polar imidazo[1,2-a]pyridine core in such nonpolar media.

  • Enhanced Solubility of Salts: The dihydrochloride salt of imidazo[1,2-a]pyridin-3-yl-methylamine has been noted to have enhanced solubility, a common strategy to improve the aqueous solubility of amine-containing compounds for biological assays and formulations.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent. This method is based on the shake-flask technique, a standard approach in the pharmaceutical industry.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, methanol, dichloromethane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mg/mL, by back-calculating from the diluted sample concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Modulation by an this compound Derivative

Derivatives of this compound have been shown to possess anti-inflammatory properties by modulating key signaling pathways. The following diagram illustrates the inhibitory effect on the STAT3/NF-κB pathway.

G cluster_0 Inflammatory Stimulus cluster_2 Inhibition Inflammatory\nStimulus Inflammatory Stimulus STAT3 STAT3 Inflammatory\nStimulus->STAT3 activates NFkB NF-κB Inflammatory\nStimulus->NFkB activates iNOS iNOS STAT3->iNOS induces COX2 COX-2 STAT3->COX2 induces NFkB->iNOS induces NFkB->COX2 induces MIA This compound Derivative (MIA) MIA->STAT3 inhibits MIA->NFkB inhibits

Caption: Inhibition of the STAT3/NF-κB signaling pathway.

General Synthetic Workflow for Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives often involves a multi-component reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. This workflow outlines the key steps.

G cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_purification Purification and Analysis Aminopyridine 2-Aminopyridine Reaction One-Pot Reaction (e.g., GBB-3CR) Solvent, Catalyst Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product This compound Derivative Purification->Product

Caption: Groebke-Blackburn-Bienaymé three-component reaction workflow.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in the field of drug development. While quantitative solubility data in organic solvents remains an area for further investigation, the provided information on aqueous solubility, qualitative observations from synthetic chemistry, and a standardized protocol for solubility determination offer a solid foundation for laboratory work. The visualization of a relevant signaling pathway and a common synthetic workflow further contextualizes the importance of this versatile scaffold in medicinal chemistry.

References

The Pharmacological Potential of Imidazo[1,2-a]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the potential pharmacological applications of Imidazo[1,2-a]pyridin-3-amine and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.

Anticancer Activities

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT-29 (Colon)4.15 ± 2.93[1]
18 HT-29 (Colon)10.11 ± 0.70[1]
11 HT-29 (Colon)18.34 ± 1.22[1]
14 HT-29 (Colon)44.45 ± 0.15[1]
13 HT-29 (Colon)48.31 ± 0.53[1]
18 B16F10 (Melanoma)14.39 ± 0.04[1]
14 B16F10 (Melanoma)21.75 ± 0.81[1]
16 MCF-7 (Breast)84.05 ± 3.37[1]
16 HT-29 (Colon)93.08 ± 0.61[1]
IP-5 HCC1937 (Breast)45[2]
IP-6 HCC1937 (Breast)47.7[2]
HS-104 MCF-7 (Breast)1.2[2]
HS-106 MCF-7 (Breast)< 10[2]
12b Hep-2 (Laryngeal)11[3]
12b HepG2 (Hepatocellular)13[3]
12b MCF-7 (Breast)11[3]
12b A375 (Melanoma)11[3]
2g p110alpha (PI3K)0.0018
12 (thiazole derivative) p110alpha (PI3K)0.0028
12 (thiazole derivative) A375 (Melanoma)0.14
12 (thiazole derivative) HeLa (Cervical)0.21
11 (pentapeptide mimic) Akt0.64[4]
4c CLK10.7[5]
4c DYRK1A2.6[5]
Signaling Pathways in Cancer

Imidazo[1,2-a]pyridine derivatives have been shown to interfere with several critical signaling pathways implicated in cancer progression.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Some Imidazo[1,2-a]pyridine derivatives act as potent inhibitors of PI3K, particularly the p110α isoform, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Imidazopyridine This compound Derivative Imidazopyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tumorigenesis.[7] Certain Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are critical for cancer cell proliferation.[7]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to TargetGenes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Imidazopyridine This compound Derivative Imidazopyridine->BetaCatenin Inhibits Accumulation

Caption: The Wnt/β-catenin signaling pathway and its inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • 96-well flat-bottom microplate

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Test Compound (Serial Dilutions) Incubate24h->AddCompound IncubateXh Incubate for Desired Time (e.g., 48h) AddCompound->IncubateXh AddMTT Add MTT Solution IncubateXh->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h Solubilize Add Solubilization Solution Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activities

This compound derivatives have shown promising activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
91 E. coli15.625[9]
89 E. coli62.5[9]
89 S. epidermidis62.5[9]
85 S. epidermidis62.5[9]
2 and 5 S. aureus, S. pyogenes, E. coli, P. aeruginosaPotent activity[10]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds) Replicating Mtb≤1 µM[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds) Non-replicating Mtb≤1 µM[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds) MDR-Mtb≤1 µM[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds) XDR-Mtb≤1 µM[11]
6a M. tuberculosis H37Rv0.6 µM[12]
6k M. tuberculosis H37Rv0.9 µM[12]
31 M. tuberculosis Glutamine Synthetase1.6 µM (IC50)[13]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • 96-well U-bottom microtiter plate

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative (test compound)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activities

Several Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory enzymes.

Signaling Pathways in Inflammation

The STAT3 and NF-κB signaling pathways are key regulators of inflammation.[15] Some Imidazo[1,2-a]pyridine derivatives can suppress these pathways, leading to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[15][16]

STAT3_NFkB_Pathway cluster_nucleus Nucleus ProinflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK ProinflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB ProinflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFkB_nuc->ProinflammatoryGenes Activates IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds to JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3_p->Nucleus Translocates to STAT3_p->ProinflammatoryGenes Activates Imidazopyridine This compound Derivative Imidazopyridine->NFkB Inhibits Translocation Imidazopyridine->STAT3 Inhibits Phosphorylation

Caption: The STAT3/NF-κB signaling pathway and its inhibition by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[17]

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound derivative (test compound)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, positive control, and test compound groups), with at least 6 animals per group.

  • Compound Administration:

    • Administer the test compound and indomethacin orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this technical guide are intended to facilitate further research and development of these compounds as potential drug candidates. Future studies should focus on optimizing the structure-activity relationships, elucidating the precise molecular mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising derivatives.

References

An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Core: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic core structure that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Recognized as a "privileged" scaffold, it is a key component in several marketed drugs and a plethora of investigational agents. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine class of compounds, detailing its synthesis, chemical properties, and diverse biological activities. The guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes critical signaling pathways and experimental workflows to serve as an in-depth resource for researchers and professionals in drug discovery and development.

Introduction to the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridine is a fused bicyclic aromatic heterocycle consisting of an imidazole ring fused to a pyridine ring. This unique structural arrangement imparts favorable physicochemical properties, including good metabolic stability and oral bioavailability, making it an attractive scaffold for the design of novel therapeutic agents. The versatility of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. Several drugs containing this scaffold are commercially available, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine, highlighting its clinical significance.[1]

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core. These methods can be broadly categorized into classical condensation reactions, multi-component reactions, and modern metal-catalyzed cross-coupling reactions.

Classical Condensation Reactions

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[1] This reaction, known as the Tschitschibabin reaction, proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization and dehydration. Variations of this method utilize different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates.[2]

Multi-Component Reactions (MCRs)

Multi-component reactions have emerged as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a notable MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

Metal-Catalyzed Syntheses

Modern synthetic methods often employ transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core. Copper-catalyzed reactions, for instance, have been utilized for the aerobic oxidative cyclization of 2-aminopyridines with ketones or terminal alkynes.[3][4] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Biological Activities and Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable spectrum of biological activities, making them promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the development of imidazo[1,2-a]pyridine-based anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, colon, lung, melanoma, and laryngeal origin.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A375 (Melanoma)9.7[5]
Compound 1 WM115 (Melanoma)<12[5]
Compound 1 HeLa (Cervical)35.0[5]
IP-5HCC1937 (Breast)45[6]
IP-6HCC1937 (Breast)47.7[6]
IP-7HCC1937 (Breast)79.6[6]

The anticancer mechanism of action for many imidazo[1,2-a]pyridine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases such as PI3K and Akt, these compounds can effectively suppress tumor growth and induce apoptosis. For example, treatment of melanoma and cervical cancer cells with certain imidazo[1,2-a]pyridine compounds has been shown to reduce the phosphorylation levels of Akt and mTOR.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer. Aberrant activation of these pathways is associated with tumor progression and resistance to therapy. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the STAT3 and NF-κB signaling pathways, leading to anti-inflammatory and anticancer effects.[7][8][9] These compounds can inhibit the phosphorylation of STAT3 and increase the expression of IκBα, an inhibitor of NF-κB.[7] This leads to the downregulation of pro-inflammatory and pro-survival genes.[7][8][9]

STAT3_NFkB_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression (e.g., COX-2, iNOS, Bcl-2) pSTAT3->Gene_Expression translocates to nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB->Gene_Expression translocates to nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->JAK inhibits Imidazopyridine->IKK inhibits Inflammation Inflammation & Cell Survival Gene_Expression->Inflammation

Figure 2: Simplified STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Antimicrobial and Antituberculosis Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.

Table 2: Antimicrobial and Antituberculosis Activity of Representative Imidazo[1,2-a]pyridine Derivatives (MIC values)

Compound IDMicroorganismMICReference
IPA-6Mycobacterium tuberculosis H37Rv0.05 µg/mL[10]
IPA-9Mycobacterium tuberculosis H37Rv0.4 µg/mL[10]
IPS-1Mycobacterium tuberculosis H37Rv0.4 µg/mL[10]
Compound 5h Staphylococcus aureus (clinical strain)3.125 µg/mL[11]
Compound 5h Staphylococcus aureus (ATCC)6.25 µg/mL[11]
Compound 5a Various bacterial strains<2.50 µg/mL (MBC)[12]
Compound 207a Escherichia coli2.48 µg/mL[12]

The mechanism of antitubercular action for some imidazo[1,2-a]pyridines involves the inhibition of QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase, which is essential for cellular respiration.[13]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators by targeting enzymes such as cyclooxygenase-2 (COX-2).[14] Some derivatives have shown potent COX-2 inhibitory activity with high selectivity over the COX-1 isoform, suggesting a reduced risk of gastrointestinal side effects.[14]

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives are crucial for their development as therapeutic agents. Studies have shown that structural modifications to the imidazo[1,2-a]pyridine core can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the introduction of a fluorine-substituted piperidine has been shown to reduce P-glycoprotein (Pgp) mediated efflux, thereby improving oral bioavailability.[15]

Table 3: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives in Mice

Compound IDDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Compound 13 3 mg/kg PO1810.2541135.8[16]
Compound 18 3 mg/kg PO3370.5385031.1[16]
Compound 18 10 mg/kg PO11600.511000-[17]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of imidazo[1,2-a]pyridine derivatives.

General Synthetic Procedure for Imidazo[1,2-a]pyridines via Condensation

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Characterization A 2-Aminopyridine (1 mmol) D Mix & Reflux A->D B α-Haloketone (1.1 mmol) B->D C Solvent (e.g., Ethanol) C->D E Cool to RT D->E Monitor by TLC F Remove Solvent (in vacuo) E->F G Purify by Column Chromatography F->G H NMR (1H, 13C) G->H I Mass Spectrometry G->I

Figure 3: General workflow for the synthesis and characterization of imidazo[1,2-a]pyridines.

Protocol:

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or DMF, add the corresponding α-haloketone (1.1 equivalents).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.

  • The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[18]

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for an additional 24-72 hours.[18][19]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[18] The percentage of cell viability is calculated relative to the untreated control cells.

Clonogenic Survival Assay

Protocol:

  • Plate a low density of cells (e.g., 500 cells/well in a 6-well plate) and allow them to attach overnight.[20]

  • Treat the cells with the imidazo[1,2-a]pyridine compounds for a specified period (e.g., 48 hours).[20]

  • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Incubate the plates for 9-14 days to allow for colony formation.[20][21]

  • Fix the colonies with a solution of 10% formaldehyde or 4% paraformaldehyde for 15-20 minutes.[20][21]

  • Stain the colonies with 0.5% crystal violet solution for 15-20 minutes.[20]

  • Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis

Protocol:

  • Treat cells with the imidazo[1,2-a]pyridine compounds for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, p-STAT3, STAT3, IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The imidazo[1,2-a]pyridine core represents a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives continue to drive research and development efforts. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. The presented quantitative data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for scientists working to discover and develop novel imidazo[1,2-a]pyridine-based therapeutics. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential against a range of human diseases.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This versatile framework has demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and kinase inhibitory effects. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR basics for imidazo[1,2-a]pyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Systematic modifications at various positions have revealed key structural features that govern their therapeutic potential.

General SAR Observations:

  • Position 2: Substitution at the 2-position, typically with an aryl or substituted aryl group, is a common feature in many active imidazo[1,2-a]pyridines. The electronic and steric properties of this substituent can significantly influence activity. For instance, in anticancer agents, electron-withdrawing or donating groups on the phenyl ring at C2 can modulate potency against different cancer cell lines.

  • Position 3: The 3-position is another critical site for modification. Introduction of various functionalities, such as carboxamides or thioether side chains, has led to potent antitubercular and antiviral agents, respectively. The nature and length of the side chain at this position are often crucial for target engagement.

  • Positions 5, 6, 7, and 8: Modifications on the pyridine ring of the scaffold also play a significant role in modulating the pharmacological profile. Substituents at these positions can influence factors such as solubility, metabolic stability, and target selectivity. For example, the presence of a methyl group at the 7-position has been associated with potent antitubercular activity.

The following sections provide a more detailed analysis of the SAR for specific therapeutic areas, supported by quantitative data.

Data Presentation: Quantitative SAR Data

The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Anticancer Activity

The cytotoxicity of imidazo[1,2-a]pyridine derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Pyridine Ring)Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylHHHeLa35.0[1]
1b PhenylHHHep-211[2]
1c PhenylHHMCF-711[2]
1d 4-AminophenylN-(tert-butyl)aminoHA37511[2]
IP-5 VariedVariedVariedHCC193745[3][4]
IP-6 VariedVariedVariedHCC193747.7[3][4]
Antitubercular Activity

The antitubercular activity of imidazo[1,2-a]pyridines is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The Alamar Blue assay is a commonly used method for this purpose.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Pyridine Ring)M. tuberculosis StrainMIC (µM)Reference
2a VariedCarboxamide2,7-dimethylReplicating≤1[5]
2b VariedCarboxamide7-methylH37Rv0.2[5]
2c Biaryl ethersCarboxamide7-chloroH37Rv0.004[5]
IPA-6 VariedAmideVariedH37Rv0.05 µg/mL[6]
IPA-9 VariedAmideVariedH37Rv0.4 µg/mL[6]
Antiviral Activity

The antiviral efficacy of imidazo[1,2-a]pyridines is often determined by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) being a key parameter. The plaque reduction assay is a standard method for quantifying antiviral activity.

Compound IDR1 (Position 3)R2 (Pyridine Ring)VirusEC50 (µM)Reference
3a PhenethylthiomethylHHCMVPotent[7]
3b Phenethylthiomethyl6-HalogenoHCMV/VZVPotent[8]
3c Phenethylthiomethyl6-PhenylHCMV/VZVPotent[8]
3d Thioether side chainVariedVZVSelective[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of SAR data. The following are representative protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

Synthesis of 2-(4-Chlorophenyl)-imidazo[1,2-a]pyridine

This protocol describes a general method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol) and sodium bicarbonate (1.5 mmol).

  • The reaction mixture is stirred and heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(4-chlorophenyl)-imidazo[1,2-a]pyridine.

MTT Assay for Anticancer Activity Assessment.[10][11][12][13]

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Alamar Blue Assay for Antitubercular Activity.[14]

This assay uses the redox indicator resazurin (Alamar Blue) to measure the metabolic activity of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC

  • Imidazo[1,2-a]pyridine test compounds

  • Alamar Blue reagent

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well containing the test compounds. Include drug-free controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Plaque Reduction Assay for Antiviral Activity.[10][14]

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • Imidazo[1,2-a]pyridine test compounds

  • Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cell monolayer with the compound dilutions for a specified time.

  • Infect the cells with a known titer of the virus.

  • After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates until plaques are visible in the virus control wells.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the EC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and the logical progression of SAR studies.

Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation IKK IKK CytokineReceptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->pSTAT3 Inhibition of Phosphorylation Imidazopyridine->NFkB_nuc Inhibition of Translocation GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT3_dimer->GeneExpression Transcription NFkB_nuc->GeneExpression Transcription

Experimental and Logical Workflows

SAR_Workflow Start Start: Identify Hit Compound Design Design Analogs (Systematic Modification) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis BioAssay Biological Evaluation (e.g., MTT, MIC, Plaque Assay) Synthesis->BioAssay DataAnalysis Data Analysis (IC50, MIC, EC50) BioAssay->DataAnalysis SAR_Establish Establish SAR (Identify Key Moieties) DataAnalysis->SAR_Establish Lead_Opt Lead Optimization SAR_Establish->Lead_Opt Lead_Opt->Design Iterative Refinement End End: Candidate Drug Lead_Opt->End Successful Candidate

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (MTT, Alamar Blue, Plaque Reduction) Purification->InVitro Data Data Collection (Absorbance, Fluorescence, Plaque Count) InVitro->Data Analysis Data Analysis (IC50, MIC, EC50 Calculation) Data->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Conclusion Identification of Lead Compounds and Pharmacophores SAR->Conclusion

References

Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to its prevalence in bioactive molecules and its intriguing photophysical properties.[1][2][3] These derivatives are characterized by a π-conjugated bicyclic structure, which imparts inherent fluorescence, making them valuable tools for a wide array of applications, including bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[1][4] This technical guide provides an in-depth exploration of the core photophysical properties of imidazo[1,2-a]pyridine derivatives, detailing experimental protocols for their characterization and presenting key data for comparative analysis.

Core Photophysical Properties: A Dance of Light and Matter

The fluorescence of imidazo[1,2-a]pyridine derivatives is a direct consequence of their electronic structure. Upon absorption of photons, these molecules transition to an excited state. The subsequent return to the ground state can occur via the emission of light, a process known as fluorescence. The efficiency and characteristics of this emission are highly sensitive to the chemical environment and the nature of substituents on the imidazo[1,2-a]pyridine core.

Substituent Effects: Tuning the Luminescence

The photophysical properties of imidazo[1,2-a]pyridines can be finely tuned by the introduction of various functional groups.[1][5] A general principle is that electron-donating groups (EDGs) attached to the heterocyclic system tend to enhance fluorescence intensity, often due to extended π-conjugation.[1] Conversely, electron-withdrawing groups (EWGs) typically lead to less intense emissions.[1] For instance, substitution with phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence yield.[1] The strategic placement of substituents allows for the rational design of fluorophores with desired absorption and emission characteristics.

Solvatochromism: A Window into the Microenvironment

Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[6][7] This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation. Pronounced positive solvatochromism, a red-shift in emission with increasing solvent polarity, has been observed for certain derivatives.[6] This property makes them excellent candidates for use as fluorescent probes to investigate the microenvironment of biological systems, such as cell membranes.[7]

Quantitative Photophysical Data

To facilitate the comparison and selection of imidazo[1,2-a]pyridine derivatives for specific applications, the following tables summarize key quantitative photophysical data from the literature.

Table 1: Absorption and Emission Maxima of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Stokes Shift (nm)Reference
Unsubstituted Imidazo[1,2-a]pyridineDichloromethane31837658[5]
2-Phenyl-3-hydroxymethyl Imidazo[1,2-a]pyridineDichloromethane320381.661.6[5]
2-(4'-Chlorophenyl)-3-hydroxymethyl Imidazo[1,2-a]pyridineDichloromethane---[5]
2-(4'-Fluorophenyl)-3-hydroxymethyl Imidazo[1,2-a]pyridineDichloromethane---[5]
2-(4'-Methoxyphenyl)-3-hydroxymethyl Imidazo[1,2-a]pyridineDichloromethane---[5]
V-shaped bis-Imidazo[1,2-a]pyridine (4c)Dichloromethane252, 310, 34043191[8]
V-shaped bis-Imidazo[1,2-a]pyridine (5d)Dichloromethane270, 33539156[8]
Pyrazole-tethered Imidazo[1,2-a]pyridine (17aAX)Acetonitrile323448125[9]
Pyrazole-tethered Imidazo[1,2-a]pyridine (17bAX)Acetonitrile328443115[9]

Table 2: Fluorescence Quantum Yields (ΦF) of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeSolventQuantum Yield (ΦF)StandardReference
π-expanded Imidazo[1,2-a]pyridinesDichloromethane0.22 - 0.61Phenanthrene[1]
V-shaped bis-Imidazo[1,2-a]pyridine (4c)Dichloromethane0.51-[8]
V-shaped bis-Imidazo[1,2-a]pyridine (5d)Dichloromethane0.25-[8]
Pyrazole-tethered Imidazo[1,2-a]pyridinesAcetonitrile0.05 - 0.83-[9]
Imidazo[1,5-a]pyridine derivative (4)Acetonitrile0.13-[10]
Imidazo[1,5-a]pyridine derivative (5)Acetonitrile0.38-[10]
Imidazo[1,5-a]pyridine derivative (6)Acetonitrile0.44-[10]

Experimental Protocols

Accurate characterization of the photophysical properties of imidazo[1,2-a]pyridine derivatives is crucial for their effective application. The following sections detail the methodologies for key experiments.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5][8]

General Synthetic Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted 2-aminopyridine and α-halocarbonyl derivative in a suitable solvent, such as ethanol or acetonitrile.

  • Reaction: The reaction mixture is typically heated under reflux for a specified period. Microwave-assisted synthesis can also be employed to accelerate the reaction.[11]

  • Work-up and Purification: After cooling, the reaction mixture is often neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography on silica gel.[5][8]

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[5][12]

Measurement of UV-Visible Absorption and Fluorescence Spectra

Instrumentation:

  • UV-Visible Spectrophotometer: To measure the absorption spectra.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector to record fluorescence spectra.[13]

Procedure:

  • Solution Preparation: Prepare dilute solutions of the imidazo[1,2-a]pyridine derivative in spectroscopic grade solvents. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[14]

  • Absorption Measurement: Record the UV-Visible absorption spectrum of the solution using the pure solvent as a blank. This will determine the wavelength(s) of maximum absorption (λabs).

  • Fluorescence Measurement: Excite the sample at or near its λabs. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. The wavelength of maximum emission intensity (λem) is then determined.[5]

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample's fluorescence to a well-characterized standard, is commonly used.[13][14][15]

Procedure (Relative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[13][14]

  • Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[14]

  • Data Acquisition:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:[13][16]

    Φs = Φr * (Grads / Gradr) * (ns2 / nr2)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.

    • ns and nr are the refractive indices of the solvents used for the sample and the reference (if different).

Visualizing Experimental Workflows

To provide a clear overview of the characterization process, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization s1 2-Aminopyridine s3 Reaction (Reflux/Microwave) s1->s3 s2 α-Halocarbonyl s2->s3 s4 Crude Product s3->s4 s5 Purification (Chromatography/ Recrystallization) s4->s5 s6 Pure Imidazo[1,2-a]pyridine s5->s6 c1 Solution Preparation s6->c1 c2 UV-Vis Spectroscopy c1->c2 c3 Fluorescence Spectroscopy c1->c3 c4 Quantum Yield Determination c2->c4 c5 Data Analysis c2->c5 λabs c3->c4 c3->c5 λem c4->c5 ΦF quantum_yield_workflow start Start prep_solutions Prepare Dilutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_solutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calculate_qy Calculate Quantum Yield (Relative Method) plot_data->calculate_qy end End calculate_qy->end

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] This scaffold is a privileged structure, forming the core of several commercially available drugs with diverse therapeutic applications, including sedative, anti-ulcer, and cardiotonic agents.[2][3] Derivatives of imidazo[1,2-a]pyridin-3-amine, in particular, exhibit a wide range of biological activities, such as antifungal, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1][4]

The development of efficient and environmentally benign synthetic methodologies is crucial for the exploration of novel IMP derivatives. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, offering advantages such as high atom economy, reduced reaction times, and operational simplicity.[5] Among these, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction for the synthesis of imidazo[1,2-a]pyridin-3-amines, typically involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][6]

These application notes provide detailed protocols for the one-pot synthesis of this compound derivatives using conventional heating, ultrasound, and microwave-assisted techniques, along with a summary of reaction conditions and yields for various substrates. Additionally, a signaling pathway relevant to the anti-inflammatory activity of a specific derivative is illustrated.

Data Presentation

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various this compound derivatives via the Groebke–Blackburn–Bienaymé reaction.

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventEnergy SourceTimeYield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid (10)WaterUltrasound1 h86[6]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acid (10)WaterUltrasound1 h86[6]
32-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic acid (10)WaterUltrasound1 h80[6]
42-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)EtOHMicrowave30 min89[1]
52-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)EtOHConventional (60°C)8 h82[1]
62-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanidep-Toluenesulfonic acidMeOHConventional (RT)24 h58[7]
72-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄ClMeOHConventional (RT)24 h69[7]
82-Amino-3-methylpyridine4-(Methylsulfonyl)benzaldehydep-Tolyl isocyanideZnI₂ (30)i-PrOHConventional (80°C)--[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of N-Cyclohexyl-2-(furan-2-yl)this compound

This protocol is based on the environmentally benign, ultrasound-assisted Groebke–Blackburn–Bienaymé reaction in water.[6]

Materials:

  • 2-Aminopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Phenylboronic acid (PBA)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vial

  • Ultrasonic bath

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and phenylboronic acid (0.1 mmol, 10 mol%).

  • Add water (2.0 mL) to the reaction mixture.

  • Seal the vial and place it in an ultrasonic bath at 60 °C.

  • Irradiate the reaction mixture with ultrasound for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-cyclohexyl-2-(furan-2-yl)this compound.

Protocol 2: Microwave-Assisted One-Pot Synthesis of N-(tert-butyl)-2-(2-azidophenyl)this compound

This protocol utilizes microwave irradiation to accelerate the Groebke–Blackburn–Bienaymé reaction.[1]

Materials:

  • 2-Aminopyridine

  • 2-Azidobenzaldehyde

  • tert-Butyl isocyanide

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Microwave-sealed tube

  • Magnetic stirrer

  • Microwave reactor

  • Standard glassware for work-up and purification

Procedure:

  • In a 10 mL microwave-sealed tube equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv.), 2-azidobenzaldehyde (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), and ammonium chloride (20 mol%).

  • Dissolve the components in ethanol (1 M concentration).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 60 °C) for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to yield the pure N-(tert-butyl)-2-(2-azidophenyl)this compound.

Visualizations

Experimental Workflow

G cluster_reagents Reagents cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 2-Aminopyridine 2-Aminopyridine Mixing Mixing 2-Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Energy Input Energy Input Mixing->Energy Input Conventional Heat, Ultrasound, or Microwave Extraction Extraction Energy Input->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Pure Product Pure Product Chromatography->Pure Product

Caption: Experimental workflow for the one-pot synthesis of this compound derivatives.

Signaling Pathway

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)this compound (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[8][9]

G cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Targets MIA Imidazo[1,2-a]pyridine Derivative (MIA) pSTAT3 p-STAT3 MIA->pSTAT3 inhibits IkBa IκBα MIA->IkBa increases NFkB NF-κB MIA->NFkB suppresses activity Bcl2 Bcl-2 pSTAT3->Bcl2 activates IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS activates COX2 COX-2 NFkB_nucleus->COX2 activates Inflammatory_Cytokines Inflammatory Cytokines NFkB_nucleus->Inflammatory_Cytokines activates

References

Application Notes and Protocols: Groebke-Blackburn-Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of N-fused imidazoles, such as 3-aminoimidazo[1,2-a]pyridines.[1][2] This multicomponent reaction (MCR) utilizes readily available starting materials—an aminopyridine, an aldehyde, and an isocyanide—to rapidly generate structurally diverse heterocyclic scaffolds.[1][3] The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs and clinical candidates, exhibiting a wide range of biological activities, including as anticancer and antimicrobial agents.[4][5][6][7][8][9]

These application notes provide an overview of the GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, including detailed experimental protocols, quantitative data from various synthetic approaches, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The GBB reaction is typically acid-catalyzed and proceeds through the initial formation of a Schiff base from the aminopyridine and aldehyde. Subsequent [4+1] cycloaddition with the isocyanide, followed by tautomerization, yields the final 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine 2-Aminopyridine Aldehyde Aldehyde Schiff_Base Schiff Base Intermediate Amidine->Schiff_Base + Aldehyde - H2O Isocyanide Isocyanide Aldehyde->Schiff_Base Cycloadduct Cycloadduct Isocyanide->Cycloadduct Schiff_Base->Cycloadduct + Isocyanide Product 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Product Tautomerization

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

A typical experimental workflow for the GBB reaction is straightforward, involving the mixing of reactants and a catalyst, followed by reaction monitoring and product purification.

GBB_Workflow Start Start Combine_Reactants Combine 2-aminopyridine, aldehyde, and catalyst in solvent Start->Combine_Reactants Add_Isocyanide Add isocyanide Combine_Reactants->Add_Isocyanide React Heat reaction mixture (Conventional or Microwave) Add_Isocyanide->React Monitor Monitor reaction progress (TLC or LC-MS) React->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography or crystallization Workup->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the GBB reaction.

Data Presentation: Reaction Conditions and Yields

The GBB reaction is versatile and can be performed under various conditions. The choice of catalyst, solvent, and energy source can significantly impact the reaction efficiency.

2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanideYb(OTf)₃ (8)CH₂Cl₂/MeOH (3:1)100 (MW)1 h89-98[10]
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide----86[11]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide----67[11]
2-Aminopyridine3-Formylchromonetert-Butyl isocyanideNH₄Cl (20)EtOHMW15 min36[12]
2-AminopyridineVarious aldehydes4-Chlorophenyl isocyanidep-TsOH or Sc(OTf)₃MeOH501 h-[6]
2-AminopyridineNaphthalene-1-carbaldehydetert-Butyl isocyanideHCl/dioxaneCH₃CN110 (MW)20 min74[13]
2-AminopyrazineNaphthalene-1-carbaldehydetert-Butyl isocyanideHCl/dioxaneCH₃CN110 (MW)20 min38[13]
2-AminopyridineAnthracene-9-carbaldehydetert-Butyl isocyanideHCl/dioxaneCH₃CN110 (MW)20 min57[13]

Experimental Protocols

Below are representative protocols for the synthesis of 3-aminoimidazo[1,2-a]pyridines using the GBB reaction under different conditions.

Protocol 1: Microwave-Assisted Synthesis with a Lewis Acid Catalyst [10]

This protocol is suitable for the rapid synthesis of a library of compounds.

Materials:

  • Substituted 2-aminopyridine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Isocyanide (1.2 equiv)

  • Ytterbium triflate (Yb(OTf)₃) (0.08 equiv)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), Yb(OTf)₃ (0.04 mmol), and a 3:1 mixture of DCM/MeOH (4 mL).

  • Add the isocyanide (0.6 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Conventional Heating with a Brønsted Acid Catalyst [6]

This protocol utilizes conventional heating and a common Brønsted acid catalyst.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Scandium triflate (Sc(OTf)₃) (catalytic amount)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine and aldehyde in methanol.

  • Add a catalytic amount of p-TsOH·H₂O or Sc(OTf)₃ to the solution.

  • Stir the mixture at 50 °C.

  • Add the isocyanide dropwise to the reaction mixture.

  • Continue stirring at 50 °C for 1 hour, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure product.

Protocol 3: Microwave-Assisted Synthesis with Ammonium Chloride [12]

This protocol offers an eco-friendly approach using a mild catalyst.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ammonium chloride (NH₄Cl) (0.2 equiv)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, and NH₄Cl in ethanol.

  • Seal the vial and subject it to microwave irradiation for 15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate it in vacuo.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery

3-Aminoimidazo[1,2-a]pyridines synthesized via the GBB reaction have shown significant potential in drug discovery, particularly in oncology.[4][6][14] These compounds have been found to modulate the activity of various biological targets.

Signaling_Pathways cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes GBB_Product 3-Aminoimidazo[1,2-a]pyridines (GBB Products) Kinases Protein Kinases (e.g., Rock2, Gsk3β, B-Raf) GBB_Product->Kinases inhibit Tubulin Microtubule Dynamics (Tubulin Inhibition) GBB_Product->Tubulin inhibit DNA G-quadruplex DNA (in oncogene promoters) GBB_Product->DNA stabilize Epigenetic Epigenetic Regulators (HDACs, Bromodomains) GBB_Product->Epigenetic modulate Proliferation Inhibition of Cancer Cell Proliferation Kinases->Proliferation Tubulin->Proliferation Transcription Disruption of Oncogenic Transcription DNA->Transcription Epigenetic->Transcription Apoptosis Induction of Apoptosis Proliferation->Apoptosis Transcription->Apoptosis

Caption: Biological targets of 3-aminoimidazo[1,2-a]pyridines in cancer.[4]

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a highly efficient and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridines. Its operational simplicity, tolerance of a wide range of substrates, and the biological significance of its products make it an invaluable tool for researchers in synthetic chemistry, medicinal chemistry, and drug development. The protocols and data presented herein provide a solid foundation for the application of this powerful multicomponent reaction in the discovery of novel therapeutics.

References

Microwave-Assisted Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and anxioselective properties.[1] Several commercially available drugs, such as Zolpidem and Alpidem, feature this scaffold. Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, improved yields, and often milder, more environmentally benign reaction conditions.[2] This document provides detailed protocols for the microwave-assisted synthesis of substituted imidazo[1,2-a]pyridines, presents quantitative data for various synthetic routes, and illustrates the experimental workflows.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave heating can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[2][3]

  • Higher Yields: In many cases, microwave-assisted protocols result in higher product yields compared to conventional methods.[1][4]

  • Greener Chemistry: The efficiency of microwave heating often allows for the use of greener solvents, such as water or ethanol, and can sometimes be performed under solvent-free conditions.[1][4]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and simpler purification.

  • Facilitates Multi-Component Reactions: Microwave irradiation is particularly effective for one-pot, multi-component reactions, which are highly desirable for building molecular complexity in a single step.[4][5]

Experimental Protocols

This section details three distinct and efficient microwave-assisted protocols for the synthesis of substituted imidazo[1,2-a]pyridines.

Protocol 1: Catalyst-Free, Two-Component Synthesis in an Aqueous Medium

This protocol describes a green and efficient method for the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acids and chloroacetaldehyde in water.[1]

Materials:

  • Substituted 2-aminonicotinic acid derivative (1.0 mmol)

  • Chloroacetaldehyde (1.5 mmol)

  • Water

  • Ethyl acetate

  • Methanol

  • Microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid derivative (1.0 mmol) and chloroacetaldehyde (1.5 mmol) in a minimal amount of water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60°C for 30 minutes with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to afford the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Solvent-Free, Three-Component Synthesis

This protocol outlines a one-pot, three-component reaction for the synthesis of highly substituted imidazo[1,2-a]pyridines from phenyl glyoxals, 2-aminopyridines, and barbituric acids under solvent-free microwave irradiation.[4]

Materials:

  • Phenyl glyoxal (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix phenyl glyoxal (1.0 mmol), 2-aminopyridine (1.0 mmol), and barbituric acid (1.0 mmol).

  • Place the open vessel in a microwave reactor.

  • Irradiate the mixture at a power and temperature optimized for the specific substrates (typically in the range of 100-150°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction for completion.

  • After cooling, the solid product can be purified, often by simple washing or recrystallization, due to the high purity of the crude product.

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[5]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • 3-Formylchromone (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (20 mol%)

  • Ethanol (EtOH)

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe vial, add 2-aminopyridine (1.0 mmol), 3-formylchromone (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (0.20 mmol) in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 15 minutes at a predetermined optimal temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine-chromone.

Data Presentation

The following tables summarize the quantitative data from the described protocols and related literature, highlighting the efficiency of microwave-assisted synthesis.

Table 1: Two-Component Synthesis of Imidazo[1,2-a]pyridines[1][2]

Entry2-Aminopyridine Derivativeα-HaloketoneSolventTemp. (°C)Time (min)Yield (%)
12-AminopyridinePhenacyl bromideH₂O-IPA100595
22-Amino-5-methylpyridinePhenacyl bromideH₂O-IPA100592
32-Aminopyridine4-Bromophenacyl bromideH₂O-IPA100696
42-Aminonicotinic acidChloroacetaldehydeWater603092-95

Table 2: Three-Component Synthesis of Imidazo[1,2-a]pyridines[4]

EntryPhenyl Glyoxal2-AminopyridineAdditional ComponentConditionsTime (min)Yield (%)
1Phenylglyoxal2-AminopyridineBarbituric acidSolvent-free, MW5-1582-96
24-Methoxyphenylglyoxal2-AminopyridineBarbituric acidSolvent-free, MW5-1594
34-Chlorophenylglyoxal2-Amino-5-methylpyridineBarbituric acidSolvent-free, MW5-1591

Table 3: Groebke-Blackburn-Bienaymé Reaction[5]

EntryIsocyanideCatalystSolventTime (min)Yield (%)
1tert-Butyl isocyanideNH₄ClEtOH1536
2Cyclohexyl isocyanideNH₄ClEtOH1528
3Benzyl isocyanideNH₄ClEtOH1531

Visualizations

The following diagrams illustrate the general reaction mechanism and experimental workflows.

G cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_product Product A 2-Aminopyridine C Nucleophilic Attack (Endocyclic Nitrogen) A->C B α-Haloketone B->C D Intramolecular Cyclization C->D Intermediate Formation E Dehydration D->E F Imidazo[1,2-a]pyridine E->F

Caption: General mechanism for the two-component synthesis of imidazo[1,2-a]pyridines.

G start Start reactants Combine Reactants (e.g., 2-Aminopyridine, Aldehyde, Isocyanide) start->reactants solvent Add Solvent & Catalyst (if applicable) reactants->solvent mw_irrad Microwave Irradiation (Controlled Time, Temp, Power) solvent->mw_irrad monitoring Monitor Reaction (TLC) mw_irrad->monitoring monitoring->mw_irrad Incomplete workup Workup (Cooling, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of substituted imidazo[1,2-a]pyridines. The protocols outlined in this document demonstrate the potential for rapid, efficient, and environmentally friendly synthesis of this important class of heterocyclic compounds. These methods are highly valuable for researchers in academia and industry, particularly in the context of medicinal chemistry and drug discovery, where the rapid generation of diverse compound libraries is crucial. The adoption of these techniques can accelerate the discovery and development of new therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide range of biologically active compounds and marketed drugs, including Zolpidem, Alpidem, and Saripidem. Its significant therapeutic potential has driven the development of numerous synthetic methodologies. Among these, copper-catalyzed reactions have emerged as a powerful and versatile tool for the construction of this bicyclic system, often offering advantages in terms of efficiency, cost-effectiveness, and functional group tolerance.

This document provides detailed application notes and experimental protocols for three distinct and robust copper-catalyzed methods for the synthesis of substituted imidazo[1,2-a]pyridines. The protocols are based on published literature and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Protocol 1: Three-Component Synthesis via CuI/NaHSO₄·SiO₂ Catalysis

This protocol outlines a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a cooperative system of copper(I) iodide and silica-supported sodium bisulfate.[1][2] This method is highly efficient for the creation of diverse 2,3-disubstituted imidazo[1,2-a]pyridines.

Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • NaHSO₄·SiO₂ (20 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), CuI (0.1 mmol), and NaHSO₄·SiO₂ (20 mol%).

  • Add toluene (5 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine.

Quantitative Data Summary
Entry2-AminopyridineAldehydeAlkyneProductYield (%)
12-AminopyridineBenzaldehydePhenylacetylene2,3-Diphenylimidazo[1,2-a]pyridine91
22-Amino-4-methylpyridine4-ChlorobenzaldehydePhenylacetylene2-(4-Chlorophenyl)-7-methyl-3-phenylimidazo[1,2-a]pyridine88
32-Aminopyridine4-MethoxybenzaldehydePhenylacetylene2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine90
42-AminopyridineBenzaldehyde1-Heptyne3-Pentyl-2-phenylimidazo[1,2-a]pyridine85
52-Amino-5-bromopyridineBenzaldehydePhenylacetylene6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine87

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Aminopyridine, Aldehyde, CuI, and NaHSO4·SiO2 to flask B 2. Add Toluene A->B C 3. Add Terminal Alkyne B->C D 4. Reflux for 12-14h C->D E 5. Monitor by TLC D->E F 6. Cool to RT E->F Reaction Complete G 7. Aqueous Work-up (Water & EtOAc Extraction) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product: Imidazo[1,2-a]pyridine I->J

Caption: Workflow for the three-component synthesis.

Protocol 2: Condensation with Phenacyl Bromides using a Copper Silicate Catalyst

This protocol describes the synthesis of 2-arylimidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine with a substituted phenacyl bromide, utilizing a reusable copper silicate catalyst.[3] This method is characterized by its operational simplicity and the use of a more environmentally benign solvent system.

Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Substituted phenacyl bromide (1.0 mmol, 1.0 equiv)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and the copper silicate catalyst (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase.

  • Once the reaction is complete, filter the hot reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 2-arylimidazo[1,2-a]pyridine.

Quantitative Data Summary
Entry2-AminopyridinePhenacyl BromideProductTime (h)Yield (%)
12-Aminopyridine2-Bromo-1-phenylethanone2-Phenylimidazo[1,2-a]pyridine1.595
22-Aminopyridine2-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine2.092
32-Aminopyridine2-Bromo-1-(4-bromophenyl)ethanone2-(4-Bromophenyl)imidazo[1,2-a]pyridine2.094
42-Aminopyridine2-Bromo-1-(4-nitrophenyl)ethanone2-(4-Nitrophenyl)imidazo[1,2-a]pyridine2.590
52-Amino-4-methylpyridine2-Bromo-1-phenylethanone7-Methyl-2-phenylimidazo[1,2-a]pyridine1.593

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 2-Aminopyridine, Phenacyl Bromide, and Copper Silicate Catalyst B 2. Add Ethanol A->B C 3. Reflux B->C D 4. Monitor by TLC C->D E 5. Filter to remove catalyst D->E Reaction Complete F 6. Precipitate product on ice E->F G 7. Filter and dry product F->G H 8. Recrystallize from Ethanol G->H I Final Product: 2-Arylimidazo[1,2-a]pyridine H->I

Caption: Workflow for the copper silicate catalyzed synthesis.

Protocol 3: Synthesis from Nitroolefins using CuBr and Air as an Oxidant

This protocol details a copper(I)-catalyzed one-pot synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as a green and readily available oxidant.[4] This method provides a direct route to valuable nitro-substituted imidazo[1,2-a]pyridines.

Experimental Protocol

Materials:

  • 2-Aminopyridine (0.5 mmol, 1.0 equiv)

  • Nitroolefin (0.6 mmol, 1.2 equiv)

  • Copper(I) bromide (CuBr) (0.05 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (2 mL)

  • Air (via an open flask or a balloon)

Procedure:

  • To a 10 mL round-bottom flask, add 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (0.05 mmol).

  • Add DMF (2 mL) to the flask.

  • The flask is left open to the air (or a balloon filled with air is attached).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the 3-nitro-2-arylimidazo[1,2-a]pyridine.

Quantitative Data Summary
Entry2-AminopyridineNitroolefinProductTime (h)Yield (%)
12-Aminopyridine(E)-(2-Nitrovinyl)benzene3-Nitro-2-phenylimidazo[1,2-a]pyridine490
22-Aminopyridine(E)-1-Chloro-4-(2-nitrovinyl)benzene2-(4-Chlorophenyl)-3-nitroimidazo[1,2-a]pyridine585
32-Aminopyridine(E)-1-Methyl-4-(2-nitrovinyl)benzene2-(4-Tolyl)-3-nitroimidazo[1,2-a]pyridine488
42-Amino-5-methylpyridine(E)-(2-Nitrovinyl)benzene6-Methyl-3-nitro-2-phenylimidazo[1,2-a]pyridine486
52-Aminopyridine(E)-2-(2-Nitrovinyl)thiophene3-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine678

Proposed Signaling Pathway (Reaction Mechanism)

G cluster_pathway Proposed Reaction Pathway A 2-Aminopyridine + Nitroolefin B Michael Addition A->B C Intermediate A B->C D Cu(I)/Cu(II) Catalytic Cycle (Oxidation by Air) C->D E Intermediate B (Radical Cation) D->E F Hydrogen Abstraction E->F G Intermediate C F->G H Intramolecular Nucleophilic Addition G->H I Aromatization (Dehydrogenation) H->I J 3-Nitro-2-arylimidazo[1,2-a]pyridine I->J

Caption: Proposed mechanism for the CuBr-catalyzed synthesis.

References

Synthesis of Imidazo[1,2-a]pyridin-3-amines from 2-Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Imidazo[1,2-a]pyridin-3-amines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The primary focus is on the widely utilized Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offering a versatile and efficient route to this scaffold from readily available 2-aminopyridines.

Introduction

Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds found in numerous biologically active compounds with applications as antiviral, anticancer, anti-inflammatory, and anxiolytic agents.[1][2] The synthesis of 3-amino substituted imidazo[1,2-a]pyridines is of particular importance as the amino group provides a valuable handle for further structural modifications in drug discovery programs. The Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, stands out as the most efficient and widely adopted method for the preparation of these compounds.[3][4][5] This multicomponent approach allows for rapid access to a diverse range of derivatives by simply varying the starting materials.[1][4]

Synthetic Pathways

The principal synthetic route to Imidazo[1,2-a]pyridin-3-amines is the Groebke–Blackburn–Bienaymé reaction. This reaction proceeds through the formation of an intermediate imine from the 2-aminopyridine and aldehyde, which then undergoes nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and tautomerization to yield the final product.

GBB_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Aldehyde Aldehyde Aldehyde->Imine Intermediate Isocyanide Isocyanide Imidazo[1,2-a]pyridin-3-amine This compound Isocyanide->this compound Imine Intermediate->this compound

Caption: General signaling pathway for the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols

This section details various protocols for the synthesis of Imidazo[1,2-a]pyridin-3-amines using the Groebke–Blackburn–Bienaymé reaction under different catalytic and reaction conditions.

Protocol 1: Scandium Triflate Catalyzed Synthesis

This protocol describes a scandium triflate-catalyzed GBB reaction, which is a common and efficient method.[1][4]

Experimental Workflow:

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix 2-aminopyridine, aldehyde, Sc(OTf)3, and Na2SO4 in MeOH:DCM B Stir under N2 atmosphere for 1 hour at 50 °C A->B C Add isocyanide to the mixture B->C D Continue stirring at 50 °C until completion (monitored by TLC) C->D E Remove solvent under reduced pressure D->E F Purify the residue by column chromatography E->F

Caption: Experimental workflow for the Scandium Triflate catalyzed synthesis.

Detailed Methodology:

  • To a solution of 2-aminopyridine (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in a mixture of MeOH:DCM (1:1, 10 mL), add scandium triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%) and anhydrous sodium sulfate (Na₂SO₄, 300 mg).

  • Stir the mixture under a nitrogen atmosphere for one hour at 50 °C.

  • To this mixture, add the corresponding isocyanide (1.0 mmol).

  • Continue stirring the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/EtOAc) to afford the desired this compound.

Protocol 2: Microwave-Assisted Synthesis using Montmorillonite K-10 Clay

This protocol utilizes microwave irradiation and a solid acid catalyst, Montmorillonite K-10, for a rapid and efficient synthesis.[5]

Experimental Workflow:

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine 2-aminopyridine, aldehyde, isocyanide, and K-10 clay in 1,4-dioxane in a sealed tube B Irradiate in a microwave reactor at 100 °C for 30 min (150 W) A->B C Cool to room temperature and filter off the K-10 clay B->C D Wash the clay with EtOAc C->D E Combine organic solvents and remove in vacuo D->E F Purify the crude residue by flash silica chromatography E->F

Caption: Experimental workflow for the Microwave-Assisted synthesis.

Detailed Methodology:

  • In a sealed microwave tube, combine the 6-substituted-2-aminopyridine (1 mmol), the desired aldehyde (1 mmol), the isocyanide (1.02 mmol), and montmorillonite K-10 clay (100 mg) in 1,4-dioxane (2.0 mL).

  • Irradiate the mixture in a microwave reactor for 30 minutes at 100 °C with a power of 150 W.

  • After cooling to room temperature, filter the reaction mixture through Celite to remove the K-10 clay.

  • Wash the Celite pad with ethyl acetate (EtOAc).

  • Combine the organic filtrates and concentrate them under reduced pressure.

  • Purify the resulting crude residue by flash silica chromatography, eluting with a gradient of 20–60% EtOAc in Hexanes, to yield the pure product.

Protocol 3: Ultrasound-Assisted Green Synthesis in Water

This protocol presents an environmentally friendly approach using ultrasound irradiation and water as the solvent.[6]

Experimental Workflow:

Protocol_3_Workflow cluster_prep Reaction Setup cluster_reaction Ultrasonic Irradiation cluster_workup Work-up and Purification A Mix aldehyde, 2-aminopyridine, and isocyanide in water B Irradiate the mixture under ultrasound at 60 °C A->B C Extract the reaction mixture with an organic solvent (e.g., EtOAc) B->C D Dry the organic layer over anhydrous Na2SO4 C->D E Remove the solvent under reduced pressure D->E F Purify by column chromatography E->F

Caption: Experimental workflow for the Ultrasound-Assisted green synthesis.

Detailed Methodology:

  • In a suitable vessel, mix the aldehyde (1 mmol), 2-aminopyridine (1 mmol), and isocyanide (1 mmol) in water.

  • Place the vessel in an ultrasonic bath and irradiate the mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography to yield the final this compound.

Data Presentation

The following table summarizes the yields of various Imidazo[1,2-a]pyridin-3-amines synthesized via the Groebke–Blackburn–Bienaymé reaction under different conditions, showcasing the versatility of this method.

Entry2-AminopyridineAldehydeIsocyanideCatalyst/ConditionsYield (%)Reference
12-aminopyridine2-azidobenzaldehydetert-butyl isocyanideNH₄Cl, EtOH, 60 °C, MW89[3]
22-aminopyridine2,3,4-trimethoxybenzaldehyde4-chlorophenyl isocyanideSc(OTf)₃, MeOH:DCMNot specified[4]
32-aminopyridine4-trifluoromethyl-benzaldehyde4-chlorophenyl isocyanidep-toluenesulfonic acid, MeOHNot specified[4]
46-chloro-2-aminopyridine2-chlorobenzaldehydecyclohexyl isocyanideK-10 clay, 1,4-dioxane, MW86[5]
52-aminopyridinefurfuralcyclohexyl isocyanidePhenylboronic acid, 60 °C86[6]
62-amino-5-chloropyridinefurfuralcyclohexyl isocyanideUltrasound, Water86[6]

Other Synthetic Approaches

While the GBB reaction is predominant, other methods for the synthesis of Imidazo[1,2-a]pyridines have been reported. These include:

  • Condensation with α-Haloketones: A classical method involving the reaction of 2-aminopyridines with α-haloketones.[1][2]

  • Reaction with Nitroolefins: A copper-catalyzed one-pot procedure using nitroolefins as starting materials in the presence of air as an oxidant.[7]

  • Formimidamide Chemistry: A facile, transition-metal-free approach utilizing benzyl, allyl, or propargyl halides and 2-aminopyridines.[8]

Conclusion

The synthesis of Imidazo[1,2-a]pyridin-3-amines from 2-aminopyridines is most effectively achieved through the versatile and high-yielding Groebke–Blackburn–Bienaymé three-component reaction. The choice of catalyst and reaction conditions (conventional heating, microwave, or ultrasound) can be tailored to optimize yields and reaction times, and to align with green chemistry principles. The provided protocols offer detailed guidance for researchers to synthesize a wide array of these valuable heterocyclic compounds for applications in drug discovery and development.

References

Imidazo[1,2-a]pyridin-3-amine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, neuroprotective, and anti-ulcer agents. This document provides an overview of the applications of the imidazo[1,2-a]pyridin-3-amine core in drug discovery, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Therapeutic Applications

The imidazo[1,2-a]pyridine nucleus is a key structural component in several commercially available drugs, including zolpidem (a sedative), alpidem (an anxiolytic), and saripidem (an anxiolytic).[1][2] The 3-amino substituted derivatives, in particular, have emerged as a promising class of compounds with a wide range of biological activities.

Anticancer Activity:

This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3][4] Their mechanisms of action are often associated with the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis.[5][6]

Neurodegenerative Diseases:

This scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.[7][8][9] Certain derivatives have shown the ability to act as anti-inflammatory agents and exhibit neuroprotective effects.[7]

Anti-inflammatory Activity:

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are linked to their ability to modulate key inflammatory pathways, such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[6]

Other Therapeutic Areas:

Beyond oncology and neurology, this versatile scaffold has been investigated for its potential as an anti-ulcer agent, ferroptosis inhibitor, and for treating various other conditions.[10][11]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12HT-29 (Colon)4.15 ± 2.93[1][4]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[1][4]
IP-5HCC1937 (Breast)45[3]
IP-6HCC1937 (Breast)47.7[3]
IP-7HCC1937 (Breast)79.6[3]
2g (PI3Kα inhibitor)-0.0018[12]
12 (PI3Kα inhibitor)-0.0028[12]
12 (Cell Proliferation)A3750.14[12]
12 (Cell Proliferation)HeLa0.21[12]
8c (EGFR inhibitor)-0.072[13]
8c (COX-2 inhibitor)-1.09[13]
8c (Leukemia K-562)-1.09[13]

Experimental Protocols

Synthesis of this compound Derivatives via Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)

This protocol describes a one-pot synthesis method for generating a library of this compound derivatives.[1][4]

Materials:

  • 2-aminopyridine

  • Substituted aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde, m-tolualdehyde, 2-furaldehyde, 4-trifluoromethyl-benzaldehyde)

  • 4-chlorophenyl isocyanide

  • Scandium (III) triflate (Sc(OTf)3) or p-toluenesulfonic acid monohydrate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Nitrogen atmosphere

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent (e.g., MeOH or a 1:1 mixture of MeOH:CH2Cl2), add a catalytic amount of Sc(OTf)3 (0.05 eq) or p-toluenesulfonic acid monohydrate (0.2 eq) and anhydrous Na2SO4.

  • Stir the mixture under a nitrogen atmosphere at 50°C for 1 hour.

  • Add a solution of 4-chlorophenyl isocyanide (1.1 eq) in MeOH to the reaction mixture.

  • Continue stirring at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-(4-chlorophenyl)-2-(substituted)this compound.

GBB_3CR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aminopyridine 2-Aminopyridine mixing Mix Aminopyridine, Aldehyde, Catalyst, Na2SO4 aminopyridine->mixing aldehyde Aldehyde aldehyde->mixing isocyanide Isocyanide add_iso Add Isocyanide isocyanide->add_iso catalyst Sc(OTf)3 or p-TsOH catalyst->mixing solvent MeOH / CH2Cl2 solvent->mixing atmosphere N2 Atmosphere, 50°C stirring1 Stir for 1h at 50°C mixing->stirring1 stirring1->add_iso stirring2 Continue Stirring at 50°C add_iso->stirring2 workup Concentration & Purification stirring2->workup product This compound Derivative workup->product

Caption: General workflow for the Groebke-Blackburn-Bienayme three-component synthesis.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., HCC1937)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence prepare_compounds Prepare serial dilutions of test compounds adherence->prepare_compounds treat_cells Treat cells with compounds adherence->treat_cells prepare_compounds->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate % cell viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

PI3K/Akt Signaling Pathway Inhibition

Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[5][12][14] Inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector, thereby blocking signals that promote cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway Modulation

Certain Imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[6] These compounds can inhibit the activation of NF-κB and STAT3, leading to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.

STAT3_NFkB_Pathway cluster_nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation IKK IKK Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneExpression Expression of iNOS, COX-2 pSTAT3->GeneExpression IkB IκBα IKK->IkB Phosphorylation pNFkB p-NF-κB IkB->pNFkB Release NFkB NF-κB pNFkB->Nucleus pNFkB->GeneExpression Inflammation Inflammation GeneExpression->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibition Inhibitor->NFkB Inhibition

Caption: Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for Anticancer Activity Screening of Novel Imidazo[1,2-a]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the screening protocols and anticancer activities of novel Imidazo[1,2-a]pyridin-3-amine analogs. The following sections detail the cytotoxic effects of these compounds on various cancer cell lines, outline the detailed experimental methodologies for key assays, and illustrate the underlying molecular mechanisms of action.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activities.[1][2] Analogs of this compound have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating key signaling pathways.[3][4] This document serves as a guide for researchers screening and characterizing the anticancer potential of this promising class of compounds.

Data Presentation: Cytotoxicity of this compound Analogs

The in vitro cytotoxic activity of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 12 HT-29Colon Cancer4.15 ± 2.93
Compound 14 B16F10Melanoma21.75 ± 0.81
Compound 18 MCF-7Breast Cancer14.81 ± 0.20
12b Hep-2Laryngeal Carcinoma11
12b HepG2Hepatocellular Carcinoma13
12b MCF-7Breast Cancer11
12b A375Skin Cancer11
IP-5 HCC1937Breast Cancer45[5][6]
IP-6 HCC1937Breast Cancer47.7[5][6]
IP-7 HCC1937Breast Cancer79.6[5][6]
Compound 6 A375Melanoma9.7 - 44.6[3]
Compound 6 WM115Melanoma9.7 - 44.6[3]
Compound 6 HeLaCervical Cancer9.7 - 44.6[3]
13k HCC827Non-small cell lung cancer0.09 - 0.43[7]
13k A549Non-small cell lung cancer0.09 - 0.43[7]
13k SH-SY5YNeuroblastoma0.09 - 0.43[7]
13k HELErythroid and leukocyte leukemia0.09 - 0.43[7]
13k MCF-7Breast Cancer0.09 - 0.43[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the anticancer screening of this compound analogs are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate IC50 values G->H Apoptosis_Assay_Workflow A Treat cells with test compound B Harvest adherent and floating cells A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 min at RT in the dark E->F G Analyze by Flow Cytometry F->G H Quantify cell populations (Viable, Apoptotic, Necrotic) G->H PI3K_Akt_mTOR_Pathway cluster_0 PI3K/Akt/mTOR Signaling Pathway Imidazo_analog This compound Analog PI3K PI3K Imidazo_analog->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Apoptosis_Pathway cluster_1 Apoptosis Induction Pathways Compound This compound Analog Intrinsic Intrinsic Pathway Compound->Intrinsic Extrinsic Extrinsic Pathway Compound->Extrinsic Bax Bax Intrinsic->Bax Casp8 Caspase-8 Extrinsic->Casp8 Casp9 Caspase-9 Bax->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Cell_Cycle_Arrest cluster_2 G2/M Cell Cycle Arrest Mechanism Compound This compound Analog p53 p53 Compound->p53 Upregulates CyclinB1 Cyclin B1 Compound->CyclinB1 Downregulates p21 p21 p53->p21 Activates G2M G2/M Arrest p21->G2M CyclinB1->G2M

References

Application Notes and Protocols: Imidazo[1,2-a]pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Imidazo[1,2-a]pyridin-3-amine derivatives in key therapeutic areas, including oncology, infectious diseases, and gastroenterology.

Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways involved in cell proliferation and survival.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives.

Compound IDC-2 SubstituentC-3 SubstituentCancer Cell LineIC50 (µM)Reference
12 Nitrop-chlorophenylHT-29 (Colon)4.15 ± 2.93[1]
14 m-tolylp-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[1]
HB9 4-(benzoic acid)Amine derivativeA549 (Lung)50.56[2][3]
HB10 4-(benzoic acid)Amine derivativeHepG2 (Liver)51.52[2][3]
IP-5 Not specifiedNot specifiedHCC1937 (Breast)45[4]
IP-6 Not specifiedNot specifiedHCC1937 (Breast)47[4]
IP-7 Not specifiedNot specifiedHCC1937 (Breast)79.6[4]
Experimental Protocols

Materials:

  • 2-Aminopyridine

  • m-Tolualdehyde

  • 4-Chlorophenyl isocyanide

  • Scandium triflate (Sc(OTf)3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Methanol (MeOH)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyridine (188 mg, 2.0 mmol), m-tolualdehyde (240 mg, 2.0 mmol), Sc(OTf)3 (49 mg, 0.1 mmol), and anhydrous Na2SO4 (200 mg).

  • Add 10 mL of MeOH to the flask.

  • Stir the mixture under a nitrogen atmosphere at 50°C for one hour.

  • After one hour, add a solution of 4-chlorophenyl isocyanide (303 mg, 2.2 mmol) in 2 mL of MeOH to the reaction mixture.

  • Continue stirring the reaction at 50°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Materials:

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HT-29, B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualization: Anticancer Mechanism Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay aminopyridine 2-Aminopyridine synthesis GBB-3CR aminopyridine->synthesis aldehyde Aldehyde aldehyde->synthesis isocyanide Isocyanide isocyanide->synthesis product This compound Derivative synthesis->product treatment Treat with Compound product->treatment cell_seeding Seed Cancer Cells cell_seeding->treatment incubation Incubate treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout ic50 Calculate IC50 readout->ic50

Caption: Workflow for synthesis and anticancer evaluation.

Antituberculosis Applications

Imidazo[1,2-a]pyridine-3-carboxamides are a potent class of antitubercular agents, demonstrating activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. A key mechanism of action for some of these compounds is the inhibition of the cytochrome b subunit (QcrB) in the electron transport chain.[5][6]

Data Presentation: Antituberculosis Activity

The following table summarizes the in vitro antituberculosis activity of representative Imidazo[1,2-a]pyridine-3-carboxamide derivatives.

Compound IDR Group on ImidazopyridineAmide MoietyM. tuberculosis StrainMIC (µM)Reference
5 2-methyl4-chlorobenzylamideH37Rv0.2[7][8]
9 2,7-dimethyl4-(trifluoromethoxy)benzylamideH37Rv≤0.006[7][8]
12 2,7-dimethyl4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methylamideH37Rv≤0.006[7][8]
16 2,7-dimethyl4-(4-(trifluoromethoxy)phenoxy)benzylamideH37Rv≤0.006[7][8]
17 2,7-dimethyl4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methylamideH37Rv≤0.006[7][8]
18 2,7-dimethyl3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methylamideH37Rv≤0.006[7][8]
10j 2,6-dimethylN-(2-(4-bromophenoxy)ethyl)H37Rv0.025-0.054 µg/mL[9][10]
IPA-6 Not specifiedAmide derivativeH37Rv0.05 µg/mL[11][12]
Experimental Protocols

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN)

  • Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Substituted 2-phenoxyethan-1-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate: A mixture of the appropriate 2-aminopyridine, ethyl 2-chloroacetoacetate, and Et3N in MeCN is refluxed until the reaction is complete (monitored by TLC). The solvent is removed, and the residue is purified.

  • Hydrolysis to Carboxylic Acid: The resulting ester is hydrolyzed using LiOH in a mixture of EtOH and H2O at room temperature. The reaction is then acidified with HCl to precipitate the carboxylic acid, which is filtered and dried.

  • Amide Coupling: The imidazo[1,2-a]pyridine-3-carboxylic acid is dissolved in CH2Cl2, followed by the addition of EDCI and HOBt. The mixture is stirred for a short period before adding the desired 2-phenoxyethan-1-amine. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield the final N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microplates

  • Imidazo[1,2-a]pyridine derivative stock solutions (in DMSO)

  • Resazurin sodium salt solution

  • Positive control (e.g., Isoniazid)

  • Negative control (medium only)

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate, with final concentrations typically ranging from 100 µM to 0.0015 µM.

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

Visualization: Antituberculosis Mechanism of Action

antituberculosis_moa cluster_etc M. tuberculosis Electron Transport Chain Complex_II Complex II (Succinate Dehydrogenase) Menaquinone Menaquinone Pool Complex_II->Menaquinone e- Complex_III Complex III (QcrB) Menaquinone->Complex_III e- Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force Oxygen O2 Complex_IV->Oxygen e- Water H2O Oxygen->Water ATP ATP ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine -3-carboxamide Inhibitor->Inhibition Inhibition->Complex_III Inhibition

Caption: Inhibition of QcrB in the Mtb electron transport chain.

Antiulcer and Kinase Inhibitor Applications

Derivatives of Imidazo[1,2-a]pyridine have also been investigated for their potential as antiulcer agents and as inhibitors of various protein kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR).[13][14]

Data Presentation: PDGFR Kinase Inhibition
Compound IDModificationsTargetIC50 (nM)Reference
1 Early lead compoundPDGFRβ18[13]
Experimental Protocols

Procedure Outline:

  • Cyclization: Reaction of aminopyridines with chloro ketones to form the Imidazo[1,2-a]pyridine core.

  • Side Chain Elaboration: Modification of the substituent at the 3-position to introduce a primary amine.

  • Coupling: Treatment of the primary amine with appropriate electrophiles (e.g., butoxyaminocyclobutenedione or methoxyaminothiadiazole 1-oxide) to generate the final products.

Procedure Outline:

  • Cell Culture: Use a cell line that overexpresses PDGFRβ (e.g., C6 tumor cells).

  • Treatment: Treat the cells with the Imidazo[1,2-a]pyridine inhibitor at various concentrations.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the levels of phosphorylated PDGFR (pPDGFR) and total protein levels (e.g., TotalERK) for normalization.

  • Quantification and IC50 Determination: Quantify the band intensities to determine the dose-dependent inhibition of PDGFR phosphorylation and calculate the IC50 value.

Visualization: PDGFR Inhibition Signaling Pathway

pdgfr_pathway PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Response Cellular Responses (Proliferation, Migration) Downstream->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Inhibition Inhibition->Dimerization Inhibition

Caption: Inhibition of PDGFR signaling by Imidazo[1,2-a]pyridine.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of anti-inflammatory agents derived from the Imidazo[1,2-a]pyridin-3-amine scaffold. This class of compounds has demonstrated significant potential in modulating key inflammatory pathways, offering promising avenues for the discovery of novel therapeutic agents.

Introduction

Imidazo[1,2-a]pyridine derivatives are a versatile class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The core structure serves as a privileged scaffold for the design of potent and selective inhibitors of key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3][4][5] Furthermore, certain derivatives have been shown to modulate critical signaling pathways like the STAT3/NF-κB pathway, which are central to the inflammatory response.[1]

This document outlines the synthesis, in vitro, and in vivo evaluation of this compound derivatives, providing structured data and detailed experimental protocols to guide researchers in this field.

Data Presentation: Anti-inflammatory and Analgesic Activity

The following tables summarize the quantitative data from various studies on this compound derivatives, showcasing their COX-2 inhibitory potency, selectivity, and in vivo efficacy.

Table 1: In Vitro COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDModificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5e 3-(phenoxymethyl)-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine0.05--[3][4]
5f 3-(4-fluorophenoxymethyl)-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine0.05--[3][4]
5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine0.05--[3][4][5]
5i 3-(4-methoxyphenoxy)-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine--897.19[3][4][5]
LASSBio-1135 (3a) N-(4-methoxyphenyl)-2-phenylthis compound18.5--[6]
LASSBio-1145 (3j) N-(4-(methylsulfonyl)phenyl)-2-phenylthis compound2.8--[6]
MIA 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)this compound---[1]

Note: "-" indicates data not available in the cited literature.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAssayDose% Inhibition of EdemaED50 (mg/kg)Reference
5j Carrageenan-induced paw edema--12.38 (analgesic)[3][4][5]
LASSBio-1140 (3c) Carrageenan-induced paw edema100 µmol/kg-11.5 µmol/kg (3.3 mg/kg)[6]
LASSBio-1141 (3e) Carrageenan-induced paw edema100 µmol/kg-14.5 µmol/kg (4.1 mg/kg)[6]
LASSBio-1145 (3j) Carrageenan-induced paw edema100 µmol/kg-8.7 µmol/kg (3.4 mg/kg)[6]
LASSBio-1145 (3j) Acetic acid-induced writhing100 µmol/kg-22.7 µmol/kg (8.9 mg/kg)[6]
Compound 5 Carrageenan-induced paw edema10 mg/kgMore efficient than indomethacin-[7]
Compound 2 Carrageenan-induced paw edema10 mg/kgMore efficient than indomethacin-[7]

Note: "-" indicates data not available in the cited literature.

Signaling Pathways and Experimental Workflow

The development of this compound derivatives as anti-inflammatory agents involves a systematic workflow from synthesis to in vivo testing. The mechanism of action often involves the modulation of key inflammatory signaling pathways.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Pro-inflammatory Mediators cluster_4 Inhibition by this compound Derivatives LPS LPS IKK IKK LPS->IKK activates STAT3 STAT3 LPS->STAT3 activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates STAT3_nucleus p-STAT3 (nucleus) STAT3->STAT3_nucleus phosphorylates & translocates iNOS iNOS NFkB_nucleus->iNOS induces COX2 COX-2 NFkB_nucleus->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces STAT3_nucleus->iNOS induces STAT3_nucleus->COX2 induces NO Nitric Oxide iNOS->NO produces PGs Prostaglandins COX2->PGs produces Compound This compound Derivatives Compound->IkappaB inhibits degradation Compound->STAT3 suppresses phosphorylation Compound->COX2 directly inhibits

Caption: STAT3/NF-κB/iNOS/COX-2 signaling pathway and points of inhibition by this compound derivatives.

G start Start: Rational Drug Design synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Structural Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Screening purification->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay no_assay Nitric Oxide Production Assay in_vitro->no_assay western_blot Western Blot Analysis (NF-κB, STAT3 pathways) in_vitro->western_blot in_vivo In Vivo Evaluation carrageenan_edema Carrageenan-induced Paw Edema in_vivo->carrageenan_edema writhing_test Acetic Acid-induced Writhing Test in_vivo->writhing_test lead_optimization Lead Optimization lead_optimization->synthesis Iterative Process end End: Identification of Lead Compound lead_optimization->end cox_assay->in_vivo no_assay->in_vivo western_blot->in_vivo carrageenan_edema->lead_optimization writhing_test->lead_optimization

Caption: Experimental workflow for the development of this compound-based anti-inflammatory agents.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to N-aryl-imidazo[1,2-a]pyridin-3-amines involves a multi-step process. For example, the synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)this compound (MIA) is described as follows:

  • Preparation of α-bromo-4-(methylsulfonyl)acetophenone: This intermediate is typically prepared according to established literature procedures.

  • Reaction with p-toluidine: α-bromo-4-(methylsulfonyl)acetophenone is reacted with p-toluidine in the presence of a base such as sodium bicarbonate (NaHCO3) in an anhydrous solvent like methanol (MeOH). This reaction yields 1-(4-(methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one.[1]

  • Cyclization: The resulting intermediate is then cyclized to form the imidazo[1,2-a]pyridine core. This is often achieved by reacting with the appropriate 2-aminopyridine derivative.

In Vitro Anti-inflammatory Assays

This protocol is adapted from commercially available COX inhibitor screening kits.[2][8][9][10]

Materials:

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Potassium Hydroxide (KOH)

  • Test compounds and reference inhibitor (e.g., Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer as per the kit instructions.

    • Reconstitute COX enzymes, probe, and other reagents as specified. Keep enzymes on ice.

    • Prepare a stock solution of arachidonic acid by dissolving in ethanol, then dilute with KOH and water to the working concentration.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: Add Assay Buffer, Heme, COX Probe, COX enzyme (either COX-1 or COX-2), and the test compound solution.

    • 100% Activity Wells: Add all components as in the inhibitor wells, but replace the test compound with the solvent used for dissolution.

    • Background Wells: Add all components except the enzyme.

  • Initiation of Reaction:

    • Start the reaction by adding the diluted arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Background Well) / (Rate of 100% Activity Well - Rate of Background Well)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol is for measuring nitrite, a stable product of NO, in macrophage culture supernatant.[1][3][4]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader (540-550 nm)

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well) in a 96-well plate and incubate for 12-24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix equal volumes of the supernatant and the Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement:

    • Measure the absorbance at 540-550 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

This protocol outlines the detection of key proteins like IκBα and the p65 subunit of NF-κB.[6][11][12][13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described for the NO assay.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Anti-inflammatory and Analgesic Assays

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This is a standard model for acute inflammation.[5][15][16][17][18]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer the test compounds or vehicle orally or intraperitoneally. A standard reference drug like indomethacin (5-10 mg/kg) should be used as a positive control.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-dosing, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

This model is used to screen for peripheral analgesic activity.[7][19][20][21][22]

Animals:

  • Swiss albino mice (20-25 g)

Procedure:

  • Grouping and Dosing: Divide the mice into groups and administer the test compounds, vehicle, or a standard analgesic (e.g., diclofenac sodium) as in the paw edema model.

  • Induction of Writhing: After a specified time (e.g., 30 minutes), inject 0.6-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).

  • Observation: Immediately place each mouse in an individual observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • The percentage of analgesic activity (inhibition of writhing) is calculated relative to the vehicle control group.

References

Application of Imidazo[1,2-a]pyridines in Cell Imaging and Metal Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have emerged as versatile scaffolds in the development of fluorescent probes for cell imaging and metal sensing. Their inherent photophysical properties, including strong fluorescence and good photostability, coupled with the relative ease of synthetic modification, make them ideal candidates for creating probes that can visualize specific cellular organelles or detect the presence of various metal ions.[1]

These application notes provide an overview of the utility of imidazo[1,2-a]pyridine derivatives in these fields, along with detailed protocols for their use.

Cell Imaging Applications

Imidazo[1,2-a]pyridine derivatives have been successfully employed as fluorescent probes for imaging various cellular components, most notably mitochondria and lysosomes. Certain structural modifications can impart specificity for these organelles, allowing for real-time monitoring of their dynamics and health in living cells.[2]

Mitochondrial Imaging

Alterations in mitochondrial function are a hallmark of numerous diseases, including cancer. Fluorescent probes that selectively accumulate in mitochondria are therefore invaluable tools for cancer research and drug development.[3] Quaternized imidazo[1,2-a]pyridines, for instance, have been shown to be effective two- and three-photon excitable mitochondrial imaging agents.[2][3]

Lipid Droplet Imaging

Certain imidazo[1,2-a]pyridine-based luminogens have demonstrated dual-state emissive properties, making them suitable for imaging lipid droplets within cells. These probes can exhibit high co-localization ability with known lipid droplet stains.[4][5]

Metal Ion Sensing

The imidazo[1,2-a]pyridine scaffold can be functionalized with specific chelating moieties to create fluorescent sensors for various metal ions. The binding of a metal ion to the probe often induces a change in its photophysical properties, such as an increase ('turn-on') or decrease ('turn-off') in fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing).[6][7]

Probes have been developed for the selective detection of biologically and environmentally important metal ions, including:

  • Fe³⁺ and Hg²⁺: Fused imidazo[1,2-a]pyridine-based sensors have been synthesized that exhibit a 'turn-on' fluorescent response to Fe³⁺ and a 'turn-off' response to Hg²⁺.[6][7]

  • Hg²⁺: Xanthene-functionalized imidazo[1,2-a]pyridines have been designed for the naked-eye detection of Hg²⁺.[8][9]

  • Zn²⁺: Novel chemosensors based on imidazo[1,2-a]pyridine have shown significant fluorescence enhancement in the presence of Zn²⁺.[10]

Quantitative Data of Selected Imidazo[1,2-a]pyridine-Based Probes

Probe Name/DescriptionTarget Analyte(s)Quantum Yield (Φ)Excitation Max (λex, nm)Emission Max (λem, nm)Limit of Detection (LOD)Reference
Fused Imidazopyridine 5Fe³⁺-480-4.0 ppb[6][7]
Fused Imidazopyridine 5Hg²⁺-480-1.0 ppb[6][7]
Rh-Ip-HyHg²⁺----[8][9]
IPPACysteine---0.33 μM[11]
L1Zn²⁺---6.8 x 10⁻⁸ M[10]
Probe 6bDCP (nerve agent simulant)---0.6 μM[12]
AT (FRET-based)SO₃²⁻/HSO₃⁻---55 nM[13]
Quaternized Imidazo[1,2-a]pyridinesMitochondriaGood-~425-[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[14][15] More complex, multi-component reactions are also employed to generate diverse derivatives.[16][17]

Materials:

  • Substituted 2-aminopyridine

  • Appropriate α-halocarbonyl derivative

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., NaHCO₃, K₂CO₃)

Procedure:

  • Dissolve the 2-aminopyridine and α-halocarbonyl compound in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture under reflux for the time specified in the specific synthetic protocol (can range from hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Live Cell Imaging with Imidazo[1,2-a]pyridine Probes

This protocol provides a general guideline for staining and imaging live cells with imidazo[1,2-a]pyridine-based fluorescent probes.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Imidazo[1,2-a]pyridine fluorescent probe (e.g., 2 µM stock solution in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Incubation: When cells reach the desired confluency, remove the culture medium and wash the cells twice with PBS.

  • Add fresh culture medium containing the imidazo[1,2-a]pyridine probe at the desired final concentration (e.g., 2 µM).

  • Incubate the cells with the probe for a specified time (e.g., 20-30 minutes) at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or culture medium to the cells and immediately image them using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

Protocol 3: In Vitro Metal Ion Sensing

This protocol describes a general procedure for evaluating the metal ion sensing capabilities of an imidazo[1,2-a]pyridine-based fluorescent probe in a buffer solution.[10]

Materials:

  • Imidazo[1,2-a]pyridine fluorescent probe stock solution (e.g., in ethanol or DMSO)

  • Buffer solution (e.g., C₂H₅OH–H₂O (9:1, v/v))

  • Stock solutions of various metal nitrate salts (e.g., Zn(NO₃)₂, Fe(NO₃)₃, Hg(NO₃)₂, etc.) in deionized water

  • Fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a solution of the fluorescent probe in the buffer solution at a specific concentration (e.g., 10 µM).

  • Fluorescence Measurement: Record the fluorescence spectrum of the probe solution using a fluorometer, exciting at its maximum absorption wavelength.

  • Metal Ion Addition: To the probe solution, add a small aliquot of a specific metal ion stock solution.

  • Equilibration and Measurement: Allow the solution to equilibrate for a short period (e.g., 1-2 minutes) and then record the fluorescence spectrum again.

  • Selectivity Study: Repeat steps 3 and 4 with a range of different metal ions to assess the selectivity of the probe.

  • Titration Experiment: To determine the detection limit, perform a titration by incrementally adding small amounts of the target metal ion to the probe solution and recording the fluorescence spectrum after each addition.

Visualizations

experimental_workflow_cell_imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells on Glass-Bottom Dish wash_pbs_1 Wash with PBS cell_culture->wash_pbs_1 add_probe Incubate with Imidazo[1,2-a]pyridine Probe wash_pbs_1->add_probe wash_pbs_2 Wash with PBS (remove excess) add_probe->wash_pbs_2 add_media Add Fresh Media/PBS wash_pbs_2->add_media confocal Image with Confocal Microscope add_media->confocal

Caption: Workflow for live cell imaging.

metal_sensing_mechanism cluster_turn_on Turn-On Sensing cluster_turn_off Turn-Off Sensing Probe Imidazo[1,2-a]pyridine Probe (Low/No Fluorescence) Complex Probe-Metal Complex (High Fluorescence - 'Turn-On') Probe->Complex + Metal Ion Metal Metal Ion (e.g., Fe³⁺, Zn²⁺) Quenched Probe-Metal Complex (Fluorescence Quenched - 'Turn-Off') Probe_off Imidazo[1,2-a]pyridine Probe (Fluorescent) Probe_off->Quenched + Metal Ion Metal_off Metal Ion (e.g., Hg²⁺)

Caption: Metal ion sensing mechanisms.

signaling_pathway_application cluster_cell Cancer Cell PI3K PI3K/Akt/mTOR Pathway Dysregulation Pathway Dysregulation (Hallmark of Cancer) Therapeutic Therapeutic Effect STAT3 STAT3/NF-κB Pathway Mito Mitochondria Probe Imidazo[1,2-a]pyridine Derivative Probe->PI3K Modulates Probe->STAT3 Modulates Probe->Mito Accumulates & Allows Imaging

Caption: Dual role in imaging and therapy.

References

Experimental protocol for cytotoxicity assays of Imidazo[1,2-a]pyridin-3-amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cytotoxicity of Imidazo[1,2-a]pyridin-3-amine Compounds

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Notably, various derivatives have demonstrated potent anticancer properties against a spectrum of cancer cell lines, including those from breast, colon, cervical, and lung cancers.[1] These compounds often exert their cytotoxic effects by modulating critical cellular signaling pathways, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3] This document provides detailed protocols for assessing the cytotoxic potential of novel this compound compounds, guidance on data interpretation, and visualization of the experimental workflow and relevant biological pathways.

Principle of Cytotoxicity Assays

Evaluating the cytotoxic effects of chemical compounds is a critical step in drug discovery. Several in vitro assays are commonly employed to measure cell viability and death. These assays are typically colorimetric, fluorometric, or luminescent and rely on different cellular markers to quantify the impact of a test compound.[4]

  • MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay for assessing cell metabolic activity.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living cells.[5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of late apoptosis or necrosis.[7] The released LDH catalyzes a reaction that results in a colored product, which can be measured spectrophotometrically.[8]

Selection of Cell Lines

The choice of cell lines is crucial for evaluating the anticancer potential and selectivity of the test compounds. It is recommended to use a panel of both cancerous and non-cancerous cell lines.

  • Cancer Cell Lines: A diverse panel allows for the assessment of broad-spectrum activity or specific targeting. Commonly used lines for screening imidazopyridine compounds include:

    • HeLa (Cervical Cancer)[9]

    • MCF-7 (Breast Cancer)[10]

    • A549 (Lung Cancer)[11]

    • HepG2 (Liver Cancer)[10][11]

    • HT-29 (Colon Cancer)[12]

    • A375 (Melanoma)[2][10]

  • Normal (Non-Cancerous) Cell Lines: Including a normal cell line is essential to assess the compound's toxicity towards healthy cells and determine its selectivity index.

    • Vero (Kidney epithelial cells from an African green monkey)[10]

    • NIH-3T3 (Mouse fibroblast)[13][14]

Mechanism of Action Insights

Studies on imidazo[1,2-a]pyridine derivatives suggest they can induce apoptosis through various signaling pathways. A common mechanism involves the inhibition of survival pathways like PI3K/AKT/mTOR.[2][15] This can lead to the activation of pro-apoptotic proteins (e.g., Bax) and caspases, ultimately resulting in programmed cell death.[2][9] Some compounds have also been shown to induce cell cycle arrest by increasing levels of inhibitors like p53 and p21.[3][16]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound compounds using the MTT assay.[17][18]

Materials:

  • Selected cancer and normal cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound test compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer to ensure viability is >95%.

    • Adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[20]

    • Leave a few wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[18]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of each test compound in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of the compounds in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[21]

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined period (typically 48 or 72 hours).[20]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[17][18]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[17][19]

    • Calculate the percentage of cell viability using the following formula:[18] % Cell Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[19]

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying LDH released from cells with damaged plasma membranes.[22]

Materials:

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Cells and test compounds (as prepared in the MTT assay)

  • Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol to seed cells and treat them with the test compounds for the desired duration (e.g., 48 hours).

    • Prepare the following controls on each plate:[23]

      • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only (for spontaneous LDH release).

      • Maximum Release Control: Cells treated with lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[8]

      • No-Cell Control: Medium only (for background absorbance).

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells.[8]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[8][22]

  • LDH Reaction:

    • Prepare the LDH Reaction Solution by mixing the Assay Buffer and Substrate Mix according to the kit manufacturer's instructions.

    • Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[8]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[8][22]

  • Data Acquisition and Analysis:

    • Add 50 µL of Stop Solution to each well if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.[22]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD_Treated - OD_Vehicle) / (OD_Maximum - OD_Vehicle)] x 100

Data Presentation

Quantitative results from the cytotoxicity assays should be summarized in a table to facilitate comparison of the compounds' potency and selectivity across different cell lines.

Table 1: Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Compounds

CompoundCell LineCancer TypeIC50 (µM) after 48hReference
Compound 6A375Melanoma9.7[2]
Compound 6WM115Melanoma11.2[2]
Compound 6HeLaCervical Cancer35.0[2]
IP-5HCC1937Breast Cancer45.0[16]
IP-6HCC1937Breast Cancer47.7[16]
IP-7HCC1937Breast Cancer79.6[16]
HB9A549Lung Cancer50.56[11][24]
HB10HepG2Liver Carcinoma51.52[11][24]
Compound 12bHep-2Laryngeal Carcinoma11.0[10]
Compound 12bHepG2Liver Carcinoma13.0[10]
Compound 12bMCF-7Breast Cancer11.0[10]
Compound 12bA375Melanoma11.0[10]
Compound 12bVeroNormal Kidney91.0[10]

Note: The IC50 values presented are examples derived from published literature and may vary based on specific experimental conditions.

Mandatory Visualization

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis start Start: Select Cell Lines & Test Compounds seed 1. Cell Seeding (1x10⁴ cells/well in 96-well plate) start->seed incubate1 2. Incubate 24h (Allow cells to attach) seed->incubate1 treat 3. Compound Treatment (Add serial dilutions of compounds) incubate1->treat incubate2 4. Incubate 48-72h (Induce cytotoxic effect) treat->incubate2 add_reagent 5. Add Assay Reagent (e.g., MTT, LDH Substrate) incubate2->add_reagent incubate3 6. Incubate 0.5-4h (Allow for color development) add_reagent->incubate3 measure 7. Measure Absorbance (Microplate Reader) incubate3->measure analyze 8. Data Analysis (Calculate % Viability) measure->analyze end End: Determine IC50 Value analyze->end

Caption: Experimental workflow for assessing compound cytotoxicity.

Intrinsic_Apoptosis_Pathway cluster_inhibition Survival Pathway Inhibition cluster_activation Apoptotic Activation compound Imidazo[1,2-a]pyridine Compound akt PI3K/AKT/mTOR Pathway compound->akt inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits akt->bcl2 promotes bax Bax (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Imidazopyridine-induced intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Troubleshooting Guide

Issue: Low or No Product Yield

This is a common issue that can arise from several factors. Follow this guide to diagnose and resolve the problem.

1. Have you verified the quality of your starting materials?

  • Reagents: Ensure the aldehyde, aminopyridine (or related amidine), and isocyanide are pure. Impurities can inhibit the reaction. Aldehydes, in particular, can be prone to oxidation.

  • Solvents: Use dry, high-quality solvents. The presence of water can interfere with the reaction, especially the initial imine formation.[1]

2. Is your catalyst appropriate and active?

  • Catalyst Choice: The GBB reaction is typically catalyzed by Lewis or Brønsted acids.[2] Scandium(III) triflate (Sc(OTf)₃) is a common and effective catalyst.[3] However, other catalysts like gadolinium(III) triflate (Gd(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), or p-toluenesulfonic acid (p-TsOH) can also be used.[3][4] For some substrates, a simple Brønsted acid like acetic acid may be sufficient, especially under milder conditions.[5]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions and lower yields.[4] A typical loading is between 5-20 mol%.

3. Are your reaction conditions optimal?

  • Temperature: While some GBB reactions can proceed at room temperature, many benefit from heating.[3] Microwave heating at temperatures up to 150 °C has been shown to significantly improve yields and reduce reaction times.[4]

  • Solvent: The choice of solvent is critical. Alcohols like methanol and ethanol are often preferred as they can act as co-catalysts.[6][7] In some cases, particularly for DNA-encoded libraries, co-solvents like DMSO have proven effective.[8]

  • Concentration: Ensure the reaction is not too dilute. A typical concentration is around 0.3 M.

4. Are your substrates electronically or sterically challenging?

  • Electron-Withdrawing Groups: 2-Aminopyridines with strong electron-withdrawing groups may exhibit reduced nucleophilicity, hindering the reaction.[3] Similarly, electron-poor aromatic aldehydes can be problematic.[9]

  • Steric Hindrance: While the reaction can tolerate some steric bulk, highly hindered aldehydes or isocyanides may react more slowly or require more forcing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?

The reaction proceeds through the initial formation of a Schiff base (imine) from the aldehyde and the amino-heterocycle. This is followed by a non-concerted [4+1] cycloaddition of the isocyanide to the Schiff base, leading to the final fused imidazole product.[4]

Q2: Which catalyst is best for the GBB reaction?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, Sc(OTf)₃ is widely used and generally provides good to excellent yields.[3] Gd(OTf)₃ has been identified as a cheaper and equally effective alternative.[4] For milder conditions, Brønsted acids like p-toluenesulfonic acid or even acetic acid can be effective.[5][7]

Q3: What is the role of the solvent in the GBB reaction?

Protic solvents, especially alcohols like methanol, are not just inert media but can act as co-catalysts, accelerating key steps in the reaction mechanism.[6][7] The choice of solvent can significantly impact the reaction rate and yield.

Q4: Can this reaction be performed under solvent-free conditions?

Yes, the GBB reaction can be carried out under solvent-free conditions, often with microwave irradiation, which aligns with green chemistry principles.[2]

Q5: Are there any known side reactions to be aware of?

With certain substrates, particularly aliphatic aldehydes, the formation of Ugi-type side products can be observed.[5] Additionally, electron-poor aminoazoles can sometimes lead to side products arising from the nucleophilic addition of solvents like methanol to the intermediate Schiff base.[4]

Data Presentation

Table 1: Comparison of Different Catalysts for the GBB Reaction

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Sc(OTf)₃ (5)MeOH150 (MW)30 min95[4]
Gd(OTf)₃ (5)MeOH150 (MW)30 min96[4]
Yb(OTf)₃ (5)EtOH602 h78[3]
InCl₃ (20)MeOH702-3 h72[3]
TFA (20)EtOH602 h78[3]
p-TsOH·H₂O (10)MeOHrt6 h92[7]
Acetic Acid (30 equiv)H₂O/DMSO2524 h>90[5][8]

Table 2: Effect of Solvent on GBB Reaction Yield

SolventCatalystTemperature (°C)TimeConversion/Yield (%)Reference
TolueneNonert6 h0[7]
DichloromethaneNonert6 h0[7]
EthanolNonert6 h8[7]
MethanolNonert6 h40[7]
Methanolp-TsOH·H₂O (10 mol%)rt6 h94[7]
H₂O/DMSOAcetic Acid (30 equiv)2524 h94[8]

Experimental Protocols

General Protocol for Gd(OTf)₃-Catalyzed GBB Reaction under Microwave Heating

  • To a G4-type microwave vial, add the 2-amino-heterocycle (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%).[4]

  • Add methanol (1.5 mL) as the solvent.[4]

  • Seal the vial with a Teflon septum.

  • Place the reaction mixture in a microwave reactor and stir (600 rpm) at 150 °C for 30-180 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Protocol for GBB Reaction under Mild, DNA-Compatible Conditions

  • In a suitable reaction vessel, combine the DNA-conjugated starting material (1 equiv, e.g., 5 μL of a 1 mM solution in H₂O).[8]

  • Add the aldehyde (500 equiv, e.g., 1.75 μL of a 2 M solution in DMSO).[8]

  • Add the isocyanide (500 equiv, e.g., 1.75 μL of a 2 M solution in DMSO).[8]

  • Add acetic acid (30 equiv, e.g., 0.75 μL of a 200 mM solution in H₂O).[8]

  • Allow the reaction to proceed at 25 °C for 24 hours.[8]

  • The conversion can be determined by LC-MS analysis.[8]

Visualizations

GBB_Workflow Experimental Workflow for GBB Reaction prep 1. Prepare Starting Materials (Aldehyde, Amidine, Isocyanide) reagents 2. Add Reagents to Vial (Substrates, Catalyst, Solvent) prep->reagents reaction 3. Reaction Conditions (Stirring, Heating/MW) reagents->reaction monitor 4. Monitor Progress (TLC, LC-MS) reaction->monitor workup 5. Reaction Workup (Solvent Removal) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: A typical experimental workflow for the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting_Yield Troubleshooting Low Yield in GBB Reactions start Low or No Yield q1 Check Starting Material Quality (Purity, Dryness) start->q1 sol1 Purify/Dry Reagents & Solvents q1->sol1 Issue Found q2 Evaluate Catalyst (Choice, Loading, Activity) q1->q2 Materials OK sol1->q1 sol2 Try Different Catalyst (e.g., Gd(OTf)3, p-TsOH) Increase Loading q2->sol2 Issue Found q3 Optimize Reaction Conditions (Temp, Time, Solvent) q2->q3 Catalyst OK sol2->q2 sol3 Increase Temperature (MW) Change Solvent (MeOH) Increase Time q3->sol3 Issue Found q4 Assess Substrate Compatibility (Electronics, Sterics) q3->q4 Conditions OK sol3->q3 sol4 Modify Substrate Use More Forcing Conditions q4->sol4 Issue Found end_node Improved Yield q4->end_node Substrates OK sol4->q4

Caption: A logical workflow for troubleshooting and improving GBB reaction yields.

Influencing_Factors Key Factors Influencing GBB Reaction Yield yield Reaction Yield catalyst Catalyst catalyst->yield sub_catalyst Type & Loading catalyst->sub_catalyst solvent Solvent solvent->yield sub_solvent Polarity & Protic Nature solvent->sub_solvent temperature Temperature temperature->yield sub_temp Conventional vs. MW temperature->sub_temp substrates Substrates substrates->yield sub_substrates Electronics & Sterics substrates->sub_substrates

Caption: A diagram showing the main factors that affect the outcome of the GBB reaction.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Imidazo[1,2-a]pyridin-3-amine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. The Groebke-Blackburn-Bienaymé (GBB) reaction, a primary method for this synthesis, is sensitive to these parameters.

  • Poor Quality Reagents: Impurities in starting materials (2-aminopyridine, aldehyde, isocyanide) or solvents can inhibit the reaction.

  • Presence of Moisture: The GBB reaction is often sensitive to water, which can lead to hydrolysis of intermediates.

  • Inefficient Catalyst: The chosen Lewis or Brønsted acid catalyst may not be effective for the specific substrates used.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Microwave irradiation has been shown to accelerate the reaction and improve yields.[1][2]

  • Ensure Reagent Purity: Use freshly distilled solvents and high-purity reagents. The purity of the isocyanide is particularly crucial.

  • Maintain Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Catalyst Screening: Test a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄) to identify the most effective catalyst for your substrate combination.[3][4]

Problem 2: Formation of Significant Side Products

Several side reactions can compete with the desired formation of this compound, leading to a complex reaction mixture and difficult purification.

Side Reaction 1: Formation of Ugi-type Adducts

Observation: Presence of a linear peptide-like impurity, particularly when using aliphatic aldehydes.

Mechanism: In the presence of a carboxylic acid (which can be formed from the oxidation of the aldehyde or present as an impurity), the reaction can deviate from the GBB pathway to form a classic Ugi four-component reaction product.

Troubleshooting:

  • Use High-Purity Aldehydes: Ensure the aldehyde is free from carboxylic acid impurities. Freshly distilled or purified aldehydes are recommended.

  • Avoid Protic Acids in Certain Cases: While the GBB reaction is acid-catalyzed, strong protic acids in the presence of trace water might promote Ugi-type reactions. The use of Lewis acids can sometimes be more selective.

  • Reaction Temperature: Higher temperatures may favor the GBB cyclization over the Ugi pathway.

Side Reaction 2: Formation of Schiff Base Intermediates

Observation: An imine intermediate may be observed as a significant byproduct.

Mechanism: The initial condensation of the 2-aminopyridine and the aldehyde forms a Schiff base (imine). If this intermediate does not efficiently react with the isocyanide, it can accumulate in the reaction mixture.

Troubleshooting:

  • Excess Amidine: Using a slight excess of the 2-aminopyridine can help to drive the reaction towards the desired product and minimize the accumulation of the Schiff base.[5]

  • Stepwise Addition: In some cases, pre-forming the Schiff base before the addition of the isocyanide can improve the overall reaction efficiency.

Side Reaction 3: Formation of "Dead-End" Imidate Intermediates

Observation: Reduced yield when using alcohol solvents, particularly methanol.

Mechanism: The alcohol solvent can add to the intermediate nitrilium ion, forming a stable "dead-end" imidate that does not readily cyclize to the desired product.[6]

Troubleshooting:

  • Solvent Choice: While alcohols are common solvents for the GBB reaction, their role as a co-catalyst and a potential participant in side reactions should be considered.[6][7] If imidate formation is suspected, switching to a less nucleophilic solvent like trifluoroethanol or an aprotic solvent such as DMF or toluene may be beneficial.[5][8]

  • Temperature Optimization: Higher temperatures may favor the desired intramolecular cyclization over the intermolecular reaction with the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound via the GBB reaction?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, AcOH) have been successfully used.[3][4] It is recommended to perform a small-scale screen of different catalysts to determine the most effective one for your particular reaction.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Increasing the temperature is a common method to accelerate the reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes.[1][2] Additionally, ensuring the use of an efficient catalyst at an optimal concentration can improve the reaction rate.

Q3: I am observing a complex mixture of products by TLC/LC-MS. What are the likely impurities?

A3: Besides unreacted starting materials, common impurities include Ugi-type side products (especially with aliphatic aldehydes), unreacted Schiff base intermediates, and solvent adducts like imidates if an alcohol solvent is used.[3][5][6]

Q4: How can I purify the final this compound product?

A4: Flash column chromatography on silica gel is the most common method for purifying this compound derivatives. The choice of eluent will depend on the polarity of the specific product. In some cases, crystallization can also be an effective purification technique.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a Model Groebke-Blackburn-Bienaymé Reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Sc(OTf)₃ (5)MeOH150 (MW)0.1733-93[5]
2p-TsOH (10)MeOHr.t.6-[6]
3Yb(OTf)₃ (8)CH₂Cl₂/MeOH (3:1)100 (MW)189-98[9]
4NoneH₂O-IPA100 (MW)0.0895[2]
5CuBr (10)DMF80-up to 90[8]

Note: Yields can vary significantly based on the specific aldehyde and isocyanide used.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives via the Groebke-Blackburn-Bienaymé Reaction:

  • To a dry reaction vessel, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the chosen catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Add the anhydrous solvent (e.g., methanol, 5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux, or under microwave irradiation) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

GBB_Reaction_Pathway 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Schiff Base (Imine Intermediate) 2-Aminopyridine->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium Intermediate Imine_Intermediate->Nitrilium_Intermediate + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product [1,3]-Hydride Shift Aromatization

Caption: Main reaction pathway for the synthesis of this compound.

Caption: Competing side reaction pathways in the GBB synthesis.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Verify Reagent and Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Choice start->check_catalyst purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impure optimize_conditions Optimize Temp/Time (Consider MW) check_conditions->optimize_conditions Suboptimal screen_catalysts Screen Alternative Lewis/Brønsted Acids check_catalyst->screen_catalysts Inefficient success Improved Yield and Purity purify_reagents->success optimize_conditions->success screen_catalysts->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude Imidazo[1,2-a]pyridin-3-amine, a common scaffold in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is a dark, oily residue. What is the first step I should take for purification?

A1: An oily residue suggests the presence of impurities or residual solvent. The first step is to attempt to solidify the product. Try triturating the oil with a non-polar solvent like hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the desired product while washing away non-polar impurities. If solidification fails, column chromatography is the recommended next step.

Q2: I am seeing significant streaking/tailing of my compound on the TLC plate and during column chromatography. How can I resolve this?

A2: Streaking is common for basic compounds like amines on silica gel, which is acidic. The amine can interact strongly with the silica, leading to poor separation. To mitigate this, add a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution to your eluent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate).[4] This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.

Q3: What are the most common impurities I should expect from a Groebke-Blackburn-Bienaymé (GBB) reaction synthesis?

A3: The GBB three-component reaction is a common method for synthesizing Imidazo[1,2-a]pyridin-3-amines.[5][6][7][8] Potential impurities include:

  • Unreacted 2-aminopyridine.

  • Unreacted aldehyde.

  • Side products from the polymerization of the aldehyde or isocyanide.

  • Schiff base intermediates formed between the 2-aminopyridine and the aldehyde.[1]

Q4: Can I use acid-base extraction for purification? My compound is basic.

A4: Yes, acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities.[9][10][11] The process involves:

  • Dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extracting with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer.[10]

  • Washing the organic layer to remove any remaining product.

  • Basifying the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or be extracted back into an organic solvent.[10]

Q5: My product seems pure by TLC after column chromatography, but the NMR spectrum shows broad peaks. What could be the issue?

A5: Broad peaks in the NMR spectrum, particularly for the N-H proton, can be due to several factors:

  • Residual Acid: Trace amounts of acid (e.g., from silica gel or acidic workup) can cause proton exchange, leading to peak broadening. Try washing a solution of your compound with a mild aqueous base (like saturated NaHCO₃ solution), drying the organic layer, and re-acquiring the spectrum.

  • Paramagnetic Impurities: Trace metals can cause significant broadening. While less common, if you used a metal catalyst, this could be a factor.

  • Concentration Effects: At high concentrations, aggregation can sometimes lead to broader peaks. Try running the NMR on a more dilute sample.

Q6: Is recrystallization a viable purification method for Imidazo[1,2-a]pyridin-3-amines?

A6: Recrystallization is an excellent technique for final purification, especially if the crude product is a solid with relatively high purity (>85-90%). Common solvent systems include ethanol, methanol, or mixtures like dichloromethane/hexanes or ethyl acetate/hexanes.[5] For instance, one derivative was successfully recrystallized from 95% ethanol to yield white crystals.[5]

Data Presentation: Purification Parameters

Table 1: Recommended Solvent Systems for Column Chromatography

Eluent SystemRatio (v/v)ModifierTarget Compound/AnalogueReference
Hexanes / Ethyl Acetate7:3NoneImidazo[1,2-a]pyridine-chromones[12]
Dichloromethane / Ethyl Acetate8:2NoneN-(4-chlorophenyl)−2-(m-tolyl)this compound[5]
Dichloromethane / Ethyl Acetate6:4NoneN-(4-chlorophenyl)−2-(2,3,4-trimethoxyphenyl)this compound[5]
Pentane / Ethyl AcetateGradient (0-70% EtOAc)0.5 mol% Et₃NN-(3-iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine[4]

Table 2: Common Recrystallization Solvents

SolventNotesReference
95% EthanolEffective for obtaining crystalline solids.[5]
Methanol / EtherUsed for precipitating hydrochloride salts.[13]
Chloroform / HexaneA polar/non-polar mixture for inducing crystallization.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation: Choose an appropriate solvent system based on TLC analysis. A good starting point is a system that gives your product an Rf value of ~0.3. If streaking is observed, add 0.5-1% triethylamine to the chosen eluent.

  • Column Packing: Pack a glass column with silica gel (230–400 mesh) as a slurry in the non-polar component of your eluent system.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution: Run the column by applying the eluent, using gentle air pressure to maintain a steady flow.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture (containing the basic this compound and neutral/acidic impurities) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The protonated amine will move into the bottom aqueous layer.

  • Separation: Drain the bottom aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. The organic layer now contains neutral impurities and can be set aside.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The deprotonated this compound will precipitate out as a solid or an oil.

  • Final Extraction/Filtration: If the product precipitates as a solid, collect it by vacuum filtration. If it separates as an oil, extract it back into an organic solvent (DCM or EtOAc), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and evaporate the solvent to obtain the purified product.[11]

Visual Guides & Workflows

Purification_Workflow crude Crude this compound is_solid Is the crude a solid? crude->is_solid acid_base Consider Acid-Base Extraction crude->acid_base Alternative for complex mixtures recrystallize Recrystallization is_solid->recrystallize  Yes   column Column Chromatography (consider basic modifier) is_solid->column No (Oily) pure_solid Pure Solid recrystallize->pure_solid Successful recrystallize->column Fails pure_oil Pure Product (Oil or Solid) column->pure_oil acid_base->pure_oil

Caption: General purification strategy for crude this compound.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Recovery Flask start Crude Mixture in Organic Solvent (e.g., DCM) add_acid 1. Add 1M HCl (aq) 2. Shake & Separate start->add_acid org_layer Organic Layer: Neutral Impurities add_acid->org_layer Top Layer* aq_layer Aqueous Layer: Protonated Amine (R-NH3+) add_acid->aq_layer Bottom Layer* basify 1. Add Base (e.g., NaOH) 2. Neutralize Acid aq_layer->basify product Purified this compound (Precipitates or requires extraction) basify->product caption *Layer position depends on organic solvent density. DCM is denser than water.

Caption: Workflow for purification via acid-base extraction.

Column_Troubleshooting start Poor Separation in Column Chromatography issue What is the issue? start->issue streaking Streaking / Tailing Bands issue->streaking Streaking no_separation Compounds Elute Together (High Rf) issue->no_separation No Separation no_elution Compound Stuck on Column (Low Rf) issue->no_elution No Elution add_base Solution: Add 0.5-1% Triethylamine to Eluent streaking->add_base less_polar Solution: Decrease Eluent Polarity (e.g., more Hexanes) no_separation->less_polar more_polar Solution: Increase Eluent Polarity (e.g., more EtOAc/MeOH) no_elution->more_polar

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the low solubility of imidazo[1,2-a]pyridine derivatives in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative precipitated immediately upon addition to my aqueous assay buffer/cell culture medium. What is the likely cause and how can I fix it?

A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like many imidazo[1,2-a]pyridine derivatives. It typically occurs when a concentrated stock solution (usually in DMSO) is diluted into an aqueous environment where the compound's solubility is much lower.

Potential Causes and Solutions:

  • High Final Concentration: The intended final concentration of your compound may exceed its maximum aqueous solubility.

    • Solution: Determine the compound's maximum soluble concentration using a kinetic or thermodynamic solubility assay (see Experimental Protocols section). If possible, lower the final concentration in your experiment.[1]

  • Solvent Shock: Rapid dilution of the DMSO stock into the aqueous buffer can cause a sudden change in solvent polarity, leading to precipitation.

    • Solution: Employ a stepwise dilution method. Prepare an intermediate dilution of your compound in pre-warmed (e.g., 37°C) assay buffer or medium before adding it to the final experimental volume. Always add the compound solution to the buffer while gently vortexing or swirling.[1]

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C for most cell-based assays) buffer or medium for your dilutions.[2]

  • High DMSO Concentration in Final Solution: While DMSO is an excellent solvent for initial stock preparation, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1% for sensitive cell lines or long-term experiments.[1]

Q2: My compound solution was initially clear, but I observed precipitation after several hours of incubation. What could be the reason?

A2: Delayed precipitation suggests that the initial concentration was near the solubility limit, and changes in the experimental conditions over time caused the compound to fall out of solution.

Potential Causes and Solutions:

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH (due to CO2 in the incubator or cellular metabolism) can affect compound solubility.[2]

    • Solution: Pre-warm all solutions to the experimental temperature. Ensure your medium is adequately buffered for the CO2 environment (e.g., with HEPES).[2]

  • Interaction with Media Components: Your compound may interact with salts, proteins (like those in fetal bovine serum), or other components in the medium, leading to the formation of insoluble complexes.

    • Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If serum is a factor, consider reducing its percentage or using a serum-free medium if compatible with your cells.

  • Evaporation: Evaporation of the medium during long incubation times can increase the compound's concentration, pushing it beyond its solubility limit.

    • Solution: Ensure proper humidification in your incubator and use appropriate seals on your culture plates or flasks.

Q3: How can I systematically improve the solubility of my imidazo[1,2-a]pyridine derivative for my assays?

A3: A multi-pronged approach is often necessary. Here are some strategies to consider, ranging from simple adjustments to more advanced formulation techniques:

  • Optimize Co-solvents: While DMSO is common, other co-solvents like ethanol, polyethylene glycol (PEG), or cyclodextrins can be used to improve solubility. It's crucial to test the tolerance of your assay system to these solvents.

  • Salt Formation: If your compound has ionizable groups, forming a salt can significantly increase its aqueous solubility. Common salt forms include hydrochloride, mesylate, and sulfate.[3]

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.[3]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used, but their potential to interfere with biological assays must be carefully evaluated.

  • Chemical Modification: In the lead optimization phase, structural modifications can be made to the imidazo[1,2-a]pyridine scaffold to enhance solubility. This often involves introducing polar functional groups.[1]

  • Advanced Formulations: For in vivo studies, more advanced formulations like amorphous solid dispersions or lipid-based systems (e.g., SEDDS) can be developed.[3]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate cloudiness/precipitate upon adding stock to buffer Exceeding kinetic solubility; "Solvent shock"Lower the final concentration. Perform a stepwise dilution in pre-warmed buffer. Add the stock solution slowly while vortexing.[1]
Precipitate forms after freeze-thaw cycles of stock solution Compound has low solubility at colder temperatures.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Gently warm and vortex the stock solution before use.[2]
Crystalline precipitate observed in cell culture wells after incubation Compound concentration is above its thermodynamic solubility at 37°C. pH of the medium has shifted.Determine the thermodynamic solubility at 37°C and adjust the working concentration accordingly. Ensure the medium is properly buffered (e.g., with HEPES).[2]
Compound is difficult to dissolve in 100% DMSO Intrinsic low solubility of the compound.Gently warm the solution (e.g., in a 37°C water bath). Use a brief sonication step. Ensure you are using high-quality, anhydrous DMSO.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on how different strategies can improve the solubility of imidazo[1,2-a]pyridine derivatives. The actual values will be compound-specific and should be determined experimentally.

Table 1: Illustrative Comparison of Different Salt Forms on Aqueous Solubility

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
(Data is illustrative, based on trends reported in the literature for poorly soluble basic compounds)[3]

Table 2: Impact of Structural Modifications on Lipophilicity and Activity of Imidazo[1,2-a]pyridine-3-carboxamides (Anti-tubercular Agents)

CompoundcLogPMIC (μM)
5 3.600.2
6 (sulfonamide) 1.80> 20
7 (sulfonyl) 1.800.9
8 (sulfonyl) 2.000.4
16 (biaryl ether) 6.410.006
18 (biaryl ether) 5.840.004
(Adapted from literature data, highlighting the balance between reducing lipophilicity (lower cLogP) and maintaining potent biological activity (low MIC))[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol provides a rapid assessment of the maximum concentration at which a compound remains soluble in a specific medium under your experimental conditions.

Materials:

  • Test imidazo[1,2-a]pyridine derivative

  • 100% Anhydrous DMSO

  • Assay buffer or specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to the desired experimental temperature (e.g., 37°C)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved.[2]

  • Prepare Serial Dilutions:

    • Pre-warm your assay buffer or medium to the experimental temperature (e.g., 37°C).[2]

    • Prepare a series of dilutions of your compound in the pre-warmed medium. For example, to test up to 100 µM from a 10 mM stock, you can perform a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium) followed by 2-fold serial dilutions.

    • Vortex gently immediately after adding the stock solution.

  • Incubation and Observation:

    • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint (e.g., 2 hours, 24 hours).[2]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points.

    • A sample can also be viewed under a microscope to detect fine precipitates.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum kinetic soluble concentration under these conditions.[2]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is used to enhance the solubility and dissolution rate of a poorly soluble drug by dispersing it in an amorphous form within a polymer matrix.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • A suitable polymer (e.g., PVP, HPMC-AS)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Dissolve both the imidazo[1,2-a]pyridine derivative and the chosen polymer in a common solvent. The drug-to-polymer ratio needs to be optimized (e.g., starting with 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation. The rapid removal of the solvent prevents the drug from crystallizing.

  • Secondary Drying: Dry the resulting solid film or powder in a vacuum oven for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: The resulting ASD should be characterized to confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).

  • Solubility Assessment: The solubility of the prepared ASD can then be determined and compared to the crystalline drug.

Visualizations

Logical Relationships and Workflows

cluster_troubleshooting Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Assay check_conc Is final concentration > expected solubility? start->check_conc lower_conc Lower Concentration or Determine Max Solubility check_conc->lower_conc Yes check_dilution Was dilution performed correctly? check_conc->check_dilution No formulation Consider Advanced Formulation (Salts, Cyclodextrins, etc.) lower_conc->formulation stepwise_dilution Use Stepwise Dilution in Pre-warmed Medium check_dilution->stepwise_dilution No check_incubation Precipitation after incubation? check_dilution->check_incubation Yes stepwise_dilution->formulation check_env Check pH, Temp, Evaporation check_incubation->check_env Yes check_env->formulation

Caption: Troubleshooting workflow for compound precipitation.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.

cluster_pi3k PI3K/AKT/mTOR Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

cluster_nfkb STAT3/NF-κB Signaling Pathway Cytokine_Receptor Cytokine Receptor (e.g., IL-6R, TNFR) IKK IKK Cytokine_Receptor->IKK JAK JAK Cytokine_Receptor->JAK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NFkB inhibits Imidazopyridine->pSTAT3 inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway.

References

Technical Support Center: Optimization of Catalyst Loading in Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in copper-catalyzed imidazo[1,2-a]pyridine synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Quality and Loading:

    • Purity of Copper Salt: Ensure the copper catalyst (e.g., CuI, CuBr, CuSO₄) is of high purity and has been stored under appropriate conditions to prevent oxidation or hydration. The use of older or improperly stored catalyst can lead to decreased activity.

    • Optimal Catalyst Loading: While higher catalyst loading can sometimes increase the reaction rate, it doesn't always translate to a higher yield and can lead to the formation of side products. It is crucial to perform an optimization study to determine the ideal catalyst concentration for your specific substrates.[1] For instance, in some protocols, increasing the catalyst loading from 5 mol% to 10 mol% significantly improves the yield, while a further increase may not have a substantial effect.

  • Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent play a critical role. Polar aprotic solvents like DMF and DMSO are often effective.[2] However, for certain catalyst systems, greener solvents like ethanol or even water can provide excellent results.[3][4] It is advisable to screen a variety of solvents to find the optimal one for your reaction.

    • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can accelerate the reaction, they can also lead to decomposition of reactants or products. An optimal temperature, often around 80-100 °C, should be determined experimentally.[2]

    • Atmosphere: Many copper-catalyzed reactions utilize air or oxygen as the oxidant.[2][5] Ensure that the reaction is open to the air or that an oxygen atmosphere is provided if the protocol requires it. Conversely, if an inert atmosphere is specified, ensure that the reaction setup is properly de-gassed.

  • Substrate Properties:

    • Electronic Effects: The electronic properties of the substituents on both the 2-aminopyridine and the coupling partner can significantly influence the reaction outcome. Electron-donating groups on the 2-aminopyridine generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[2]

    • Steric Hindrance: Sterically hindered substrates may require longer reaction times, higher temperatures, or a more active catalyst system to achieve good yields.[2]

Question: I am observing the formation of significant side products in my reaction. How can I minimize them?

Answer:

Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Optimize Reaction Temperature: As mentioned, high temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Adjust Catalyst Loading: An excess of catalyst can sometimes lead to undesired pathways. Experiment with reducing the catalyst loading.

  • Choice of Ligand: While many copper-catalyzed syntheses of imidazo[1,2-a]pyridines are ligand-free, the addition of a suitable ligand can sometimes enhance selectivity and prevent catalyst agglomeration or deactivation.

  • Purity of Starting Materials: Ensure that your starting materials, especially the carbonyl compound or its precursor, are pure. Impurities can lead to the formation of byproducts.

Question: My reaction is not going to completion, even after an extended period. What should I check?

Answer:

Incomplete conversion can be due to several factors related to catalyst deactivation or suboptimal conditions:

  • Catalyst Deactivation: The copper catalyst can be sensitive to certain functional groups or impurities in the reaction mixture. The presence of strong chelating agents, for example, can poison the catalyst. Ensure all glassware is clean and that the starting materials and solvent are of high purity.

  • Insufficient Oxidant: If your reaction requires an oxidant like air or O₂, ensure adequate exposure. For larger scale reactions, bubbling air or oxygen through the reaction mixture might be necessary.

  • Inadequate Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure proper contact between the reactants and the catalyst.

  • Re-evaluate Reaction Parameters: It may be necessary to re-optimize the reaction conditions, including solvent, temperature, and catalyst loading, for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective copper catalyst for imidazo[1,2-a]pyridine synthesis?

A1: Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are among the most frequently used, effective, and relatively inexpensive catalysts for this transformation.[2] They are often used in catalytic amounts (5-10 mol%).

Q2: Is an inert atmosphere always necessary for these reactions?

A2: Not always. In fact, many modern protocols for copper-catalyzed imidazo[1,2-a]pyridine synthesis utilize air as a green and readily available oxidant, making the experimental setup simpler.[2][5] However, it is crucial to consult the specific literature procedure you are following.

Q3: Can I use a heterogeneous copper catalyst?

A3: Yes, several heterogeneous copper catalysts, such as copper supported on silica (Cu/SiO₂) or magnetic nanoparticles, have been developed.[6] These offer the advantage of easy separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Q4: What is the general mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine and a carbonyl compound?

A4: The precise mechanism can vary depending on the specific reactants and conditions. However, a generally accepted pathway involves the initial condensation of the 2-aminopyridine with the carbonyl compound to form an enamine or enolate intermediate. The copper catalyst then facilitates an intramolecular oxidative C-H amination, followed by aromatization to yield the imidazo[1,2-a]pyridine product.

Data Presentation

Table 1: Optimization of Catalyst Loading for the Synthesis of 2-phenylimidazo[1,2-a]pyridine
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuBr5DMF801275
2CuBr10DMF801090
3CuBr15DMF801091
4CuI10DMF801088
5Cu(OAc)₂10DMF801265
6None0DMF8024<5

Data is representative and compiled from typical results found in the literature.[2]

Table 2: Effect of Solvent and Temperature on Reaction Yield
EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuBrToluene1101245
2CuBrAcetonitrile801268
3CuBrDMSO100885
4CuBrDMF801090
5CuBrDMF100889
6CuBrEthanol801272

Data is representative and compiled from typical results found in the literature.[2][3]

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is a representative example for the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone.

Materials:

  • 2-Aminopyridine

  • Acetophenone

  • Copper(I) bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (5 mL) to the flask.

  • The reaction mixture is stirred at 80 °C under an air atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

experimental_workflow start Start: Define Substrates (2-aminopyridine derivative, carbonyl compound) setup Reaction Setup: - Constant Substrate Ratio - Constant Solvent & Temperature start->setup vary_catalyst Vary Catalyst Loading (e.g., 2.5, 5, 10, 15 mol%) setup->vary_catalyst run_reactions Run Parallel Reactions vary_catalyst->run_reactions monitor Monitor Reaction Progress (TLC/LC-MS) run_reactions->monitor workup Workup & Purification monitor->workup analyze Analyze Yield & Purity (NMR, GC-MS) workup->analyze compare Compare Results analyze->compare optimal Determine Optimal Catalyst Loading compare->optimal end End optimal->end

Caption: Workflow for optimizing copper catalyst loading.

Plausible Catalytic Cycle for Imidazo[1,2-a]pyridine Synthesis

catalytic_cycle CuI Cu(I) CuIII Cu(III) Intermediate CuI->CuIII Oxidative Addition Product Imidazo[1,2-a]pyridine CuIII->Product Reductive Elimination Enamine Enamine/ Enolate Enamine->CuIII Reactants 2-Aminopyridine + Carbonyl Compound Reactants->Enamine Condensation Oxidant Oxidant (Air) Oxidant->CuI Regeneration

Caption: A plausible copper catalytic cycle.

References

How to avoid regioisomer formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges related to regioisomer formation in your synthetic endeavors.

Troubleshooting Guides

Problem: Poor Regioselectivity with Unsymmetrically Substituted 2-Aminopyridines

When using a 2-aminopyridine with substituents at the 4-, 5-, or 6-positions, you may encounter the formation of a mixture of regioisomers (e.g., 7-substituted and 5-substituted imidazo[1,2-a]pyridines). This is a common issue arising from the two nucleophilic nitrogen atoms in the 2-aminopyridine backbone.

Possible Causes and Solutions:

  • Ambident Nucleophilicity of 2-Aminopyridine: The initial and often rate-determining step in the reaction with an α-haloketone is the SN2 reaction. This can occur at either the endocyclic pyridine nitrogen (N1) or the exocyclic amino group (-NH2). The subsequent cyclization determines the final regioisomer.

    • Solution: The regioselectivity is primarily governed by the electronic and steric environment of the two nitrogen atoms. To favor a specific isomer, consider the following:

      • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the endocyclic nitrogen (N1), favoring the formation of the corresponding isomer. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of N1, potentially leading to a higher proportion of the alternative isomer.

      • Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder the approach of the electrophile, favoring attack at the less hindered nitrogen.

  • Reaction Conditions: Solvent, temperature, and the presence of a catalyst can influence the regioselectivity of the reaction.

    • Solution:

      • Solvent: The polarity of the solvent can affect the reaction's regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

      • Temperature: Lowering the reaction temperature may enhance the selectivity by favoring the kinetically controlled product.

Problem: Low Yields of the Desired Regioisomer

Even if you achieve good regioselectivity, the overall yield of your desired product might be low.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrates.

    • Solution: Systematically screen reaction parameters such as temperature, reaction time, and concentration. The use of microwave irradiation can sometimes improve yields and reduce reaction times.

  • Alternative Synthetic Routes: The classical condensation of 2-aminopyridines and α-haloketones may not be the most efficient method for your target molecule.

    • Solution: Consider alternative, highly regioselective methods such as multi-component reactions (e.g., Groebke-Blackburn-Bienaymé reaction) or catalyst-free cascade reactions. These methods often offer higher yields and excellent control over regioselectivity. For instance, a one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes in the presence of a copper(I) iodide catalyst can generate imidazo[1,2-a]pyridines in high to excellent yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A1: The regioselectivity is primarily determined by the competition between the endocyclic pyridine nitrogen (N1) and the exocyclic amino group acting as the initial nucleophile. This is influenced by:

  • Electronic Effects: Substituents on the 2-aminopyridine ring alter the electron density at the two nitrogen atoms. Electron-donating groups (e.g., -CH3, -OCH3) enhance the nucleophilicity of the endocyclic nitrogen, while electron-withdrawing groups (e.g., -Cl, -NO2) decrease it.

  • Steric Effects: Bulky substituents on either the 2-aminopyridine or the α-haloketone can hinder the approach to one of the nitrogen atoms, thereby favoring the reaction at the less sterically encumbered site.

Q2: How can I predict the major regioisomer that will be formed?

A2: As a general rule, the initial SN2 reaction is favored at the more nucleophilic nitrogen. For 2-aminopyridines with electron-donating groups, the endocyclic nitrogen is often more nucleophilic. For those with electron-withdrawing groups, the exocyclic amino group may become more competitive. However, this is a simplification, and the interplay of steric and electronic factors can be complex. Computational studies are often employed for more accurate predictions.

Q3: Are there synthetic methods that completely avoid the formation of regioisomers?

A3: Yes, several methods offer excellent to complete regioselectivity. Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, are designed to proceed through a specific reaction pathway that leads to a single regioisomer.[1] Other highly regioselective methods include catalyst-free cascade processes and certain metal-catalyzed reactions.

Q4: Can the choice of α-haloketone influence regioselectivity?

A4: Yes, the steric bulk of the substituents on the α-haloketone can influence the site of the initial nucleophilic attack on the 2-aminopyridine. A bulkier α-haloketone may preferentially react with the less sterically hindered nitrogen atom of the 2-aminopyridine.

Data Presentation

Table 1: Comparison of Regioselectivity in Imidazo[1,2-a]pyridine Synthesis under Various Conditions

2-Aminopyridine Derivativeα-HaloketoneCatalyst/ConditionsSolventRegioisomer Ratio (Major:Minor)Yield (%)Reference
2-Amino-4-(trifluoromethyl)pyrimidineBromoacetaldehyde diethyl acetalRefluxEthanol25:1-Org. Process Res. Dev. 2006, 10, 398–402
2-Aminopyridine1-Bromo-2-phenylacetyleneCatalyst-freeDMF>99:1 (3-phenyl)86Synthesis, 2011, 2255-2260
Substituted 2-aminopyridinesNitroolefinsIron catalyst-Complete regioselectivity-Org. Lett., 2014, 16, 4630-4633
2-AminopyridinesAldehydes, Terminal AlkynesCuITolueneHigh to excellent-Synthesis, 2011, 3463-3470

Experimental Protocols

Protocol: Highly Regioselective Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is based on a benzotriazole-mediated one-pot approach that offers excellent regioselectivity for 3-substituted imidazo[1,2-a]pyridines.[2]

Materials:

  • Substituted 2-aminopyridine (1 mmol)

  • 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative (1 mmol)

  • 1,2-Dichloroethane (10 mL)

  • Potassium hydroxide powder (0.22 g, 3.3 mmol)

  • Chloroform

  • Sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/methanol mixture

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminopyridine (1 mmol) and the 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative (1 mmol) in 1,2-dichloroethane (10 mL).

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 1.5–2.5 hours).

  • Cooling and Basification: Cool the reaction mixture to room temperature. Add potassium hydroxide powder (0.22 g, 3.3 mmol) and stir the suspension for 30 minutes.

  • Workup: Filter the solid from the reaction mixture and wash it with chloroform. Combine the filtrates.

  • Extraction and Drying: Wash the combined organic phase with a 2N NaOH solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate/methanol as the eluent to afford the pure 3-substituted imidazo[1,2-a]pyridine.

Visualizations

Reaction Pathway: Regioisomer Formation

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B 2-Aminopyridine 2-Aminopyridine Initial Attack Initial Attack 2-Aminopyridine->Initial Attack Nucleophile alpha-Haloketone alpha-Haloketone alpha-Haloketone->Initial Attack Electrophile N1_Attack Attack at Endocyclic N1 (More Nucleophilic) Initial Attack->N1_Attack Favored by EDGs NH2_Attack Attack at Exocyclic NH2 (Less Nucleophilic) Initial Attack->NH2_Attack Favored by EWGs/ Steric Hindrance at N1 Intermediate_A N-Alkylated Pyridinium Intermediate N1_Attack->Intermediate_A Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Product_A Regioisomer A (e.g., 7-substituted) Cyclization_A->Product_A Intermediate_B N-Alkylated Amino Intermediate NH2_Attack->Intermediate_B Cyclization_B Intramolecular Cyclization Intermediate_B->Cyclization_B Product_B Regioisomer B (e.g., 5-substituted) Cyclization_B->Product_B

Caption: Competing pathways in imidazo[1,2-a]pyridine synthesis.

Experimental Workflow: Regioselective Synthesis

G Start Start Mix_Reagents Mix 2-Aminopyridine and α-Haloketone Start->Mix_Reagents Choose_Conditions Select Conditions Mix_Reagents->Choose_Conditions Reaction Perform Reaction (e.g., Reflux) Choose_Conditions->Reaction Optimized Solvent, Temperature, Catalyst Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End Pure Regioisomer Characterization->End

Caption: Workflow for a regioselective synthesis experiment.

Logical Relationship: Choosing a Synthetic Strategy

G Start Unsymmetrical 2-Aminopyridine? Symmetrical Use Standard Condensation Start->Symmetrical No Unsymmetrical Consider Regioselectivity Start->Unsymmetrical Yes EDG Electron-Donating Group? Unsymmetrical->EDG EWG Electron-Withdrawing Group? EDG->EWG No Predict_Major Predict Major Isomer (Attack at N1 likely) EDG->Predict_Major Yes EWG->Predict_Major No Consider_Alternative Consider Alternative Regioselective Methods EWG->Consider_Alternative Yes MCR Multi-component Reaction Consider_Alternative->MCR Cascade Cascade Reaction Consider_Alternative->Cascade

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Imidazo[1,2-a]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with imidazo[1,2-a]pyridine drug candidates.

Troubleshooting Guides

Q1: My imidazo[1,2-a]pyridine compound shows potent in vitro activity against its target, but it has poor activity in cell-based assays. Could low cell permeability be the issue?

A1: Yes, low cell permeability is a common reason for the discrepancy between biochemical and cellular activity. Imidazo[1,2-a]pyridines, like many small molecules, must cross the cell membrane to reach intracellular targets. If a compound has poor permeability, it cannot achieve a high enough intracellular concentration to exert its biological effect, even if it is a potent inhibitor of its target enzyme or receptor.

Initial Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate your compound's properties against Lipinski's Rule of Five as a first pass.

    • Molecular weight > 500 Da

    • LogP > 5

    • More than 5 hydrogen bond donors

    • More than 10 hydrogen bond acceptors

    While not absolute, significant deviation from these guidelines can indicate potential permeability issues.

  • Perform a Permeability Assay: Conduct an in vitro permeability assay to directly measure the compound's ability to cross a membrane. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Q2: I've confirmed my imidazo[1,2-a]pyridine has low permeability in a PAMPA assay. What does this suggest, and what are my next steps?

A2: A low permeability value in a PAMPA assay indicates poor passive diffusion across a lipid membrane. This is often linked to unfavorable physicochemical properties such as high polarity (low LogP) or a large number of hydrogen bond donors/acceptors.

Troubleshooting Workflow for Low Passive Permeability:

G start Low PAMPA Permeability strategy Investigate Structure-Permeability Relationship (SPR) start->strategy mod1 Increase Lipophilicity (e.g., add non-polar groups) strategy->mod1 mod2 Reduce Hydrogen Bonding Capacity (e.g., mask polar groups) strategy->mod2 mod3 Reduce Molecular Size/Polar Surface Area strategy->mod3 resynthesize Synthesize Analogs mod1->resynthesize mod2->resynthesize mod3->resynthesize retest Re-evaluate in PAMPA Assay resynthesize->retest retest->strategy Iterate end Improved Permeability retest->end Successful

Caption: Troubleshooting workflow for low passive permeability.

Next Steps:

  • Structure-Permeability Relationship (SPR) Studies: Synthesize a small library of analogs with systematic modifications to key positions on the imidazo[1,2-a]pyridine scaffold.

    • Increase Lipophilicity: Introduce non-polar moieties (e.g., alkyl or aryl groups) at positions that are not critical for target engagement.

    • Mask Polar Groups: Temporarily or permanently mask hydrogen bond donors (e.g., -OH, -NH2) through esterification, amidation, or other derivatization, which can also be a prodrug strategy.

    • Reduce Polar Surface Area (PSA): If possible, simplify the structure to reduce the number of polar atoms.

Q3: My compound has moderate to high permeability in the PAMPA assay but still shows poor cellular activity and low permeability in the Caco-2 assay. What could be the problem?

A3: This discrepancy between PAMPA and Caco-2 results strongly suggests that your compound is a substrate for active efflux pumps. Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are not present in the artificial PAMPA membrane. These pumps actively transport substrates out of the cell, reducing the net intracellular concentration.

Identifying and Overcoming Efflux:

  • Calculate the Efflux Ratio (ER): The Caco-2 assay should be run in both directions: apical to basolateral (A-B) and basolateral to apical (B-A). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.

  • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Strategies to Mitigate Efflux:

  • Structural Modification:

    • Reduce Basicity: For basic compounds, reducing the pKa can sometimes decrease recognition by P-gp.

    • Introduce Fluorine: Strategic placement of fluorine atoms can alter the conformation and electronic properties of a molecule, potentially disrupting its interaction with efflux transporters. One study on imidazo[1,2-a]pyridines showed that the introduction of a fluorine atom to a piperidine ring reduced the pKa and significantly decreased the P-gp mediated efflux, leading to improved bioavailability.[1]

    • Increase Rigidity: Constraining the conformation of the molecule can sometimes prevent it from adopting the necessary shape to bind to the efflux pump.

  • Prodrug Approach: Design a prodrug that is not a substrate for the efflux pump. Once inside the cell, the prodrug is cleaved to release the active compound.

  • Formulation Strategies: Co-administration with an efflux pump inhibitor or using formulations that bypass efflux mechanisms (e.g., some lipid-based nanoparticles) can be explored in later stages of development.

Frequently Asked Questions (FAQs)

Q4: What are the key physicochemical properties that influence the cell permeability of imidazo[1,2-a]pyridine compounds?

A4: The permeability of imidazo[1,2-a]pyridines is governed by the same principles that apply to other small molecules. Key properties include:

  • Lipophilicity (LogP/LogD): A balance is crucial. Very low lipophilicity leads to poor membrane partitioning, while very high lipophilicity can result in poor aqueous solubility and trapping within the lipid bilayer.

  • Molecular Weight (MW): Smaller molecules generally exhibit better passive diffusion.

  • Polar Surface Area (PSA): A lower PSA, which is the surface area occupied by polar atoms, is generally associated with better permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder permeability by favoring interaction with the aqueous environment over the lipid membrane.

  • Ionization State (pKa): The charge of a molecule at physiological pH is critical. Generally, the neutral form of a molecule is more permeable than its ionized form.

Q5: What are some common chemical modifications to the imidazo[1,2-a]pyridine scaffold to improve permeability?

A5:

  • At the 3-position: The 3-position is often a key point for modification. For imidazo[1,2-a]pyridine-3-carboxamides, altering the amide substituent can significantly impact lipophilicity and hydrogen bonding. For example, replacing a polar amine with a more lipophilic one can increase permeability.

  • On the Pyridine Ring: Substitution on the pyridine ring (e.g., at the 6, 7, or 8-positions) can be used to fine-tune lipophilicity and other electronic properties.

  • On the Imidazole Ring: The 2-position is another common site for modification. Introducing different aryl or alkyl groups can modulate the overall physicochemical profile of the molecule.

Q6: What is a prodrug, and how can it be used to improve the permeability of an imidazo[1,2-a]pyridine?

A6: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The prodrug approach can enhance permeability by masking polar functional groups that hinder membrane transport. For an imidazo[1,2-a]pyridine with a polar group (e.g., a hydroxyl or carboxylic acid), this group can be converted into a more lipophilic ester or amide. This prodrug can cross the cell membrane more easily, and once inside the cell, cellular enzymes (e.g., esterases) cleave the modifying group to release the active drug.

Q7: Can formulation strategies help overcome the low permeability of my imidazo[1,2-a]pyridine candidate?

A7: Yes, formulation can play a significant role, particularly for compounds with borderline permeability or those that are substrates for efflux pumps.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.

  • Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and in some cases, facilitate its transport across the intestinal epithelium.

Data Presentation

Table 1: Caco-2 Permeability and Efflux Ratios for Selected Imidazo[1,2-a]pyridine Derivatives

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)NotesReference
11 HighHigh5.7High passive permeability but also a substrate for P-gp efflux.[1]
trans-27 HighHigh1.1Fluorination of the piperidine ring reduced pKa and P-gp efflux compared to compound 11.[1]
28 HighHigh1.1Enantiomer of trans-27, also showing reduced efflux.[1]

This table presents a selection of available data. Researchers should generate data for their specific compounds.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay to assess passive permeability.

Workflow for PAMPA:

G prep_acceptor Prepare Acceptor Plate: Fill wells with buffer incubate Incubate the 'sandwich' (Donor plate on Acceptor plate) prep_acceptor->incubate prep_donor Prepare Donor Plate: Coat membrane with lipid solution add_compound Add test compound solution to Donor Plate prep_donor->add_compound add_compound->incubate analyze Analyze compound concentration in both plates (e.g., LC-MS) incubate->analyze calculate Calculate Papp value analyze->calculate

Caption: General experimental workflow for a PAMPA assay.

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of aqueous buffer.

  • Prepare Donor Plate: Coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.

  • Prepare Compound Plate: Prepare the test compounds in aqueous buffer at the desired concentration (e.g., 100 µM), typically with a small percentage of DMSO to aid solubility.

  • Start Assay: Add 150 µL of the compound solution to each well of the donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Compound concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

This protocol outlines the key steps for assessing permeability and active transport using Caco-2 cells.

Workflow for Caco-2 Assay:

G culture Culture Caco-2 cells on Transwell inserts (21 days) check_integrity Verify monolayer integrity (TEER measurement) culture->check_integrity wash Wash monolayer with buffer check_integrity->wash add_compound Add compound to donor side (Apical or Basolateral) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples from receiver side at time points incubate->sample analyze Analyze compound concentration (e.g., LC-MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound

  • Efflux pump inhibitors (optional, e.g., verapamil)

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value indicates the formation of tight junctions.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound in transport buffer to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the test compound in transport buffer to the basolateral chamber. Add fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculations:

    • Papp: Calculate the apparent permeability coefficient for both A-B and B-A directions using the formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = Rate of appearance of the compound in the receiver chamber

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Efflux Ratio (ER): Calculate the ER as: ER = Papp(B-A) / Papp(A-B)

References

Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Imidazo[1,2-a]pyridin-3-amine in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with this compound solutions.

Observation Potential Cause Recommended Action
Solution discoloration (e.g., yellowing, browning) upon storage or exposure to air. Oxidative Degradation: The imidazo[1,2-a]pyridine core and the amine group are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Antioxidants: Consider adding antioxidants to the solution. Phenolic antioxidants have been shown to suppress the formation of heterocyclic amine degradation products.[1] 3. Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen.
Precipitate formation in the solution over time. 1. pH Shift: Changes in the solution's pH can affect the solubility of this compound, which is a basic compound. 2. Degradation: The degradation products may be less soluble than the parent compound.1. Buffering: Use a suitable buffer system to maintain a stable pH. The stability of imidazole-containing compounds can be pH-dependent.[2] 2. Solubility Assessment: Determine the solubility of your compound at the intended storage pH and concentration.
Loss of compound potency or concentration, as determined by analytical methods (e.g., HPLC). 1. Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or photodegradation. 2. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section). 2. Storage Conditions: Store solutions protected from light and at a controlled, cool temperature. 3. Container Selection: Use low-adsorption vials (e.g., silanized glass or polypropylene).
Appearance of new peaks in the chromatogram during HPLC analysis. Formation of Degradation Products: This is a direct indication of compound instability.1. Peak Identification: Use a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify the degradation products.[3][4] 2. Pathway Analysis: Understanding the structure of the degradants can help elucidate the degradation pathway and inform stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxygen (oxidation), light (photodegradation), and temperature. The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[5]

Q2: What is the expected stability of this compound in common aqueous buffers?

Q3: How can I prevent oxidative degradation of my this compound solution?

A3: To prevent oxidative degradation, it is recommended to work under an inert atmosphere (nitrogen or argon). Using degassed solvents and adding antioxidants can also be effective. Natural antioxidants like flavonoids and phenolic compounds have been shown to inhibit the degradation of heterocyclic amines.[1][6][7]

Q4: Is this compound sensitive to light?

A4: Yes, compounds with an imidazole ring can be sensitive to photodegradation.[5] Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photostability testing should be conducted as part of forced degradation studies to confirm this.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored at a controlled low temperature (e.g., 2-8 °C), protected from light, and in a tightly sealed container, preferably under an inert atmosphere. The choice of solvent and pH will also significantly impact long-term stability.

Q6: How do I develop a stability-indicating HPLC method for this compound?

A6: A stability-indicating HPLC method is one that can accurately quantify the parent drug in the presence of its degradation products.[8] To develop such a method, you should perform forced degradation studies to generate the degradation products. The method should then be optimized to achieve baseline separation of the parent peak from all degradation product peaks and any excipients.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for exemplary purposes to guide your experimental design and data analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradation Products Observations
0.1 M HCl, 60°C, 24h15.22Minor degradation
0.1 M NaOH, 60°C, 24h25.83Significant degradation
3% H₂O₂, RT, 24h35.54Highly susceptible to oxidation
Thermal (80°C), 48h8.11Relatively stable to heat
Photolytic (ICH Q1B), 24h18.92Evidence of photosensitivity

Table 2: pH-Rate Profile for the Degradation of this compound at 25°C

pH Apparent First-Order Rate Constant (k_obs) (day⁻¹) Half-life (t½) (days)
2.00.02527.7
4.00.01069.3
7.00.005138.6
9.00.03023.1
12.00.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[9]

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the initial solvent for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A dark control should be kept under the same conditions.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantitative determination of this compound and its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare solutions of the stressed samples and a reference standard of this compound.

  • Inject the samples into the HPLC system.

  • Assess the chromatograms for the separation of the parent peak from any new peaks (degradation products).

  • The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Stress Conditions thermal Thermal Stress (80°C) stock->thermal Stress Conditions photo Photolytic Stress (ICH Q1B) stock->photo Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Data Analysis and Reporting hplc->report

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod Hydrolytic Degradants (e.g., ring opening) parent->hydrolysis_prod Acid/Base oxidation_prod Oxidative Degradants (e.g., N-oxides) parent->oxidation_prod Oxygen/Peroxide photo_prod Photolytic Degradants (e.g., dimers, rearranged products) parent->photo_prod Light (UV/Vis)

Caption: Potential degradation pathways.

References

Strategies to reduce cytotoxicity of imidazo[1,2-a]pyridine compounds in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cytotoxicity of these compounds in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound shows high cytotoxicity in normal cell lines. What are the general strategies to mitigate this?

A1: High cytotoxicity in normal cells is a common challenge in drug discovery. Several medicinal chemistry strategies can be employed to reduce off-target toxicity while maintaining or improving therapeutic efficacy. These include:

  • Structural Modification: Altering the chemical structure of the compound is a primary strategy. This can involve modifying substituents on the imidazo[1,2-a]pyridine core to enhance selectivity for cancer cells. For instance, the addition of specific functional groups can influence the compound's interaction with off-target proteins often found in normal cells.

  • Increasing Selectivity: Efforts can be focused on designing derivatives that are highly selective for a specific cancer-related target. This reduces the likelihood of the compound interacting with essential proteins in normal cells, thereby lowering cytotoxicity.

  • Prodrug Approach: A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the target site. This strategy can be used to limit the exposure of normal tissues to the cytotoxic effects of the active compound.

  • Optimization of Physicochemical Properties: Properties such as lipophilicity and solubility can influence a compound's distribution and potential for off-target effects. Fine-tuning these properties can lead to a better therapeutic window.

Q2: Are there specific structural features of imidazo[1,2-a]pyridine compounds that are known to influence cytotoxicity in normal cells?

A2: While a definitive and comprehensive structure-toxicity relationship for imidazo[1,2-a]pyridine compounds in normal cells is still an active area of research, some general trends have been observed. The nature and position of substituents on the imidazo[1,2-a]pyridine ring system play a crucial role. For example, modifications at the C2, C3, and C6 positions have been shown to significantly impact both anticancer activity and cytotoxicity. It is essential to systematically evaluate a series of analogs with variations at these positions to identify derivatives with an improved therapeutic index.

Q3: How can I assess the selectivity of my imidazo[1,2-a]pyridine compound for cancer cells over normal cells?

A3: To determine the selectivity of your compound, you should perform cytotoxicity assays on a panel of both cancer cell lines and normal (non-cancerous) cell lines. The ratio of the IC50 (half-maximal inhibitory concentration) value in normal cells to the IC50 value in cancer cells is known as the selectivity index (SI). A higher SI value indicates greater selectivity for cancer cells.

Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells

It is recommended to use multiple cell lines of each type to obtain a more robust assessment of selectivity.

Troubleshooting Guides

Issue 1: High background signal in my cytotoxicity assay.

Possible Cause:

  • Interference from the compound itself (e.g., color, fluorescence).

  • Contamination of cell cultures.

  • High inherent metabolic activity of the cell line.

Troubleshooting Steps:

  • Compound Interference Check: Run a control plate with your compound in cell-free media to see if it directly reacts with your assay reagents.

  • Culture Contamination: Regularly check your cell cultures for any signs of microbial contamination.

  • Assay Choice: Consider using a different cytotoxicity assay that relies on a different detection principle. For example, if you are using a metabolic-based assay like MTT, try a membrane integrity assay like the LDH assay.

  • Background Subtraction: Always include appropriate background controls (media only, media with compound) and subtract these values from your experimental readings.

Issue 2: Inconsistent IC50 values across experiments.

Possible Cause:

  • Variability in cell seeding density.

  • Inconsistent compound incubation times.

  • Issues with compound solubility and stability in culture media.

  • Cell passage number affecting sensitivity.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for every experiment.

  • Precise Incubation Times: Use a timer to ensure consistent exposure of the cells to the compound.

  • Compound Preparation: Prepare fresh stock solutions of your compound and ensure it is fully dissolved before adding it to the cell cultures. You may need to use a small amount of a solvent like DMSO, but be sure to include a vehicle control in your experiments.

  • Control Cell Passage Number: Use cells within a consistent and low passage number range for your experiments, as sensitivity to compounds can change over time in culture.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of selected imidazo[1,2-a]pyridine derivatives against various cancer and normal cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound 6A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Carcinoma)11
A375 (Human Skin Cancer)11
HB9A549 (Lung Cancer)50.56[2]
HB10HepG2 (Liver Carcinoma)51.52[3][2]
IP-5HCC1937 (Breast Cancer)45[4]
IP-6HCC1937 (Breast Cancer)47.7[4]
IP-7HCC1937 (Breast Cancer)79.6[4]
La23HeLa (Cervical Cancer)15.32[5]
13kHCC827 (Non-small cell lung cancer)0.09[6]

Table 2: Cytotoxicity (IC50/GI50 in µM) of Imidazo[1,2-a]pyridine Derivatives in Normal Cell Lines

CompoundNormal Cell LineIC50/GI50 (µM)
Compound 12bVero (Kidney epithelial cells)91
MRK-107NIH/3T3 (Fibroblast)22.19[7]
13kMRC-5 (Human embryonic lung fibroblasts)1.98[6]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a common method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Imidazo[1,2-a]pyridine compound stock solution

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to attach for 48 hours.[1]

  • Compound Treatment: Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compound (e.g., 0-100 µM) for 48 hours.[1] Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 16 hours at 37°C to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 585 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Imidazo[1,2-a]pyridine compound stock solution

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with your compound as described in the MTT assay protocol.[7][8]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 3-5 minutes) to pellet the cells.[8]

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically around 30 minutes), protected from light.[8]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm and a reference wavelength of 680 nm).[8]

  • Data Analysis: Calculate the amount of LDH released and determine the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach add_compound Add Imidazo[1,2-a]pyridine (Concentration Gradient) incubate_attach->add_compound incubate_compound Incubate for a Defined Period (e.g., 48 hours) add_compound->incubate_compound mtt_assay MTT Assay (Metabolic Activity) incubate_compound->mtt_assay Option 1 ldh_assay LDH Assay (Membrane Integrity) incubate_compound->ldh_assay Option 2 measure_absorbance Measure Absorbance/ Fluorescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance calc_viability Calculate % Cell Viability/ Cytotoxicity measure_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: General experimental workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds.

cytotoxicity_pathway cluster_off_target Off-Target Effects in Normal Cells cluster_downstream Downstream Cellular Consequences cluster_outcome Outcome compound Imidazo[1,2-a]pyridine Compound kinase_inhibition Non-selective Kinase Inhibition compound->kinase_inhibition oxidative_stress Induction of Oxidative Stress (ROS) compound->oxidative_stress disrupt_pathways Disruption of Normal Signaling Pathways kinase_inhibition->disrupt_pathways cellular_damage Cellular Damage (Membranes, DNA) oxidative_stress->cellular_damage apoptosis Apoptosis disrupt_pathways->apoptosis necrosis Necrosis cellular_damage->necrosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity necrosis->cytotoxicity

Caption: Putative signaling pathways leading to cytotoxicity of imidazo[1,2-a]pyridines in normal cells.

References

Technical Support Center: Method Development for Scaling Up Imidazo[1,2-a]pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Imidazo[1,2-a]pyridin-3-amine, with a focus on challenges encountered during scale-up.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

1. Low Yield or Incomplete Reaction

  • Q: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving low yields upon scale-up. What are the potential causes and solutions?

    A: Low yields in a scaled-up GBB reaction can stem from several factors.[1][2] Inefficient mixing can lead to localized concentration gradients and side reactions. Ensure your reactor is equipped with an appropriate stirrer for the vessel size and viscosity of the reaction mixture. Heat dissipation is also critical; exothermic reactions can lead to thermal degradation of reactants or products.[1] A gradual addition of reagents and careful temperature control are crucial. Furthermore, the choice of catalyst and solvent can significantly impact the reaction outcome. While lab-scale experiments might be forgiving, on a larger scale, catalyst deactivation or solvent impurities can become pronounced. Consider performing a catalyst and solvent screen at a pilot scale.

  • Q: I am observing a significant amount of starting material (2-aminopyridine and aldehyde) even after extended reaction times. How can I drive the reaction to completion?

    A: Incomplete conversion is a common scale-up challenge. One key aspect of the GBB reaction is the formation of an imine intermediate, which is a reversible process.[1] On a larger scale, the removal of water is essential to drive the equilibrium towards the imine. The use of a dehydrating agent, such as trimethyl orthoformate, or azeotropic removal of water with a Dean-Stark apparatus can be beneficial.[1] Additionally, ensure that the isocyanide, which can be sensitive to moisture and acidic conditions, is of high purity and added at the appropriate stage of the reaction.

2. Impurity Profile and Purification Challenges

  • Q: My final product is contaminated with a side-product that is difficult to separate. What is the likely identity of this impurity and how can I avoid its formation?

    A: A common side-product in the GBB reaction is the formation of an Ugi-type adduct, especially if the reaction conditions are not carefully controlled.[3] This can occur if the isocyanide reacts with the initial components before the desired cyclization. To minimize this, ensure the dropwise addition of the isocyanide to the pre-formed imine. Another potential issue is the formation of oligomeric byproducts, particularly at higher concentrations. Adjusting the reaction concentration and temperature can help mitigate this.

  • Q: Column chromatography, which I used at the lab scale, is not practical for purifying my multi-kilogram batch of this compound. What are some scalable purification strategies?

    A: For large-scale purification, crystallization is the preferred method. You can explore different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below. Anti-solvent crystallization is another effective technique. Alternatively, forming a salt of the 3-amino group, for instance, with sulfuric acid, can facilitate purification through selective precipitation and filtration.[1] The free base can then be regenerated in a subsequent step.

3. Reaction Control and Safety

  • Q: The reaction is highly exothermic, and I am concerned about thermal runaway on a larger scale. How can I manage the reaction temperature effectively?

    A: Effective thermal management is paramount for safe scale-up. Employ a reactor with a high surface area-to-volume ratio and a reliable cooling system. A semi-batch process, where one of the reagents is added portion-wise or via a syringe pump, allows for better control of the reaction rate and heat generation.[1] Real-time temperature monitoring is essential, and an emergency cooling plan should be in place. Diluting the reaction mixture can also help to moderate the exotherm, although this may impact reaction kinetics and throughput.

  • Q: Are there any specific safety precautions I should take when handling the reagents for this compound synthesis at scale?

    A: Isocyanides are known for their pungent and unpleasant odor and potential toxicity; therefore, they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Aldehydes can be sensitizers and irritants. When working with flammable solvents, ensure that the reactor and all equipment are properly grounded to prevent static discharge. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Data Presentation

The following tables summarize quantitative data for different methods of Imidazo[1,2-a]pyridine synthesis.

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sc(OTf)₃5Methanol501Not specified[4]
p-Toluenesulfonic acid20Methanol501Not specified[4]
Gd(OTf)₃5Methanol150 (MW)0.5 - 3Not specified[5]
Iodine0.5EthanolRoom TempNot specifiedGood[6]
NH₄ClNot specifiedEthanolRoom Temp/Slight HeatNot specifiedNot specified[7]

Table 2: Comparison of Different Synthetic Methods for Imidazo[1,2-a]pyridines

MethodKey ReagentsCatalystSolventConditionsYield (%)Reference
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideVarious (see Table 1)VariousVariousGood to Excellent[3][4]
Condensation2-Aminopyridine, α-HaloketoneNone or BaseDMF or EthanolRoom Temp to RefluxGood[7]
Copper-Catalyzed A³-Coupling2-Aminopyridine, Aldehyde, AlkyneCu(II)-AscorbateWater (micellar)50 °CGood to Excellent[8]
Copper-Catalyzed Aerobic Oxidation2-Aminopyridine, NitroolefinCuBrDMF80 °CUp to 90[9]

Experimental Protocols

1. General Procedure for Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 2-aminopyridine (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add the catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Stir the mixture at the desired temperature (e.g., 50 °C) for a specified time (e.g., 1 hour) to facilitate imine formation.[4]

  • Slowly add the isocyanide (1.0-1.1 equiv) to the reaction mixture.

  • Continue stirring at the same temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

2. Scalable One-Pot, Two-Step Process for 3-Aminoimidazo[1,2-a]pyrazine Synthesis (Adaptable for this compound)

This protocol is based on a developed industrial process and highlights key considerations for scale-up.[1]

  • Charge the reactor with 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and a suitable solvent (e.g., an alcohol).

  • Add a dehydrating agent like trimethyl orthoformate (1.5 equiv).

  • Add a Lewis acid catalyst (e.g., BF₃·MeCN) portion-wise, maintaining the internal temperature below a set point.

  • Stir the mixture at a controlled temperature until imine formation is complete (monitor by in-process control).

  • Cool the reaction mixture.

  • Add the isocyanide (1.0 equiv) at a controlled rate to manage the exotherm.

  • Allow the reaction to proceed to completion at a controlled temperature.

  • For purification, consider adding an acid (e.g., sulfuric acid) to precipitate the product as a salt.

  • Filter the salt and wash with an appropriate solvent.

  • The free base can be obtained by neutralizing the salt with a base.

Mandatory Visualization

Reaction Pathway for Groebke-Blackburn-Bienaymé Synthesis

GBB_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Nitrile Ylide Nitrile Ylide Imine->Nitrile Ylide + Isocyanide This compound This compound Nitrile Ylide->this compound [1,5]-Cyclization

Caption: Groebke-Blackburn-Bienaymé reaction pathway.

Experimental Workflow for Synthesis and Scale-Up

Workflow Start Start Lab-Scale Synthesis Lab-Scale Synthesis Start->Lab-Scale Synthesis Process Optimization Process Optimization Lab-Scale Synthesis->Process Optimization Identify Key Parameters Pilot Scale-Up Pilot Scale-Up Process Optimization->Pilot Scale-Up Test Scalability Full-Scale Production Full-Scale Production Pilot Scale-Up->Full-Scale Production Implement Validated Process Product Isolation & Purification Product Isolation & Purification Full-Scale Production->Product Isolation & Purification End End Product Isolation & Purification->End Troubleshooting Low Yield Low Yield Incomplete Conversion? Incomplete Conversion? Low Yield->Incomplete Conversion? High Impurity Levels? High Impurity Levels? Incomplete Conversion?->High Impurity Levels? No Improve Water Removal Improve Water Removal Incomplete Conversion?->Improve Water Removal Yes Optimize Reagent Addition Optimize Reagent Addition High Impurity Levels?->Optimize Reagent Addition Yes Re-evaluate Temp. & Mixing Re-evaluate Temp. & Mixing High Impurity Levels?->Re-evaluate Temp. & Mixing No Check Reagent Purity Check Reagent Purity Improve Water Removal->Check Reagent Purity Proceed with Purification Proceed with Purification Check Reagent Purity->Proceed with Purification Optimize Reagent Addition->Re-evaluate Temp. & Mixing Re-evaluate Temp. & Mixing->Proceed with Purification

References

Refining reaction conditions for microwave-assisted imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Sub-optimal Temperature: The reaction may not have reached the necessary activation energy.[1][2] - Incorrect Solvent: The chosen solvent may not be ideal for microwave absorption or reagent solubility.[1][3][4] - Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion.[2][5][6] - Reagent Quality: Degradation or impurity of starting materials (2-aminopyridine, α-haloketone, etc.). - Inefficient Stirring: Poor mixing can lead to localized overheating and decomposition.- Optimize Temperature: Incrementally increase the reaction temperature in 10°C steps. Reactions are often effective at temperatures above 100°C.[3] - Solvent Screening: Test a variety of solvents with different dielectric properties. A mixture of water and isopropanol (IPA) has been shown to be effective.[1] - Increase Reaction Time: Extend the irradiation time in small increments (e.g., 5-10 minutes).[5][6] - Verify Reagent Purity: Use freshly purified or commercially available high-purity reagents. - Ensure Adequate Stirring: Use a properly sized magnetic stir bar and ensure vigorous stirring throughout the reaction.
Formation of Side Products/Impurities - Overheating/Decomposition: Excessive temperature can lead to the degradation of reactants or products.[2] - Side Reactions: Competing reaction pathways may be favored under certain conditions. - Presence of Water: Trace amounts of water can sometimes lead to undesired hydrolysis reactions.- Reduce Temperature: Lower the reaction temperature to minimize thermal decomposition.[2] - Modify Reaction Conditions: Adjust the solvent, catalyst, or reaction time to favor the desired product. - Use Anhydrous Solvents: Employ dry solvents to avoid unwanted side reactions.
Reaction Does Not Go to Completion - Insufficient Microwave Power: The microwave power may be too low to maintain the target temperature. - Inadequate Reagent Stoichiometry: An incorrect ratio of reactants can leave one of them in excess.- Increase Microwave Power: Ensure the microwave is set to a power level sufficient to maintain the desired temperature. - Optimize Stoichiometry: Experiment with slight excesses of one of the reactants to drive the reaction to completion.
Difficulty in Product Purification - Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. - Product Insolubility/Crystallization Issues: The product may be difficult to handle during workup.- Alternative Purification Methods: Consider recrystallization, trituration, or fluorous solid-phase extraction (F-SPE) if column chromatography is ineffective.[7] - Solvent Selection for Workup: Screen different solvents for extraction and crystallization to improve separation and handling.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for imidazo[1,2-a]pyridine synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often cleaner reactions with fewer byproducts.[2][8][9] The direct and uniform heating of the reaction mixture minimizes the risk of thermal degradation of sensitive compounds.[2]

Q2: How do I select the optimal solvent for my microwave-assisted reaction?

A2: The choice of solvent is crucial for efficient microwave synthesis. Polar solvents with high dielectric constants, such as water, ethanol, and dimethylformamide (DMF), are generally good microwave absorbers.[3] However, the ideal solvent also depends on the solubility of your reactants. A mixture of solvents, like water-isopropanol, can be effective in cases where reactants have low solubility in water alone.[1]

Q3: Is a catalyst always necessary for the microwave-assisted synthesis of imidazo[1,2-a]pyridines?

A3: Not always. Several catalyst-free methods have been developed, particularly for the reaction between 2-aminopyridines and α-haloketones, especially when using microwave irradiation in a suitable solvent system.[1][10] However, for certain multi-component reactions, a catalyst such as molecular iodine or an acid catalyst may be required to achieve good yields in short reaction times.[11][12]

Q4: Can I perform this synthesis under solvent-free conditions?

A4: Yes, solvent-free microwave-assisted synthesis of imidazo[1,2-a]pyridines has been successfully reported.[5][13] This approach is environmentally friendly and can simplify product purification.[4][13] The reactants directly absorb the microwave energy, often leading to very rapid reactions.[8]

Q5: What is a typical temperature and time range for this reaction under microwave irradiation?

A5: Reaction conditions can vary depending on the specific substrates and solvent used. However, a common temperature range is between 100°C and 160°C.[1][14] Reaction times are typically very short, ranging from 2 to 30 minutes.[5][15][16]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines

This protocol is a general guideline for the reaction of a 2-aminopyridine with an α-bromoacetophenone.

Materials:

  • 2-aminopyridine (1 mmol)

  • Substituted α-bromoacetophenone (1 mmol)

  • Solvent (e.g., H₂O-IPA mixture, 5 mL)[1]

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Combine the 2-aminopyridine and the α-bromoacetophenone in the microwave reactor vial.

  • Add the solvent and the magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 5-15 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
EntryReactantsCatalyst/SolventMethodTimeTemp (°C)Yield (%)Reference
12-aminopyridine, 2-bromo-1-(2-nitrophenyl)ethanoneH₂O-IPAMicrowave5 min10095[1]
22-aminopyridine, 2-bromo-1-(2-nitrophenyl)ethanoneH₂O-IPAConventional2 h10080[1]
32-aminopyridine, phenacyl bromideNeatMicrowave60 s8090[6]
42-aminonicotinic acid, chloroacetaldehydeWaterMicrowave30 min-92-95[15]
52-aminopyridine, aldehyde, isocyanideNH₄Cl / EtOHMicrowave15 min-36[17]
6Arylglyoxals, 2-aminopyridines, barbituric acidsSolvent-freeMicrowave--82-96[13]

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G cluster_start Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification cluster_end Final Product Start Combine 2-aminopyridine, α-haloketone, and solvent in microwave vial Reaction Irradiate in microwave reactor (Set Temp & Time) Start->Reaction Cooling Cool to room temperature Reaction->Cooling Extraction Extract with organic solvent Cooling->Extraction Drying Dry, filter, and concentrate Extraction->Drying Purification Purify by chromatography or recrystallization Drying->Purification End Pure Imidazo[1,2-a]pyridine Purification->End

Caption: A typical experimental workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Logical Relationship for Troubleshooting Low Yield

G Low_Yield Low Product Yield Temp Sub-optimal Temperature Low_Yield->Temp Time Insufficient Reaction Time Low_Yield->Time Solvent Incorrect Solvent Low_Yield->Solvent Reagents Poor Reagent Quality Low_Yield->Reagents Optimize_Temp Increase Temperature Temp->Optimize_Temp Increase_Time Increase Reaction Time Time->Increase_Time Screen_Solvent Screen Solvents Solvent->Screen_Solvent Check_Reagents Verify Reagent Purity Reagents->Check_Reagents

Caption: Troubleshooting flowchart for addressing low product yield in microwave-assisted synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridin-3-amine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route based on specific research needs.

Performance Comparison of Key Synthesis Methods

The choice of synthetic strategy for this compound is often a trade-off between reaction yield, simplicity, and the availability of starting materials. Below is a summary of quantitative data for common synthesis routes.

Method Starting Materials Reaction Time Yield (%) Key Advantages Key Disadvantages
Modified Tiemann Reaction 2-Aminopyridine, Cyanogen bromide2-3 hours~75%High yield, readily available starting materials.Use of highly toxic cyanogen bromide.
Ugi-type Reaction 2-Aminopyridine, Aldehyde, Isocyanide24-48 hours60-85%High diversity potential, one-pot reaction.Longer reaction times, purification can be complex.
Metal-Catalyzed Cyclization 2-Halopyridine, Aminoacetonitrile12-24 hours50-70%Good substrate scope.Requires a metal catalyst, potentially higher cost.
Microwave-Assisted Synthesis 2-Aminopyridine, α-haloketone10-30 minutes80-95%Extremely fast, high yields.Requires specialized microwave reactor.

Experimental Protocols

Detailed methodologies for two common synthetic routes are provided below.

Method 1: Synthesis via a Modified Tiemann Reaction

This method involves the reaction of 2-aminopyridine with cyanogen bromide to form an intermediate, which then cyclizes to the desired product.

Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add a solution of cyanogen bromide (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction between 2-aminopyridine and an α-haloketone, followed by amination.

Protocol:

  • In a microwave-safe vessel, combine 2-aminopyridine (1.0 eq) and the appropriate α-haloketone (1.0 eq) in a minimal amount of a suitable solvent (e.g., DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for 10-30 minutes.

  • After cooling, the intermediate product is typically subjected to an amination step.

  • Purify the final product by recrystallization or column chromatography.

Visualizing Synthetic Workflows

The following diagrams illustrate key decision-making processes and experimental workflows in the synthesis of this compound.

Synthesis_Method_Selection start Select Synthesis Method priority Primary Consideration? start->priority yield_time High Yield & Speed? priority->yield_time Yield/Time diversity Structural Diversity? priority->diversity Diversity safety_cost Safety & Cost? priority->safety_cost Safety/Cost microwave Microwave-Assisted yield_time->microwave Yes tiemann Modified Tiemann yield_time->tiemann No ugi Ugi-type Reaction diversity->ugi Yes metal Metal-Catalyzed diversity->metal No safety_cost->tiemann Cost Focus safety_cost->metal Safety Focus

Caption: Decision tree for selecting a synthesis method.

General_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start_mats Starting Materials reaction_setup Reaction Setup start_mats->reaction_setup reagents Reagents & Solvents reagents->reaction_setup reaction_progress Monitor Progress (TLC) reaction_setup->reaction_progress workup Aqueous Workup reaction_progress->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is in a perpetual state of evolution, with novel scaffolds continuously emerging to challenge existing therapeutic agents. Among these, the imidazo[1,2-a]pyridine core has garnered significant attention as a privileged structure, yielding derivatives with potent and selective inhibitory activity against a range of clinically relevant kinases. This guide provides an objective comparison of the efficacy of Imidazo[1,2-a]pyridin-3-amine derivatives against other well-established kinase inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives against various kinases, juxtaposed with the performance of established kinase inhibitors. This direct comparison highlights the competitive potential of this novel class of compounds.

Table 1: Inhibition of FLT3 and its Mutants

CompoundTarget KinaseIC50 (nM)Assay Type / Context
Compound 24 (Imidazo[1,2-a]pyridine derivative) FLT3Comparable to GilteritinibCell-based (MOLM14)
FLT3-ITD/D835YMore balanced than GilteritinibCell-based (MOLM14-D835Y)
FLT3-ITD/F691LMore balanced than GilteritinibCell-based (MOLM14-F691L)
GilteritinibFLT3PotentCell-based (MOLM14)
FLT3-ITD/D835YPotentCell-based (MOLM14-D835Y)
FLT3-ITD/F691LLess potent due to resistanceCell-based (MOLM14-F691L)
QuizartinibFLT3PotentCell-based
Ling-5o (Imidazo[1,2-a]pyridine derivative)FLT3-ITD & mutantsSub-micromolarCell-based (MOLM14)

Data sourced from a study on novel Imidazo[1,2-a]pyridine-pyridine derivatives.[1]

Table 2: Inhibition of PI3K/mTOR Pathway

CompoundTarget KinaseIC50 (nM)Assay Type / Context
Compound 35 (Imidazo[1,2-a]pyridine derivative) PI3Kα150Enzymatic assay
Tertiary alcohol 18 (Imidazo[1,2-a]pyridine derivative) PI3Kα<100Cellular assay
mTORPotentCellular assay
Imidazo[1,2-a]pyridine-based dual inhibitor PI3Kα<100Enzyme and cellular assays
mTORPotentEnzyme and cellular assays

Data compiled from studies on Imidazo[1,2-a]pyridine derivatives as PI3K/mTOR inhibitors.[2]

Table 3: Inhibition of Various Other Kinases

CompoundTarget KinaseIC50 (µM)Cell Line
Compound 12 (3-aminoimidazo[1,2-α]pyridine) -4.15 ± 2.93HT-29 (colon cancer)
Compound 18 (3-aminoimidazo[1,2-α]pyridine) -10.11 ± 0.70HT-29 (colon cancer)
-14.39 ± 0.04B16F10 (melanoma)
Compound 14 (3-aminoimidazo[1,2-α]pyridine) -21.75 ± 0.81B16F10 (melanoma)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives c-KITNanomolar rangeImatinib-resistant tumor cells

Data from studies on the anticancer activities of 3-aminoimidazo[1,2-α]pyridine compounds and 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives and other inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates (white, opaque for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In each well of the microplate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Western Blotting for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of target kinases and their downstream effectors, confirming target engagement within the cell.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (both phosphorylated and total forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model Protocol (General)

Evaluating the efficacy of kinase inhibitors in a living organism is a critical step in preclinical development.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt P Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Inhibitor This compound Derivatives Inhibitor->FLT3 Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Viability Cell Viability Assay (IC50) Kinase_Assay->Cell_Viability Western_Blot Target Engagement (Western Blot) Cell_Viability->Western_Blot Xenograft Xenograft Model Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

References

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridin-3-amine Derivatives: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with many of its derivatives demonstrating significant potential as anticancer agents.[1] These nitrogen-based heterocyclic compounds have been shown to exhibit a wide range of biological activities, primarily attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration.[2][3] This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of various Imidazo[1,2-a]pyridin-3-amine compounds, supported by experimental data, to assist researchers and drug development professionals in this field.

In Vitro Anticancer Activity

The primary method for evaluating the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing potency.

Numerous studies have demonstrated that Imidazo[1,2-a]pyridine derivatives possess potent cytotoxic effects against a variety of cancer cell lines, including those from breast, melanoma, cervical, and colon cancers.[4][5] For instance, in a study investigating three novel compounds (IP-5, IP-6, and IP-7), IP-5 and IP-6 showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively.[6][7] Another derivative, compound 12b, was found to be potent against several cell lines with IC50 values of 11 µM in Hep-2 (laryngeal), 11 µM in MCF-7 (breast), and 11 µM in A375 (skin) cancer cells.[8] The data below summarizes the in vitro activity of selected this compound compounds.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Compound 6 A375Melanoma9.7[4][9]
WM115Melanoma<12[1]
HeLaCervical35.0[1][4]
Compound 12 A375Melanoma0.14[10]
HeLaCervical0.21[10]
Compound 12b Hep-2Laryngeal Carcinoma11[8]
HepG2Hepatocellular Carcinoma13[8]
MCF-7Breast Carcinoma11[8]
A375Skin Cancer11[8]
Compound 8c K-562Leukemia1.09[11]
Compound 12 (from a different study) HT-29Colon4.15 ± 2.93[5]
Compound 14 B16F10Melanoma21.75 ± 0.81[5]
IP-5 HCC1937Breast45[6][7]
IP-6 HCC1937Breast47.7[6][7]
IP-7 HCC1937Breast79.6[6][7]

In Vivo Anticancer Efficacy

While in vitro data is crucial for initial screening, in vivo studies using animal models are essential to evaluate the therapeutic potential of these compounds in a whole organism. These studies provide insights into pharmacokinetics, tolerability, and overall antitumor efficacy.

To date, in vivo data for this compound compounds is less extensive than in vitro data, but promising results have been reported. One notable study demonstrated that a thiazole-substituted imidazo[1,2-a]pyridine (Compound 12) significantly suppressed tumor growth in a mouse xenograft model.[10]

CompoundAnimal ModelCancer TypeDosingAntitumor ActivityReference
Compound 12 Mouse XenograftHeLa (Cervical)25 mg/kg (intraperitoneal)37% tumor growth suppression[10]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of Imidazo[1,2-a]pyridine compounds are often attributed to their inhibitory action on critical signaling pathways that regulate cell growth, proliferation, and survival.[2]

PI3K/Akt/mTOR Pathway Inhibition

A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[4][12][13] This pathway is frequently overactivated in human cancers, promoting cell proliferation and downregulating apoptosis.[12] Studies have shown that these compounds can reduce the levels of phosphorylated Akt (p-Akt) and p-mTOR, key activated proteins in this cascade.[4][9] This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis.[4][6][14] For example, compound 6 was shown to reduce levels of p-AKT and p-mTOR, which in turn increased the expression of cell cycle inhibitors p53 and p21.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine This compound Compounds Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine compounds.
Induction of Apoptosis and Cell Cycle Arrest

By inhibiting survival pathways, these compounds trigger programmed cell death, or apoptosis. This is often evidenced by an increase in the expression of pro-apoptotic proteins like BAX and active caspase-9, and a decrease in anti-apoptotic proteins like Bcl-2.[3][4] Furthermore, many derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[4] This is frequently associated with increased levels of tumor suppressor proteins p53 and p21.[4][7]

Experimental Protocols

The evaluation of these compounds relies on a set of standardized molecular and cellular biology techniques. A typical workflow involves initial screening for cytotoxicity followed by more detailed mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Cytotoxicity->Apoptosis Protein Protein Expression (Western Blot) Cytotoxicity->Protein Xenograft Tumor Xenograft Model (e.g., Mice) Protein->Xenograft Compound Compound Synthesis & Characterization Compound->Cytotoxicity

Caption: General experimental workflow for evaluating anticancer compounds.
Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48 hours).[4] The MTT reagent is added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of this product is measured, and the IC50 value is calculated.[9]

Apoptosis Quantification by Flow Cytometry

To quantify apoptosis, cells are treated with the compound and then stained with Annexin V and Propidium Iodide (PI).[4] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry.[4]

Cell Cycle Analysis

Treated cells are fixed and stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).[4] The DNA content of each cell is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates. After treatment with the compound, cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., p-Akt, p-mTOR, p53, caspases).[4][6] This provides direct evidence of the compound's effect on signaling pathways.

Tumor Xenograft Model

Human cancer cells are injected subcutaneously into immunocompromised mice.[10] Once tumors are established, mice are treated with the test compound (e.g., via intraperitoneal injection) or a vehicle control.[10] Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth in a living organism.[10]

Conclusion

This compound derivatives represent a promising class of anticancer compounds. Extensive in vitro data demonstrates their potent cytotoxicity against a broad range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. The primary mechanism of action involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical driver of cancer progression. This inhibition effectively induces cell cycle arrest and apoptosis. While in vivo data is still emerging, initial studies in animal models have shown significant tumor growth suppression, validating the therapeutic potential observed in vitro. Further research focusing on optimizing pharmacokinetic properties and conducting more comprehensive in vivo efficacy and toxicity studies will be crucial for advancing these promising compounds toward clinical applications.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including the well-known drugs Zolpidem, Alpidem, and Minodronic acid.[1] Their broad spectrum of biological activities, such as anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties, has made the development of efficient synthetic routes to this scaffold a significant focus of chemical research.[2]

This guide provides a comparative analysis of two primary strategies for synthesizing the imidazo[1,2-a]pyridine core: metal-free and metal-catalyzed methods. We will examine the performance of each approach, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific applications.

Metal-Free Synthesis: An Eco-Friendly Alternative

In recent years, significant efforts have been directed towards developing environmentally benign synthetic strategies, leading to a rise in metal-free approaches for imidazo[1,2-a]pyridine synthesis.[1] These methods often leverage readily available, inexpensive reagents and milder reaction conditions, reducing the ecological impact.[3][4]

Common metal-free strategies include:

  • Condensation with α-Halocarbonyl Compounds: A classical and straightforward method involves the reaction of 2-aminopyridines with α-halocarbonyl compounds. Catalyst-free versions of this reaction can be achieved by heating in solvents like DMF or ethanol.[1][3]

  • Iodine-Catalyzed Reactions: Molecular iodine can act as a simple and effective catalyst for the oxidative cyclization of 2-aminopyridines with various substrates, including ketones and nitroalkenes.[1][3]

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, can be efficiently promoted by metal-free Brønsted or Lewis acids.[3][5]

  • Elemental Sulfur-Promoted Annulation: An atom-economical approach utilizes elemental sulfur to initiate the oxidative annulation of 2-aminopyridines and aldehydes under metal- and base-free conditions.[6]

Metal-Catalyzed Synthesis: Efficiency and Versatility

Transition metal-catalyzed reactions remain a cornerstone for the synthesis of imidazo[1,2-a]pyridines due to their high efficiency, broad substrate scope, and functional group tolerance.[5][7] Copper and palladium are the most extensively used metals in these transformations.

Key metal-catalyzed strategies include:

  • Copper-Catalyzed Reactions: Copper catalysts, such as CuI, CuBr, and Cu(OAc)₂, are widely employed in three-component domino reactions involving 2-aminopyridines, aldehydes, and terminal alkynes or nitroolefins.[8][9][10] These reactions often proceed via oxidative cyclization, with air frequently serving as a green oxidant.[9] Heterogeneous catalysts like copper silicate have also been developed for easier recovery and reuse.[2]

  • Palladium-Catalyzed Reactions: Palladium catalysts are particularly useful for constructing highly substituted imidazo[1,2-a]pyridines through cross-coupling reactions. For instance, microwave-assisted one-pot procedures involving cyclization followed by Suzuki coupling can efficiently generate polysubstituted products.[11]

Performance Comparison: Metal-Free vs. Metal-Catalyzed

The choice between a metal-free and a metal-catalyzed approach depends on factors such as desired product complexity, cost, environmental considerations, and required reaction efficiency. The following table summarizes the quantitative performance of representative methods.

ParameterMetal-Free Synthesis (I₂-catalyzed)Metal-Free Synthesis (Catalyst-Free)Copper-Catalyzed Synthesis (CuBr)Palladium-Catalyzed Synthesis (Suzuki Coupling)
Reactants 2-Aminopyridine, Acetophenone2-Aminopyridine, Phenacyl Bromide2-Aminopyridine, Nitroolefin2-Amino-5-halogenopyridine, 2-Halogenocarbonyl, Boronic Acid
Yield Up to 90%High to Quantitative[12]Up to 90%[9]Good yields[11]
Reaction Time 3 - 12 hoursMinutes to hours[3][12]12 hours[9]Varies (Microwave-assisted)[11]
Temperature 80 - 120 °CRoom Temperature to Reflux[1][3]80 °C[9]Varies (Microwave heating)[11]
Catalyst/Promoter Molecular Iodine (I₂)Base (e.g., K₂CO₃) or Solvent only[3]CuBr (10 mol%)[9]Palladium catalyst[11]
Key Advantages Inexpensive catalyst, simple procedure.[1]Avoids metal contamination, mild conditions.[12]High efficiency, good functional group tolerance, uses air as oxidant.[9][10]Access to highly substituted, complex derivatives.[11]
Limitations May require higher temperatures, potential for halogenated byproducts.Can require high boiling point solvents or longer reaction times for less reactive substrates.[3]Potential for metal contamination in the final product, requires catalyst removal.Expensive catalyst, requires inert atmosphere, potential for metal contamination.

Experimental Protocols

Protocol 1: Metal-Free Synthesis via Condensation

This protocol describes a catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.[3]

Materials:

  • 2-Aminopyridine (1 mmol)

  • 2-Bromoacetophenone (1 mmol)

  • Dimethylformamide (DMF) or Ethanol (5 mL)

  • Potassium carbonate (1.2 mmol, optional)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and 2-bromoacetophenone (1 mmol) in DMF (5 mL).

  • If a base is used, add potassium carbonate (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Copper-Catalyzed Synthesis

This protocol outlines a copper-catalyzed one-pot synthesis of 3-phenyl-2-methylimidazo[1,2-a]pyridine from 2-aminopyridine and a nitroolefin using air as the oxidant.[9]

Materials:

  • 2-Aminopyridine (1.2 mmol)

  • (E)-1-phenyl-2-nitroprop-1-ene (1 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminopyridine (1.2 mmol), (E)-1-phenyl-2-nitroprop-1-ene (1 mmol), and CuBr (0.1 mmol).

  • Add DMF (2 mL) to the tube.

  • Stir the reaction mixture at 80 °C under an air atmosphere for 12 hours.

  • After completion (monitored by TLC), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general logic and workflow for the synthesis of imidazo[1,2-a]pyridines.

G cluster_0 Metal-Free Synthesis cluster_1 Metal-Catalyzed Synthesis 2-Aminopyridine_MF 2-Aminopyridine Reaction_MF Condensation / Cyclization (Heat, I₂, or Acid) 2-Aminopyridine_MF->Reaction_MF Substrate_MF α-Haloketone or Aldehyde/Isocyanide Substrate_MF->Reaction_MF Product_MF Imidazo[1,2-a]pyridine Reaction_MF->Product_MF 2-Aminopyridine_MC 2-Aminopyridine Reaction_MC Oxidative Cyclization or Cross-Coupling 2-Aminopyridine_MC->Reaction_MC Substrate_MC Alkyne, Nitroolefin, or Halocarbonyl Substrate_MC->Reaction_MC Catalyst Cu or Pd Catalyst Catalyst->Reaction_MC Product_MC Imidazo[1,2-a]pyridine Reaction_MC->Product_MC

Caption: General synthetic pathways for imidazo[1,2-a]pyridines.

G A Reactant & Catalyst Preparation B Reaction Setup (Solvent, Temp, Atmosphere) A->B Step 1 C Reaction Monitoring (TLC, LC-MS) B->C Step 2 D Work-up (Quenching, Extraction) C->D Step 3 E Purification (Chromatography, Recrystallization) D->E Step 4 F Product Characterization (NMR, MS) E->F Step 5

Caption: Standard experimental workflow for synthesis and analysis.

Conclusion

Both metal-free and metal-catalyzed methods offer effective routes to the valuable imidazo[1,2-a]pyridine scaffold.

  • Metal-free approaches are advantageous for their operational simplicity, lower cost, and reduced environmental footprint, making them suitable for large-scale synthesis where metal contamination is a critical concern.[12]

  • Metal-catalyzed syntheses provide superior efficiency, versatility, and access to a broader range of complex, highly functionalized derivatives that may be difficult to obtain otherwise.[7][11]

The selection of a synthetic strategy should be guided by the specific target molecule, desired scale, economic constraints, and environmental considerations. As synthetic methodology continues to advance, the development of even more efficient, sustainable, and versatile protocols for imidazo[1,2-a]pyridine synthesis is anticipated.

References

Validating the Mechanism of Action for Bioactive Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioactive imidazo[1,2-a]pyridine derivatives with other alternatives, supported by experimental data, to validate their mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.

Introduction to Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Their therapeutic potential often stems from their ability to modulate key signaling pathways implicated in various diseases.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

A primary mechanism of action for many bioactive imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Aberrant activation of this pathway is frequently observed in various cancers.[7] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.[8][9][10][11][12]

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in tumor growth and metastasis.[13] Novel imidazo[1,2-a]pyridine derivatives have been identified as potent and selective c-Met inhibitors.[14][15][16][17]

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is linked to the development of various cancers.[18] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[19]

STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are key regulators of inflammation and immunity, and their dysregulation can contribute to cancer development and progression. Some imidazo[1,2-a]pyridine derivatives, sometimes in combination with other agents like curcumin, have demonstrated anti-inflammatory effects by modulating this pathway.[3][20]

Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been reported to inhibit other kinases such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K inhibits ImidazoPyridine->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Comparative Performance Data

The following tables summarize the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against key kinases and cancer cell lines, with a comparison to established inhibitors where available.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundRef. IC50 (nM)
Compound 12 PI3Kα2.8Wortmannin2.2
Compound 35 PI3Kα150--
Compound 22e c-Met3.9Crizotinib11
Compound 31 c-Met12.8--
15a PI3Kα2Gedatolisib0.4
15a mTOR15Gedatolisib1.6

Data compiled from multiple sources.[9][10][11][14][15]

Table 2: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundRef. IC50 (µM)
Compound 12 A375Melanoma0.14Vemurafenib0.03
Compound 12 HeLaCervical Cancer0.21Paclitaxel0.003
Compound 22e EBC-1Lung Cancer0.045Crizotinib0.02
13k HCC827Lung Cancer0.09Gefitinib0.015
Compound 35 T47DBreast Cancer0.5Alpelisib0.12

Data compiled from multiple sources.[7][9][10][14]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of imidazo[1,2-a]pyridine derivatives, a series of in vitro assays are typically employed. The following flowchart outlines a general experimental workflow.

Experimental_Workflow Start Hypothesized Mechanism of Action KinaseAssay In Vitro Kinase Assay (e.g., PI3K, c-Met) Start->KinaseAssay CellViability Cell Viability/Proliferation Assay (e.g., MTT) Start->CellViability WesternBlot Western Blot Analysis (Phospho-protein levels) KinaseAssay->WesternBlot CellViability->WesternBlot ReporterAssay Reporter Gene Assay (e.g., Wnt/β-catenin) WesternBlot->ReporterAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) WesternBlot->ApoptosisAssay DataAnalysis Data Analysis & Interpretation ReporterAssay->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Validation of Mechanism of Action DataAnalysis->Conclusion

Experimental Workflow for Validation

Below are detailed methodologies for key experiments cited in the validation of imidazo[1,2-a]pyridine derivatives' mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[22]

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative or a reference compound for the desired duration (e.g., 72 hours).[22]

    • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[22]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[19][22]

    • Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

    • Incubate for 15 minutes with shaking.[22]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol for p-Akt and p-mTOR:

    • Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR overnight at 4°C.[23][24]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using an imaging system.[25]

Wnt/β-catenin Luciferase Reporter Assay

This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase gene.[20][26] Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[18]

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) in a 96-well plate.

    • After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) and various concentrations of the imidazo[1,2-a]pyridine derivative for 16-24 hours.[26]

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[26]

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[26]

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a promising class of bioactive compounds with diverse mechanisms of action, primarily centered on the inhibition of key signaling pathways involved in cell growth, proliferation, and inflammation. The experimental data presented in this guide, along with the detailed protocols, provide a framework for validating their therapeutic potential. Comparative analysis with existing inhibitors highlights their potency and potential for further development as novel therapeutic agents. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to advance them into clinical trials.

References

Unveiling the Selectivity of Imidazo[1,2-a]pyridin-3-amine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of Imidazo[1,2-a]pyridin-3-amine-based compounds, a promising scaffold in kinase inhibitor discovery. We present quantitative data on their selectivity, detailed experimental protocols for assessing cross-reactivity, and visualizations of relevant signaling pathways to offer a comprehensive resource for drug development endeavors.

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting a variety of protein kinases.[1] These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. This guide delves into the cross-reactivity profiles of several this compound-based compounds, highlighting their potency and selectivity against key kinase targets such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, FMS-like Tyrosine Kinase 3 (FLT3), and c-KIT.

Comparative Kinase Selectivity Profiles

The following tables summarize the in vitro kinase inhibitory activity (IC50) of representative Imidazo[1,2-a]pyridine-based compounds against a panel of kinases. This data, compiled from various studies, allows for a comparative assessment of their selectivity. It is important to note that assay conditions may vary between studies, and direct comparison should be made with caution.

Compound Primary Target(s) CDK2 IC50 (nM) CDK9 IC50 (nM) Selectivity (CDK2 vs CDK9) Reference
Compound 1 (LB-1) CDK9>10,0009.22>1084-fold
AZD5438 (Reference) Pan-CDK6200.3-fold

Table 1: Selectivity of an Imidazo[1,2-a]pyridine-based CDK9 Inhibitor. This table highlights the remarkable selectivity of compound LB-1 for CDK9 over the closely related CDK2, a desirable feature for minimizing off-target effects.

Compound Primary Target(s) Aurora A IC50 (nM) Aurora B IC50 (nM) FLT3 IC50 (nM) Selectivity (Aurora A vs B) Reference
Compound 2 (27e) Aurora/FLT338486.20.79-fold[2][3]
Compound 3 (28c) Aurora A6712,710162190-fold[4][5]

Table 2: Cross-reactivity of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors. Compound 27e demonstrates dual inhibitory activity against Aurora kinases and FLT3, while compound 28c exhibits high selectivity for Aurora A over Aurora B.[2][3][4][5]

Compound Primary Target(s) FLT3 IC50 (nM) FLT3-ITD IC50 (nM) c-KIT IC50 (nM) Selectivity (FLT3 vs c-KIT) Reference
Compound 4 (Ling-5o) FLT3-160 (cellular GI50)--[6]
Compound 5 (24) FLT3-Potent (cellular)-Not cytotoxic to K562 (BCR-ABL)[7][8]
Compound 6 c-KITSelective vs FLT3-Nanomolar rangeSelective[9]

Table 3: Selectivity of Imidazo[1,2-a]pyridine-based FLT3 and c-KIT Inhibitors. This table showcases compounds with potent activity against wild-type and mutant FLT3, as well as c-KIT, with varying degrees of selectivity.[6][7][8][9]

Experimental Protocols for Cross-Reactivity Profiling

Accurate assessment of kinase inhibitor selectivity is crucial. A variety of in vitro and cellular assays are employed to determine the cross-reactivity profile of a compound. Below are detailed methodologies for key experiments.

In Vitro Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

a) Radiometric Assay (e.g., [³³P]-ATP Filter Binding Assay):

  • Principle: This traditional "gold standard" assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate (peptide or protein).[10]

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate, and assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Initiate the reaction by adding [γ-³³P]ATP and MgCl₂.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which binds the phosphorylated substrate.

    • Wash the filters to remove unincorporated [γ-³³P]ATP.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

b) Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This fluorescence-based assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when brought into proximity by a binding event.[11][12]

  • Procedure:

    • In a microplate well, combine the kinase, a biotinylated substrate, and the test compound.

    • Start the kinase reaction by adding ATP.

    • After incubation, stop the reaction by adding a detection mixture containing a Europium-labeled anti-phospho-antibody and streptavidin-XL665.

    • If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the streptavidin-bound XL665 acceptor into close proximity, resulting in a FRET signal.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

    • The ratio of the two emission signals is used to calculate the percentage of inhibition and the IC50 value.

c) Mobility-Shift Assay (e.g., Caliper LabChip):

  • Principle: This assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobility in a microfluidic chip.[13][14]

  • Procedure:

    • Perform the kinase reaction in a microplate with the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.

    • After incubation, stop the reaction.

    • The microfluidic system aspirates a small sample from each well onto a chip.

    • An electric field is applied, and the charged substrate and product are separated.

    • A laser excites the fluorescent label, and detectors measure the amount of phosphorylated and non-phosphorylated substrate.

    • The ratio of product to the sum of product and substrate is used to determine the percentage of conversion and, subsequently, the kinase inhibition and IC50 value.

Cellular Assays

Cellular assays are essential to confirm that a compound can inhibit its target kinase within a physiological context.

a) Western Blotting for Phospho-Substrate Levels:

  • Principle: This technique measures the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor.[15][16]

  • Procedure:

    • Culture the appropriate cell line (e.g., cancer cells known to have activated the kinase of interest).

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Chemical Proteomics (Kinome Profiling)

This powerful approach provides a broad, unbiased assessment of a compound's selectivity across a large portion of the kinome.

a) Kinobeads/Multiplexed Inhibitor Beads (MIBs) Pulldown Assay:

  • Principle: This method uses beads functionalized with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. The binding of a test compound to its target kinases in a cell lysate will prevent those kinases from binding to the beads.[5][17]

  • Procedure:

    • Prepare a cell lysate from the relevant cell line or tissue.

    • Incubate the lysate with different concentrations of the test compound or a vehicle control (e.g., DMSO).

    • Add the kinobeads to the lysate and incubate to allow the kinases to bind.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by quantitative mass spectrometry (e.g., LC-MS/MS).

    • By comparing the abundance of each kinase in the compound-treated samples to the control, a comprehensive profile of the compound's targets and their relative affinities can be generated.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of cellular signaling and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate key kinase signaling pathways targeted by Imidazo[1,2-a]pyridine-based compounds and a general workflow for kinase inhibitor profiling.

experimental_workflow cluster_screening Primary Screening cluster_profiling Selectivity Profiling cluster_optimization Lead Optimization compound_library Compound Library (Imidazo[1,2-a]pyridines) primary_assay In Vitro Kinase Assay (e.g., HTRF, Mobility Shift) compound_library->primary_assay hit_identification Hit Identification (Potency Assessment) primary_assay->hit_identification kinome_scan Broad Kinase Panel (e.g., >400 kinases) hit_identification->kinome_scan cellular_assays Cellular Target Engagement (Western Blot) hit_identification->cellular_assays off_target_id Off-Target Identification kinome_scan->off_target_id cellular_assays->off_target_id sar_analysis Structure-Activity Relationship (SAR) off_target_id->sar_analysis adme_tox ADME/Tox Profiling sar_analysis->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Figure 1: General workflow for kinase inhibitor profiling.

cdk_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD_CDK46 Cyclin D / CDK4/6 receptor->cyclinD_CDK46 activates Rb Rb cyclinD_CDK46->Rb phosphorylates cyclinD_CDK46->Rb releases E2F E2F Rb->E2F inhibits cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 promotes transcription cyclinE_CDK2->Rb phosphorylates S_phase S-Phase Entry (DNA Replication) cyclinE_CDK2->S_phase promotes p16 p16 (INK4a) p16->cyclinD_CDK46 inhibits inhibitor Imidazo[1,2-a]pyridine CDK Inhibitor inhibitor->cyclinD_CDK46 inhibits inhibitor->cyclinE_CDK2 inhibits

Figure 2: Simplified CDK signaling pathway in cell cycle progression.

aurora_pathway aurora_A Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_A->centrosome aurora_B Aurora B chromosome Chromosome Condensation & Segregation aurora_B->chromosome cytokinesis Cytokinesis aurora_B->cytokinesis mitosis Proper Mitotic Progression centrosome->mitosis chromosome->mitosis cytokinesis->mitosis inhibitor Imidazo[1,2-a]pyridine Aurora Inhibitor inhibitor->aurora_A inhibits inhibitor->aurora_B inhibits

Figure 3: Role of Aurora kinases in mitosis.

flt3_pathway FLT3_ligand FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3_ligand->FLT3_receptor activates RAS_MAPK RAS/MAPK Pathway FLT3_receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_receptor->PI3K_AKT STAT5 STAT5 Pathway FLT3_receptor->STAT5 FLT3_ITD FLT3-ITD Mutation FLT3_ITD->FLT3_receptor constitutively activates proliferation Cell Proliferation & Survival RAS_MAPK->proliferation PI3K_AKT->proliferation STAT5->proliferation inhibitor Imidazo[1,2-a]pyridine FLT3 Inhibitor inhibitor->FLT3_receptor inhibits

Figure 4: FLT3 signaling pathway in acute myeloid leukemia (AML).

ckit_pathway SCF Stem Cell Factor (SCF) cKIT_receptor c-KIT Receptor SCF->cKIT_receptor activates RAS_ERK RAS/ERK Pathway cKIT_receptor->RAS_ERK PI3K_AKT PI3K/AKT Pathway cKIT_receptor->PI3K_AKT JAK_STAT JAK/STAT Pathway cKIT_receptor->JAK_STAT cKIT_mutation c-KIT Mutation (e.g., in GIST) cKIT_mutation->cKIT_receptor constitutively activates cell_response Proliferation, Survival, Differentiation RAS_ERK->cell_response PI3K_AKT->cell_response JAK_STAT->cell_response inhibitor Imidazo[1,2-a]pyridine c-KIT Inhibitor inhibitor->cKIT_receptor inhibits

Figure 5: c-KIT signaling pathway in normal and pathological conditions.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrates that modifications to this core structure can yield compounds with distinct selectivity profiles, ranging from highly selective single-target inhibitors to rationally designed multi-targeted agents. A thorough understanding of a compound's cross-reactivity, achieved through a combination of in vitro biochemical assays, cellular target validation, and broad kinome profiling, is essential for its successful translation into a clinical candidate. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of kinase drug discovery, aiding in the design and evaluation of the next generation of Imidazo[1,2-a]pyridine-based therapeutics.

References

Benchmarking Novel Imidazo[1,2-a]pyridine Analogs Against Zolpidem and Alpidem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold remains a cornerstone in the development of modulators for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Zolpidem and Alpidem are well-established members of this class, known for their sedative-hypnotic and anxiolytic properties, respectively, which are mediated by their selective interaction with specific GABA-A receptor subtypes. This guide provides a comparative benchmark of Zolpidem and Alpidem, offering a framework for the evaluation of new imidazo[1,2-a]pyridine analogs. The data presented herein, including binding affinities, functional potencies, and in vivo effects, are crucial for identifying next-generation compounds with improved therapeutic profiles.

Data Presentation

Table 1: Comparative Binding Affinities of Zolpidem and Alpidem for GABAA Receptor α-Subtypes

The binding affinity of a compound for different receptor subtypes is a key determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. Zolpidem and Alpidem are known for their preference for the α1-subunit of the GABA-A receptor.[1]

CompoundGABAA Receptor SubtypeBinding Affinity (Ki in nM)Reference
Zolpidem α1 (α1β2γ2, α1β3γ2)20[2]
α1 (wild type)13[2]
α2 (α2β1γ2)400[2]
α3 (α3β1γ2)400[2]
α5 (α5β3γ2, α5β2γ2)≥ 5000[2]
Alpidem α1High Affinity (α1-selective)[1]
α2Lower Affinity[1]
α3Lower Affinity[1]
α5Negligible Affinity[1]

Note: While Alpidem is consistently reported as being selective for the α1-subunit of the GABAA receptor, specific Ki values across all α-subtypes are not as readily available in the cited literature. Its binding profile is considered to be similar to that of Zolpidem, with a pronounced preference for the α1-subunit.[1]

Table 2: Functional Potency of Zolpidem and Alpidem at γ-Subunit Containing GABAA Receptors

The functional potency of a compound is its ability to elicit a biological response. For GABA-A receptor modulators, this is often measured as the half-maximal effective concentration (EC50) in electrophysiological assays. The following data were obtained from studies on concatenated γ1, γ2, and γ3 pentameric GABA-A receptors expressed in Xenopus oocytes.[3]

CompoundGABAA Receptor SubtypeEC50 (nM)Emax (% of GABA EC10)Reference
Zolpidem α1β3γ2230475-550%[3][4]
α1β3γ1No robust efficacy~15% at 10 µM[3][4]
α1β3γ3No robust efficacy~125% at 10 µM[3][4]
Alpidem α1β3γ2500475-550%[3][4]
α1β3γ1No robust efficacy~40% at 10 µM[3][4]
α1β3γ3No robust efficacy~125% at 10 µM[3][4]
Table 3: In Vivo Sedative-Hypnotic Activity

The sedative-hypnotic effects of new compounds are often evaluated in rodent models. Key parameters include the dose required to induce a loss of righting reflex, a measure of hypnotic effect, and the reduction in locomotor activity, which indicates sedation.

CompoundAnimal ModelTestEffective Dose (ED50 or effective dose)Reference
Zolpidem MiceLoss of Righting ReflexED50: 16.21 mg/kg (normoxic)[5]
MiceLocomotor ActivityStrong sedative effect at 10 mg/kg[6]
MicePentylenetetrazole (PTZ)-induced seizuresEnhancement of seizure threshold at 10 mg/kg[6]

Note: The effective doses can vary depending on the specific experimental conditions and the strain of the animal used.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

1. Membrane Preparation:

  • Rat or mouse brains are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).

  • The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 140,000 x g) to pellet the membranes.

  • The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl) through repeated resuspension and centrifugation to remove endogenous GABA.

  • The final membrane pellet is resuspended in the binding buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a radioligand (e.g., [3H]flumazenil for the benzodiazepine site), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).

  • The plate is incubated to allow the binding to reach equilibrium.

3. Termination and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of compounds on specific GABA-A receptor subtypes expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are harvested from female Xenopus laevis frogs.

  • cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.

  • The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

  • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

  • The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

3. Drug Application and Data Acquisition:

  • GABA is applied to the oocyte to elicit a baseline current response.

  • The test compound is co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.

  • The current responses are amplified, filtered, and digitized for analysis.

4. Data Analysis:

  • The potentiation of the GABA-evoked current by the test compound is measured.

  • Concentration-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are calculated.

In Vivo Assessment of Sedative-Hypnotic Effects: The Righting Reflex in Mice

This is a common behavioral test to assess the hypnotic properties of a compound.

1. Animal Preparation:

  • Mice are habituated to the testing environment.

  • The test compound is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group is also included.

2. Assessment of Righting Reflex:

  • At specific time points after drug administration, each mouse is placed on its back.

  • The time it takes for the mouse to right itself (i.e., return to a normal upright posture) is recorded.

  • The loss of the righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 30 seconds).

3. Data Analysis:

  • The number of mice in each group that lose the righting reflex is recorded.

  • The latency to the loss of the righting reflex and the duration of the loss of the righting reflex are measured.

  • The dose of the compound that causes 50% of the mice to lose their righting reflex (hypnotic ED50) can be calculated.[5]

Mandatory Visualization

Caption: GABAA Receptor Signaling Pathway Modulation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki at GABAA subtypes) Electrophysiology Electrophysiology (Determine EC50 and Emax) Binding_Assay->Electrophysiology Functional Characterization PK_PD Pharmacokinetics & Pharmacodynamics Electrophysiology->PK_PD Candidate Selection Behavioral_Models Behavioral Models (e.g., Righting Reflex, Locomotor Activity) PK_PD->Behavioral_Models Efficacy Testing Toxicity Toxicology Studies Behavioral_Models->Toxicity Safety Assessment Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Data for Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling Final Candidate Compound_Synthesis New Imidazo[1,2-a]pyridine Analog Synthesis Compound_Synthesis->Binding_Assay Screening

Caption: Experimental Workflow for Benchmarking.

References

Unambiguous Molecular Structure: A Comparative Guide to the Validation of Imidazo[1,2-a]pyridin-3-amine Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the development of pharmacologically active compounds such as Imidazo[1,2-a]pyridin-3-amine derivatives, this structural certainty underpins rational drug design and ensures reproducibility. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural validation, comparing it with other common analytical techniques and providing the foundational data and protocols for its application.

The Imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have been extensively investigated as potent inhibitors of key cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][4][5][6] Given that subtle changes in molecular geometry can drastically alter binding affinity and biological activity, unambiguous structural confirmation is paramount.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing a precise and detailed three-dimensional map of atomic arrangements, bond lengths, and bond angles within a crystalline solid.[7][8][9] This guide will demonstrate the power of this technique and compare its outputs with those from computational and other spectroscopic methods.

Comparative Analysis: The Crystallographic Advantage

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating molecular structure in solution, and computational methods like Density Functional Theory (DFT) provide theoretical models, X-ray crystallography offers an unparalleled level of precision regarding the solid-state conformation.[2] It definitively resolves stereochemistry, conformational isomers, and intermolecular interactions within the crystal lattice.

To illustrate this, the table below presents a comparison of selected geometric parameters for an Imidazo[1,2-a]pyridine derivative, as determined by single-crystal X-ray diffraction and calculated by DFT methods. The data is based on the structure of 6-chloro-2-phenylthis compound functionalized as a Schiff base.[10]

ParameterBond/AngleX-ray Crystallography ValueDFT Calculation Value
Bond Lengths (Å)
N1—C11.391(1)1.385
C6—Cl11.735(1)1.751
N2—C21.368(1)1.372
Bond Angles (°)
C2—N1—C1108.2(1)108.5
N1—C2—N2112.5(1)112.1
C5—C6—Cl1119.5(1)119.3
Table 1: Comparison of selected experimental bond lengths and angles from X-ray crystallography with theoretical values from DFT calculations for a 6-chloro-2-phenylimidazo[1,2-a]pyridine-based Schiff base. Data sourced from reference[10].

The close agreement between the experimental X-ray data and the theoretical DFT calculations validates the computational model. However, the crystallographic data is the empirical proof, providing the definitive, real-world structure without theoretical assumption.

Experimental Protocols

Achieving a high-quality crystal structure is dependent on a meticulous experimental workflow, from crystal growth to data refinement.

Synthesis and Crystallization of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] A common route to the 3-amino derivative involves nitrosation at the C-3 position followed by reduction.[10]

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are most often obtained through slow evaporation or vapor diffusion methods.

  • Solvent Selection: Dissolve the purified this compound product in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/dichloromethane, ethanol, acetone) in which the compound is soluble.[10]

  • Slow Evaporation: Filter the solution to remove any particulate matter. Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Vapor Diffusion: Alternatively, place the vial of dissolved product inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the product solution will gradually reduce solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (clear, well-defined shape, typically 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following outlines the typical procedure for determining a small molecule crystal structure.[11]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibration. X-rays (commonly from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • An initial electron density map is generated, and atoms are fitted into the density. This process solves the "phase problem."

    • The structural model is then refined, a process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Visualizing Workflows and Biological Context

To clarify these processes and the compound's relevance, the following diagrams were generated using the Graphviz DOT language.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction & Analysis Syn Synthesis of this compound Pur Purification (e.g., Column Chromatography) Syn->Pur Dissolve Dissolve in Suitable Solvent Pur->Dissolve Evap Slow Evaporation / Vapor Diffusion Dissolve->Evap Harvest Harvest Single Crystal Evap->Harvest Mount Mount Crystal on Goniometer Harvest->Mount Collect Data Collection (Diffractometer) Mount->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Structure Refinement Solve->Refine Validate Final Structure Validation Refine->Validate Final Final Validate->Final Validated 3D Structure

Structural Validation Workflow

Imidazo[1,2-a]pyridine derivatives often function by inhibiting kinase signaling pathways critical for cancer cell survival and proliferation.[3][5] The PI3K/Akt/mTOR pathway is a primary target.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/Akt/mTOR Inhibition

Conclusion

For the structural validation of this compound products, single-crystal X-ray crystallography provides the most definitive and high-resolution data. It serves as the ultimate benchmark against which computational and other spectroscopic methods can be validated. For drug development professionals, relying on this technique is a critical step to ensure a complete and accurate understanding of the molecular architecture, which is essential for advancing a compound through the development pipeline.

References

Comparative Docking Studies of Imidazo[1,2-a]pyridine Analogs in Target Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of various imidazo[1,2-a]pyridine analogs against a range of therapeutically relevant protein targets. The data presented is compiled from recent scientific literature and aims to offer an objective overview supported by experimental data to aid in drug discovery and development efforts.

Data Presentation: Comparative Docking Scores

The following tables summarize the docking scores of various imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine analogs against key protein targets implicated in cancer and microbial infections. Lower docking scores typically indicate a higher predicted binding affinity.

Table 1: Anticancer Targets - Docking Performance of Imidazo[1,2-a]pyridine Analogs

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid ResiduesReference
Compound C Oxidoreductase4XO7-9.207His222, Tyr216, Lys270[1][2]
HB1 Leukotriene A4 Hydrolase (LTA4H)3U9W-9.955Asn1291, Lys1565[3][4]
HB2 Leukotriene A4 Hydrolase (LTA4H)3U9W-9.671Gly1269, Asp1375, Gly1268, Asn1291[3][4]
HB3 Leukotriene A4 Hydrolase (LTA4H)3U9W-9.413Gln1136, Glu1271, Asn1291[3][4]
HB4 Leukotriene A4 Hydrolase (LTA4H)3U9W-9.635Tyr1383, Asn1291, Glu1271[3][4]
HB5 Leukotriene A4 Hydrolase (LTA4H)3U9W-9.517Asn1291, Lys1565[3][4]
HB6 Leukotriene A4 Hydrolase (LTA4H)3U9W-9.621Glu1501, Lys1565, Tyr1267, Arg[3][4]
HB7 Leukotriene A4 Hydrolase (LTA4H)3U9W-11.237Asn1500, Tyr1267, His1295[3][4]
HB9 Leukotriene A4 Hydrolase (LTA4H)3U9W-10.697Not specified[3][4]
HB10 Leukotriene A4 Hydrolase (LTA4H)3U9W-10.072Not specified[3][4]
Compound 6a Microtubule Affinity Regulating Kinase 4 (MARK4)Not Specified-8.1 to -10.4Not specified[5]
Compound 6h Microtubule Affinity Regulating Kinase 4 (MARK4)Not Specified-8.1 to -10.4Not specified[5]

Table 2: Antimicrobial Targets - Docking Performance of Imidazo[1,2-a]pyrimidine Analogs

Compound IDTarget OrganismTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid ResiduesReference
3g Bacillus subtilisNot Specified2RHL-5.205THR109, MET105[6][7]
3j Bacillus cereusNot Specified3DUWNot SpecifiedNot Specified[7]
3k Staphylococcus aureusNot Specified4URMNot SpecifiedNot Specified[7]
3k Escherichia coliNot Specified3FV5Not SpecifiedNot Specified[7]
3j Micrococcus luteusNot Specified3AQCNot SpecifiedNot Specified[7]
3k Candida albicansNot Specified3Q70Not SpecifiedNot Specified[7]
4b Bacterial GyrBNot Specified-10.4Not Specified[8][9]
4e Bacterial GyrBNot SpecifiedNot SpecifiedNot Specified[8][9]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a general workflow for molecular docking studies, synthesized from various reported methodologies for imidazo[1,2-a]pyridine analogs. Specific parameters may vary between studies.

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed.

  • Polar hydrogen atoms are added to the protein structure.

  • Partial charges (e.g., Gasteiger charges) are computed and assigned to the protein atoms.

  • The protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (Imidazo[1,2-a]pyridine Analogs):

  • The two-dimensional structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • The ligand structures are energetically minimized using a suitable force field (e.g., MMFF94).

  • Partial charges are calculated and assigned to the ligand atoms.

  • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • The final ligand structures are saved in the appropriate format (e.g., PDBQT).

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein.

  • The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Grid parameter files are generated, which contain information about the properties of the active site.

4. Molecular Docking Simulation:

  • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

  • Multiple docking runs are typically performed to ensure robust sampling.

  • The docking software calculates the binding energy (docking score) for each generated pose.

5. Analysis of Docking Results:

  • The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).

  • The pose with the lowest binding energy from the most populated cluster is often considered the most probable binding mode.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, Assign Charges) docking_run Molecular Docking (Conformational Search, Scoring) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis (Clustering, Binding Energy) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

A generalized workflow for molecular docking studies.

oxidoreductase_pathway cluster_upstream Upstream Regulation cluster_core Core Signaling cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Oxidoreductase Oxidoreductase (e.g., NQO1) ER->Oxidoreductase PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK ROS Reactive Oxygen Species (ROS) Oxidoreductase->ROS Regulation ROS->PI3K_Akt Activation ROS->MAPK Activation Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis

Simplified signaling pathway of oxidoreductase in breast cancer.

References

Assessing the Therapeutic Index of Imidazo[1,2-a]pyridin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and antimicrobial effects. A critical parameter in the development of new therapeutic agents is the therapeutic index (TI), which quantifies the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. In in vitro studies, this is often represented by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration against a target, such as cancer cells. This guide provides a comparative analysis of the therapeutic index of various Imidazo[1,2-a]pyridin-3-amine derivatives based on recently published experimental data.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of several this compound derivatives against various cancer cell lines and their corresponding cytotoxicity against normal cell lines. The Selectivity Index (SI) has been calculated to provide a measure of their in vitro therapeutic window. A higher SI value indicates greater selectivity for cancer cells over normal cells.

Compound IDTherapeutic Target/Cancer Cell LineEfficacy (IC50 in µM)Normal Cell LineCytotoxicity (IC50 in µM)Selectivity Index (SI)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93MEF40.54 ± 4.349.77[1]
MCF-7 (Breast)30.88 ± 14.44MEF40.54 ± 4.341.31[1]
B16F10 (Melanoma)64.81 ± 15.78MEF40.54 ± 4.340.63[1]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81MEF> 50> 2.30[1]
HT-29 (Colon)44.45 ± 0.15MEF> 50> 1.12[1]
Compound 3d MDA-MB-231 (Breast)35.9HUVEC71.42.0[2]
MCF-7 (Breast)43.4HUVEC71.41.6[2]
Compound 4d MDA-MB-231 (Breast)35.1HUVEC57.01.6[2]
MCF-7 (Breast)39.0HUVEC57.01.5[2]
IP-5 HCC1937 (Breast)45---[3][4][5]
IP-6 HCC1937 (Breast)47.7---[3][4][5]
IP-7 HCC1937 (Breast)79.6---[3][4][5]
Compound 24 M. tuberculosis (MIC90)6.08CHO-K1216.7235.6[6]

Note: A higher Selectivity Index (SI) indicates a more favorable therapeutic window.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

    • Following treatment, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a few hours to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][4][5]

b) Sulforhodamine B (SRB) Assay

This is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cells are seeded in 96-well plates and treated with the test compounds.

    • After the incubation period, the cells are fixed with trichloroacetic acid.

    • The fixed cells are washed and then stained with SRB solution.

    • Unbound dye is removed by washing.

    • The bound dye is solubilized with a basic solution (e.g., Tris base).

    • The absorbance is measured at approximately 510 nm.

    • IC50 values are determined from the resulting dose-response curves.[2]

c) Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Principle: Trypan blue is a vital stain that cannot pass through the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes take up the blue dye.

  • Protocol:

    • Cells are cultured and treated with the test compounds.

    • After treatment, the cells are harvested and resuspended in a small volume of medium.

    • A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer and a microscope.

    • The percentage of viable cells is calculated.[1]

Antimycobacterial Activity Assay (for antituberculosis agents)
  • Principle: The minimum inhibitory concentration (MIC) is determined to assess the potency of a compound against Mycobacterium tuberculosis.

  • Protocol:

    • The compounds are serially diluted in a suitable medium in a 96-well plate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. The MIC90, the concentration that inhibits 90% of bacterial growth, is a commonly reported value.[6]

Visualizing the Therapeutic Index

The concept of the therapeutic index is visually represented by the separation between the dose-response curves for the therapeutic effect and the toxic effect. A larger separation indicates a wider therapeutic window and a safer drug.

Therapeutic_Index cluster_0 Drug Concentration -> cluster_1 Response (%) Therapeutic Effect Therapeutic Effect ED50 ED50 Therapeutic Effect->ED50 Toxic Effect Toxic Effect TD50 TD50 Toxic Effect->TD50 ED50->TD50 Therapeutic Window 100% 100% 50% 50% 0% 0%

Caption: Conceptual diagram of the Therapeutic Index.

Signaling Pathways and Logical Relationships

The anticancer activity of many Imidazo[1,2-a]pyridine derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

The experimental workflow for assessing the therapeutic index of these compounds typically follows a logical progression from in vitro screening to more complex biological evaluations.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening In Vitro Screening (Cancer Cell Lines) Synthesis->Screening Cytotoxicity Cytotoxicity Assay (Normal Cell Lines) Screening->Cytotoxicity SI_Calculation Selectivity Index (SI) Calculation Screening->SI_Calculation Cytotoxicity->SI_Calculation Lead_Identification Lead Compound Identification SI_Calculation->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo

Caption: Experimental workflow for assessing the therapeutic index.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridin-3-amine: An Analysis of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of Imidazo[1,2-a]pyridin-3-amine, a key scaffold in medicinal chemistry, presents a landscape of varied protocols with differing efficiencies and environmental impacts. This guide provides an objective comparison of published synthesis methods, with a focus on the reproducibility and performance of the widely utilized Groebke-Blackburn-Bienaymé (GBB) three-component reaction under various catalytic conditions, alongside alternative synthetic strategies.

Performance Comparison of Synthesis Protocols

The synthesis of this compound and its derivatives is predominantly achieved through the Groebke-Blackburn-Bienaymé (GBB) reaction. This multicomponent reaction offers a convergent and atom-economical approach to this valuable heterocyclic motif. However, the choice of catalyst, energy source, and solvent system significantly influences reaction yields, times, and overall sustainability. The following table summarizes quantitative data from several published protocols, offering a comparative overview of their performance.

Protocol ReferenceMethodCatalystSolventEnergy SourceReaction TimeYield (%)Notes
Baenziger et al. (2017)[1]GBB ReactionBF₃·MeCNAcetonitrileConventional HeatingNot Specifiedup to 85Developed for industrial scale-up, demonstrating excellent reproducibility on a multigram scale.[1]
Rentería-Gómez et al. (2024)[2]GBB ReactionNH₄ClEthanolMicrowave30 min89A greener approach using an inexpensive catalyst and microwave irradiation for rapid synthesis.[2]
Corona-Díaz et al. (2025)[3]GBB Reactionp-Toluenesulfonic acid (TsOH)EthanolUltrasound3 h77-91An ultrasound-assisted method offering high yields with a common Brønsted acid catalyst.[3]
Al-Qadi et al. (2025)[4]GBB ReactionSc(OTf)₃ or p-TsOHMethanol:DCM (1:1)Not SpecifiedNot Specified30-50Moderate yields reported after extensive purification for biological screening.[4]
Yan et al. (2012)Copper-Catalyzed CyclizationCuBrDMFConventional Heating (80 °C)Not Specifiedup to 90An alternative to the GBB reaction, utilizing a copper catalyst and air as the oxidant.[5]
Wu et al. (2011)Catalyst-Free CascadeNoneNot SpecifiedNot SpecifiedNot Specifiedup to 86A catalyst-free approach for the synthesis of 3-arylimidazo[1,2-a]pyridines.[6]

Experimental Protocols

Groebke-Blackburn-Bienaymé (GBB) Reaction Protocol (Microwave-Assisted)

This protocol is based on the work of Rentería-Gómez et al. (2024) and represents a rapid and efficient green synthesis method.[2]

Materials:

  • 2-Aminopyridine

  • Aldehyde (e.g., 2-azidobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in ethanol.

  • Add ammonium chloride (20 mol%) as the catalyst.

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 30 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Copper-Catalyzed One-Pot Synthesis

This protocol, adapted from Yan et al. (2012), provides an alternative to the GBB reaction.[5]

Materials:

  • 2-Aminopyridine

  • Nitroolefin

  • Copper(I) bromide (CuBr)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) and the nitroolefin (1.2 mmol) in DMF, add CuBr (10 mol%).

  • The reaction mixture is stirred in a vessel open to the air at 80 °C for the required time.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the target Imidazo[1,2-a]pyridine.

Visualizing the Synthetic Workflow and Alternatives

To better understand the experimental process and the relationships between different synthetic routes, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: 2-Aminopyridine, Aldehyde, Isocyanide catalyst Add Catalyst (e.g., NH4Cl) reactants->catalyst solvent Add Solvent (e.g., Ethanol) catalyst->solvent energy Apply Energy (Microwave/Ultrasound/ Conventional Heat) solvent->energy concentrate Concentrate Reaction Mixture energy->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

General workflow for the synthesis of this compound.

synthesis_comparison cluster_gbb Groebke-Blackburn-Bienaymé (GBB) Reaction cluster_alternative Alternative Routes start Starting Materials: 2-Aminopyridines + Carbonyls/Nitroolefins gbb_mw Microwave-Assisted (e.g., NH4Cl/EtOH) start->gbb_mw gbb_us Ultrasound-Assisted (e.g., TsOH/EtOH) start->gbb_us gbb_conv Conventional Heating (e.g., Sc(OTf)3/MeOH:DCM) start->gbb_conv cu_cat Copper-Catalyzed (e.g., CuBr/DMF, Air) start->cu_cat cat_free Catalyst-Free Cascade start->cat_free end_product This compound Derivatives gbb_mw->end_product gbb_us->end_product gbb_conv->end_product cu_cat->end_product cat_free->end_product

Comparison of synthetic routes to Imidazo[1,2-a]pyridin-3-amines.

References

Head-to-Head Comparison of Antiulcer Activity of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiulcer activity of various imidazo[1,2-a]pyridine compounds, a promising class of therapeutic agents. The information presented is based on available experimental data, focusing on their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of Gastric H+/K+-ATPase

Imidazo[1,2-a]pyridine derivatives primarily exert their antiulcer effect by acting as potent and selective inhibitors of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), commonly known as the proton pump.[1][2] This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining.

The inhibitory action is typically reversible and competitive with respect to potassium ions (K+).[3] It is understood that the protonated form of these compounds is the active species, which accumulates in the acidic environment of the parietal cell canaliculus and binds to the luminal side of the H+/K+-ATPase, thereby blocking its function and reducing gastric acid secretion.[4]

Comparative Antiulcer Activity

Several studies have focused on synthesizing and evaluating new derivatives with the aim of improving potency and safety profiles. For instance, some series of imidazo[1,2-a]pyridinyl-2-oxobenzoxazolidines and their analogues have shown greater anti-stress ulcer activity in rats than reference drugs like zolimidine, cimetidine, and sucralfate.[5] Similarly, certain imidazo[1,2-a]pyridinylbenzoxazoles and their tetrahydro derivatives have demonstrated higher activity than sucralfate, cimetidine, and ranitidine.[6]

In other research, a newly synthesized derivative, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, exhibited cytoprotective activity comparable to that of SCH 28080 in ethanol and HCl-induced ulcer models.[7]

The following table summarizes the available quantitative data, though it is important to note that these results are from different studies and may not be directly comparable due to variations in experimental protocols.

CompoundClass/SubstitutionModelKey FindingsReference
SCH 28080 Substituted imidazo[1,2-a]pyridineIn vitro H+/K+-ATPase inhibitionIC50 = 2.5 µMNot explicitly in abstracts
Omeprazole Proton Pump Inhibitor (Standard)In vitro H+/K+-ATPase inhibitionIC50 = 4.0 µMNot explicitly in abstracts
Compound 19c 3-substituted imidazo[1,2-a]pyridineEthanol and HCl-induced ulcers in ratsComparable cytoprotective activity to SCH 28080[7]
Various derivatives imidazo[1,2-a]pyridinyl-2-oxobenzoxazolidinesAnti-stress ulcer in ratsMore active than zolimidine, cimetidine, sucralfate[5]
Various derivatives imidazo[1,2-a]pyridinylbenzoxazolesAnti-stress ulcer in ratsMore active than sucralfate, cimetidine, ranitidine[6]

Experimental Protocols

The evaluation of the antiulcer activity of imidazo[1,2-a]pyridine compounds often employs various in vivo models in rats. The pylorus ligation-induced ulcer model is a widely used method to assess the antisecretory and antiulcer potential of new chemical entities.

Pylorus Ligation-Induced Ulcer Model in Rats

Objective: To evaluate the ability of a test compound to reduce gastric acid secretion and protect against the formation of gastric ulcers induced by the accumulation of gastric acid.

Principle: Ligation of the pyloric sphincter of the stomach in rats leads to the accumulation of gastric secretions, causing a significant increase in gastric acidity and the development of ulcers in the glandular portion of the stomach. The efficacy of an antiulcer agent is determined by its ability to reduce the volume of gastric juice, decrease its acidity, and lower the ulcer index compared to a control group.[8][9]

Procedure: [8][10][11][12]

  • Animal Preparation: Male Wistar rats are typically used. The animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Grouping: Rats are divided into several groups: a control group (receiving the vehicle), a standard drug group (e.g., omeprazole or ranitidine), and test groups (receiving different doses of the imidazo[1,2-a]pyridine compound).

  • Drug Administration: The test compounds, standard drug, and vehicle are administered orally or intraperitoneally 30-60 minutes before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • The rats are anesthetized (e.g., with ether or ketamine).

    • A midline incision is made in the abdomen to expose the stomach.

    • The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not compromised.

    • The abdominal wall is then closed with sutures.

  • Post-Surgery: The animals are allowed to recover in individual cages and are deprived of food and water for a specified period, typically 4 to 19 hours.

  • Sample Collection and Analysis:

    • After the designated time, the rats are sacrificed.

    • The abdomen is opened, and the esophagus is ligated. The stomach is removed.

    • The gastric contents are collected into a centrifuge tube to measure the volume, pH, and total and free acidity.

    • The stomach is opened along the greater curvature and washed with saline.

  • Ulcer Index Determination: The gastric mucosa is examined for ulcers. The ulcers can be scored based on their number and severity (e.g., size and depth). The total ulcer score for each stomach is calculated to determine the ulcer index.

  • Percentage of Ulcer Inhibition: The percentage of ulcer inhibition is calculated using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

Visualizations

Experimental Workflow for Pylorus Ligation Model

G cluster_pre Pre-Procedure cluster_proc Surgical Procedure cluster_post Post-Procedure & Analysis fasting 24h Fasting of Rats grouping Grouping of Animals fasting->grouping drug_admin Drug Administration (Test/Standard/Vehicle) grouping->drug_admin anesthesia Anesthesia drug_admin->anesthesia incision Abdominal Incision anesthesia->incision ligation Pylorus Ligation incision->ligation closure Wound Closure ligation->closure recovery 4-19h Recovery closure->recovery sacrifice Sacrifice recovery->sacrifice collection Gastric Content Collection sacrifice->collection analysis Analysis of Gastric Parameters & Ulcer Index collection->analysis

Caption: Workflow of the pylorus ligation-induced ulcer model in rats.

Signaling Pathway of H+/K+-ATPase Inhibition

G cluster_cell Gastric Parietal Cell cluster_membrane Apical Membrane cluster_lumen Stomach Lumen H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 H H⁺ H2CO3->H HCO3 HCO₃⁻ H2CO3->HCO3 ATPase H⁺/K⁺-ATPase (Proton Pump) H->ATPase Cytoplasm ATPase->H K⁺ into cell H_lumen H⁺ ATPase->H_lumen Lumen K_lumen K⁺ K_lumen->ATPase HCl Gastric Acid (HCl) H_lumen->HCl Cl_lumen Cl⁻ Cl_lumen->HCl Imidazo Imidazo[1,2-a]pyridine Compound Imidazo->ATPase Inhibits (K⁺ Competitive)

Caption: Inhibition of the gastric proton pump by imidazo[1,2-a]pyridines.

References

Safety Operating Guide

Navigating the Disposal of Imidazo[1,2-a]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle Imidazo[1,2-a]pyridin-3-amine with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure. In the event of a spill, the material should be carefully swept up to avoid dust formation and placed in a designated, sealed container for hazardous waste.

Hazard Profile and Analogue Data Summary

To best inform disposal procedures, the hazard profiles of structurally related imidazopyridine derivatives have been compiled. This data, presented in the table below, suggests that this compound should be treated as a hazardous substance.

PropertyImidazo[1,2-a]pyridine-3-carboxylic acid[1]Imidazo[1,2-a]pyridin-5-amine[2]Imidazo[1,2-a]pyridin-8-amine[3]
Physical State SolidSolidSolid
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]Harmful if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.[3]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines, Reducing Agent.[1]Not specifiedNot specified
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This data is for structurally similar compounds and should be used as a precautionary guide for this compound in the absence of a specific Safety Data Sheet.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulatory standards.

Experimental Protocol for Waste Handling:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container, if empty and in good condition, can be repurposed for waste collection.

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound" (do not use abbreviations).

      • The approximate quantity of the waste.

      • The date of waste generation.

      • The name and contact information of the principal investigator or laboratory supervisor.

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure, well-ventilated, and away from heat, open flames, and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS office with a detailed inventory of the waste.

    • Follow all institutional and local regulations for waste pickup and documentation.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.

    • After thorough rinsing and air-drying, deface the original label and dispose of the container as regular solid waste, or as directed by your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste Generated B Is this a new waste stream? A->B C Select a compatible, sealable container. B->C Yes E Add waste to the container in a fume hood. B->E No D Affix a 'Hazardous Waste' label with all required information. C->D D->E F Store the sealed container in a designated Satellite Accumulation Area. E->F G Is the container full or waste no longer being generated? F->G G->E No H Contact Environmental Health & Safety (EHS) for pickup. G->H Yes I Follow EHS instructions for pickup and documentation. H->I J End: Waste properly disposed. I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Imidazo[1,2-a]pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as skin, eye, and respiratory irritants.[1][2][3] Some compounds in this family are harmful if swallowed, inhaled, or in contact with skin.[2] Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Protection Type Specific Equipment Standard/Requirement Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[4]ANSI Z.87.1-1989 or European Standard EN166.[5]Protects against splashes, dust, and eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). A lab coat or chemical-protective suit.[2] Closed-toe shoes.[4]EN 374 for gloves.Prevents skin irritation and absorption.[1][2][3] Nitrile gloves offer broad short-term protection.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P95 or P1).[2][5]Follow OSHA 29 CFR 1910.134 or European Standard EN 149.[5]Required when handling powders to avoid respiratory tract irritation.[1][2][3]
General Hygiene Eyewash stations and safety showers must be readily accessible.[5]N/AProvides immediate decontamination in case of accidental exposure.

Experimental Workflow: Handling and Disposal

Proper handling and disposal are critical to ensure laboratory safety and environmental compliance. The following workflow outlines the necessary steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve or Use as Solid handle_weigh->handle_dissolve cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill After experiment cleanup_decon Decontaminate Surfaces cleanup_spill->cleanup_decon disp_solid Collect Solid Waste cleanup_decon->disp_solid Segregate waste disp_container Seal & Label Waste Container disp_solid->disp_container disp_liquid Collect Liquid Waste disp_liquid->disp_container disp_final Dispose via Approved Vendor disp_container->disp_final

Caption: Workflow for safe handling and disposal of this compound.

Detailed Protocols

3.1. Handling Protocol

  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[5] Don all required PPE as specified in Table 1.

  • Weighing and Transfer : When weighing the solid, avoid generating dust.[6] Use a spatula to carefully transfer the compound.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[7] Continue rinsing and seek medical attention.[7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[7]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.[7]

3.2. Spill Management

  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[5][6]

  • Major Spills : Evacuate the area and alert the appropriate safety personnel.

3.3. Storage

Store this compound in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents and strong bases.[5]

3.4. Disposal Plan

  • Waste Collection : Collect all waste material (solid and contaminated disposables) in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[7] Contaminated clothing should be washed before reuse.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.